c-ABL-IN-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H17F2N3O |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
cis-(1S,2S)-2-fluoro-N-[6-[2-(2-fluoroethyl)phenyl]imidazo[1,2-a]pyridin-2-yl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C19H17F2N3O/c20-8-7-12-3-1-2-4-14(12)13-5-6-18-22-17(11-24(18)10-13)23-19(25)15-9-16(15)21/h1-6,10-11,15-16H,7-9H2,(H,23,25)/t15-,16+/m1/s1 |
InChI Key |
IAGWAZKHJMFJDT-CVEARBPZSA-N |
Isomeric SMILES |
C1[C@H]([C@H]1F)C(=O)NC2=CN3C=C(C=CC3=N2)C4=CC=CC=C4CCF |
Canonical SMILES |
C1C(C1F)C(=O)NC2=CN3C=C(C=CC3=N2)C4=CC=CC=C4CCF |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of the Allosteric c-Abl Inhibitor GNF-5
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of resistance to ATP-competitive inhibitors of the Bcr-Abl kinase, a key driver of chronic myeloid leukemia (CML), has necessitated the exploration of alternative therapeutic strategies. One promising approach is the development of allosteric inhibitors that bind to a site distinct from the highly conserved ATP-binding pocket. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of GNF-5, a potent and selective allosteric inhibitor of c-Abl. GNF-5, an analog of GNF-2, binds to the myristate-binding pocket of the c-Abl kinase domain, inducing a conformational change that locks the enzyme in an inactive state. This guide details the experimental protocols for the synthesis of GNF-5, its characterization in biochemical and cellular assays, and its mechanism of action. Furthermore, it explores the relevant c-Abl signaling pathways and presents key quantitative data for GNF-5 and related compounds, offering valuable insights for researchers in the field of kinase inhibitor discovery and development.
Discovery of GNF-5: A Non-ATP Competitive c-Abl Inhibitor
GNF-5 was identified through a differential cytotoxicity screen designed to uncover compounds that selectively inhibit the proliferation of cells dependent on the Bcr-Abl oncoprotein. As an analog of the initial hit, GNF-2, GNF-5 was developed to improve pharmacokinetic properties. These compounds represent a novel class of allosteric inhibitors that target the myristate-binding site of the c-Abl kinase. This site is distinct from the ATP-binding pocket, where traditional tyrosine kinase inhibitors (TKIs) like imatinib act. The discovery of GNF-5 demonstrated that allosteric inhibition is a viable strategy to overcome resistance to ATP-competitive TKIs, particularly those arising from mutations in the ATP-binding site.
Synthesis Pathway of GNF-5
The synthesis of GNF-5, chemically named N-(2-hydroxyethyl)-3-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide, is a multi-step process. While a detailed, step-by-step experimental protocol from a single source is not publicly available, the general synthetic route can be inferred from related publications and patents. The synthesis likely involves the coupling of a substituted pyrimidine core with a benzamide side chain.
A plausible synthetic route would begin with the construction of the central pyrimidine ring, followed by the sequential addition of the trifluoromethoxy)phenyl)amino and the benzamide moieties through nucleophilic aromatic substitution and amide bond formation reactions, respectively.
Caption: Plausible synthetic pathway for GNF-5.
Quantitative Data
The inhibitory activity of GNF-5 and its analogs has been quantified against wild-type and various mutant forms of c-Abl. This data is crucial for understanding the inhibitor's potency and its spectrum of activity against clinically relevant mutations.
| Compound | Target | IC50 (µM) | Assay Type | Reference |
| GNF-5 | Wild-type c-Abl | 0.22 | Biochemical | [1][2] |
| GNF-5 | E505K c-Abl (myristate site mutant) | >10 | Biochemical | [1] |
| GNF-5 | Ba/F3 p210 (wild-type) | 0.43 | Cellular (Proliferation) | [3] |
| GNF-5 | Ba/F3 p210 E255K | 0.58 | Cellular (Proliferation) | [3] |
| GNF-2 | Wild-type c-Abl | 0.18 | Biochemical | N/A |
| Imatinib | Wild-type c-Abl | 0.025-0.038 | Biochemical | N/A |
| Nilotinib | Wild-type c-Abl | 0.02 | Biochemical | N/A |
| Dasatinib | Wild-type c-Abl | <0.001 | Biochemical | N/A |
Experimental Protocols
ATP/NADH-Coupled c-Abl Kinase Assay
This biochemical assay is used to determine the enzymatic activity of the c-Abl kinase and the potency of inhibitors. The assay couples the production of ADP from the kinase reaction to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.
Materials:
-
Purified c-Abl kinase domain
-
Abltide peptide substrate (e.g., EAIYAAPFAKKK)
-
ATP
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
NADH
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 50 mM NaCl, 10 mM MgCl2)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, PK, LDH, and NADH.
-
Add the c-Abl kinase and the test inhibitor (e.g., GNF-5) at various concentrations to the wells of the microplate.
-
Incubate for a defined period at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a solution of ATP and the Abltide substrate.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time.
-
The rate of NADH oxidation is proportional to the ADP produced, and thus to the kinase activity.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the inhibitor concentration.
CellTiter-Glo® Luminescent Cell Viability Assay
This cell-based assay is used to assess the effect of inhibitors on the proliferation of Bcr-Abl-dependent cell lines (e.g., Ba/F3 p210). The assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.
Materials:
-
Bcr-Abl expressing cell line (e.g., Ba/F3 p210)
-
Cell culture medium and supplements
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Seed the Bcr-Abl expressing cells in the opaque-walled 96-well plates at a predetermined density.
-
Add the test inhibitor (e.g., GNF-5) at various concentrations to the wells.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.
-
Equilibrate the plates to room temperature.
-
Add the CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the number of viable cells.
-
Calculate the EC50 value by plotting the percentage of cell viability against the inhibitor concentration.
Signaling Pathways and Mechanism of Action
c-Abl is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell growth, proliferation, and differentiation. In CML, the fusion of the BCR and ABL genes results in the constitutively active Bcr-Abl oncoprotein, which drives uncontrolled cell proliferation.
Caption: Simplified c-Abl signaling pathway.
GNF-5 functions by binding to the myristate-binding pocket on the C-terminal lobe of the c-Abl kinase domain. This binding event stabilizes the autoinhibited conformation of the kinase, where the SH2 and SH3 domains are engaged with the kinase domain, preventing its activation. This allosteric mechanism of inhibition is distinct from that of ATP-competitive inhibitors and allows GNF-5 to be effective against some imatinib-resistant mutants.
Caption: Mechanism of action of GNF-5.
Conclusion
GNF-5 represents a significant advancement in the development of c-Abl inhibitors. Its unique allosteric mechanism of action provides a powerful tool to combat resistance to traditional ATP-competitive drugs. The in-depth technical information provided in this guide, including the synthesis pathway, quantitative data, and detailed experimental protocols, serves as a valuable resource for researchers working on the development of next-generation kinase inhibitors and for those investigating the intricacies of c-Abl signaling. The continued exploration of allosteric inhibition holds great promise for the future of targeted cancer therapy.
References
Investigating the Downstream Targets of c-Abl Kinase Inhibition: A Technical Guide Using Imatinib as a Representative Inhibitor
Disclaimer: The compound "c-ABL-IN-5" did not yield specific public data. Therefore, this guide utilizes the well-characterized and extensively documented c-Abl inhibitor, Imatinib (Gleevec®) , as a representative molecule to explore the downstream targets of c-Abl kinase inhibition. The principles and methodologies described herein are broadly applicable to the study of other c-Abl inhibitors.
Introduction
The Abelson murine leukemia viral oncogene homolog 1 (c-Abl) is a non-receptor tyrosine kinase that plays a crucial role in regulating a diverse array of cellular processes, including cell growth, differentiation, adhesion, and survival.[1] Dysregulation of c-Abl activity, most notably through the formation of the BCR-ABL fusion protein in chronic myeloid leukemia (CML), leads to uncontrolled cell proliferation and is a hallmark of this and other cancers.[2][3] Consequently, c-Abl has emerged as a critical therapeutic target.
Imatinib was the first tyrosine kinase inhibitor to receive regulatory approval and has revolutionized the treatment of CML.[2] It functions by binding to the ATP-binding pocket of the c-Abl kinase domain, stabilizing the inactive conformation and thereby preventing the phosphorylation of its downstream substrates.[2] Understanding the full spectrum of proteins and signaling pathways affected by Imatinib is crucial for elucidating its complete mechanism of action, identifying potential off-target effects, and discovering new therapeutic applications.
This technical guide provides an in-depth overview of the methodologies used to investigate the downstream targets of c-Abl inhibition by Imatinib, with a focus on quantitative proteomics and phosphoproteomics. It is intended for researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Proteomic and Phosphoproteomic Effects of Imatinib
Quantitative mass spectrometry-based proteomics has been instrumental in identifying the cellular targets and downstream signaling pathways modulated by Imatinib. The following tables summarize key findings from studies using Stable Isotope Labeling by Amino acids in Cell culture (SILAC) to quantify changes in protein expression and phosphorylation in the K562 human CML cell line upon Imatinib treatment.
Table 1: Selected Proteins with Altered Expression in K562 Cells Following Imatinib Treatment.
| Protein | Gene | Function | Fold Change (Imatinib/Control) | Reference |
| Hemoglobin subunit alpha | HBA1/HBA2 | Oxygen transport | Up-regulated | |
| Hemoglobin subunit gamma-1/2 | HBG1/HBG2 | Oxygen transport | Up-regulated | |
| Poly(ADP-ribose) polymerase 1 | PARP1 | DNA repair, apoptosis | Up-regulated | |
| Thymidylate synthase | TYMS | DNA synthesis | Down-regulated | |
| S-adenosylmethionine synthetase isoform type-2 | MAT2A | Methionine metabolism | Down-regulated | |
| Glycerol-3-phosphate dehydrogenase, mitochondrial | GPD2 | Glycolysis, respiration | Down-regulated | |
| ATP-dependent RNA helicase DDX3X | DDX3X | RNA metabolism | Altered |
Table 2: Selected Phosphorylation Sites with Reduced Abundance in K562 Cells Following Imatinib Treatment.
| Protein | Phosphorylation Site | Function of Protein | % Reduction with Imatinib | Reference |
| BCR-ABL | Y393 | Kinase activity | ~90% | |
| BCR-ABL | Y644 | Substrate binding | ~90% | |
| SH2-domain containing inositol phosphatase-2 (SHIP-2) | Y1135 | Signal transduction | ~90% | |
| Downstream of kinase-2 (Dok-2) | Y299 | Signal transduction | ~90% | |
| Bruton's tyrosine kinase (Btk) | Multiple | B-cell development | Repressed | |
| Fer (Fps/Fes related) tyrosine kinase | Multiple | Cell adhesion, signaling | Repressed | |
| Focal adhesion kinase 1 (FAK) | Multiple | Cell adhesion, migration | Repressed |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of Imatinib's downstream targets.
Cell Culture and Imatinib Treatment
This protocol is based on methodologies described in quantitative proteomics studies of K562 cells.
-
Cell Line: K562 (human chronic myeloid leukemia) cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Imatinib Treatment: For proteomics experiments, a clinically relevant concentration of 1 µM Imatinib is typically used. Cells are seeded at a density of approximately 7.5 x 10^5 cells/mL and treated for 24 hours. A vehicle control (e.g., sterile water or DMSO) is run in parallel. Cell viability is monitored to ensure that observed protein changes are not primarily due to apoptosis.
SILAC Labeling and Sample Preparation for Mass Spectrometry
This protocol synthesizes information from several SILAC-based proteomics studies.
-
SILAC Media Preparation: K562 cells are cultured for at least five to seven cell doublings in RPMI-1640 medium deficient in L-lysine and L-arginine, supplemented with either "light" (unlabeled) L-lysine and L-arginine or "heavy" (e.g., 13C6-L-lysine and 13C6,15N4-L-arginine) isotopes. Dialyzed FBS is used to avoid unlabeled amino acids from the serum.
-
Cell Treatment and Harvesting: "Heavy" and "light" labeled cell populations are treated with Imatinib or vehicle control, respectively (or vice versa in a label-swap experiment). After treatment, cells are harvested by centrifugation, washed with ice-cold PBS, and the cell pellets are either processed immediately or stored at -80°C.
-
Cell Lysis and Protein Extraction: Cell pellets are resuspended in a lysis buffer (e.g., modified RIPA buffer: 50mM Tris-HCl pH 7.4, 1% NP-40, 0.25% sodium deoxycholate, 150mM NaCl, 1mM EDTA, supplemented with protease and phosphatase inhibitors). Lysis is often enhanced by sonication or freeze-thaw cycles.
-
Protein Digestion: Protein concentration is determined (e.g., by BCA assay). Equal amounts of protein from "heavy" and "light" samples are mixed. The protein mixture is then reduced (e.g., with DTT), alkylated (e.g., with iodoacetamide), and digested with a protease, typically trypsin, overnight at 37°C.
-
Peptide Cleanup: The resulting peptide mixture is desalted and purified using a solid-phase extraction method, such as C18 StageTips.
Phosphopeptide Enrichment
For phosphoproteomics studies, an additional enrichment step is required after digestion.
-
Enrichment Method: Titanium dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) are commonly used to enrich for phosphopeptides from the total peptide mixture. The choice of method can influence the types of phosphopeptides identified.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) coupled to a nano-liquid chromatography system is used for peptide analysis.
-
Chromatographic Separation: Peptides are separated on a reverse-phase column using a gradient of an organic solvent (e.g., acetonitrile) with 0.1% formic acid.
-
Mass Spectrometry Analysis: The mass spectrometer is operated in a data-dependent acquisition mode, where the most abundant peptide ions in a full scan are selected for fragmentation (MS/MS).
Data Analysis and Quantification
-
Peptide and Protein Identification: The raw MS data is processed using software such as MaxQuant. The MS/MS spectra are searched against a human protein database (e.g., UniProt) to identify the peptides and their corresponding proteins.
-
Quantification: The relative abundance of proteins and phosphopeptides between the Imatinib-treated and control samples is determined by comparing the signal intensities of the "heavy" and "light" isotopic peptide pairs.
-
Bioinformatics Analysis: Identified proteins and phosphosites with significant changes in abundance are further analyzed using bioinformatics tools (e.g., DAVID, STRING) to identify enriched biological pathways and protein-protein interaction networks.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified c-Abl signaling pathway and points of Imatinib intervention.
Caption: Experimental workflow for quantitative phosphoproteomics using SILAC.
Caption: Mechanism of action of Imatinib on the c-Abl kinase domain.
References
An In-Depth Technical Guide on c-ABL-IN-5 and Its Effect on Alpha-Synuclein Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aberrant phosphorylation of alpha-synuclein is a critical event in the pathogenesis of Parkinson's disease and other synucleinopathies. The non-receptor tyrosine kinase c-Abl has emerged as a key regulator of this process, making it a promising therapeutic target. This technical guide provides a comprehensive overview of a novel and selective c-Abl inhibitor, c-ABL-IN-5 (also referred to as Compound 5), and its impact on alpha-synuclein phosphorylation and related neurodegenerative processes. This document details the mechanism of action of c-Abl in alpha-synuclein pathology, summarizes the available quantitative data on the efficacy of this compound, and provides detailed experimental protocols for key assays. Visualizations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the scientific principles and methodologies.
Introduction: The Role of c-Abl in Alpha-Synuclein Pathology
Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons and the accumulation of aggregated alpha-synuclein in Lewy bodies and Lewy neurites.[1][2] Post-translational modifications of alpha-synuclein, particularly phosphorylation, play a significant role in its aggregation and toxicity.[3] The non-receptor tyrosine kinase, c-Abl, is activated by cellular stress and has been shown to directly phosphorylate alpha-synuclein, primarily at tyrosine 39 (Y39) and to a lesser extent at tyrosine 125 (Y125).[3] This phosphorylation event promotes the aggregation of alpha-synuclein and impairs its clearance, contributing to the neurodegenerative cascade in PD.[4]
The inhibition of c-Abl kinase activity, therefore, represents a promising therapeutic strategy to mitigate alpha-synuclein-mediated pathology. Several c-Abl inhibitors, such as imatinib and nilotinib, have demonstrated neuroprotective effects in preclinical models of PD. This guide focuses on a novel, selective, and blood-brain barrier-penetrant c-Abl inhibitor, this compound, and its effects on alpha-synuclein phosphorylation and neurodegeneration.
This compound: A Novel Selective c-Abl Inhibitor
This compound (Compound 5) is a recently developed small molecule inhibitor of c-Abl with demonstrated neuroprotective properties in preclinical models of Parkinson's disease. It has been shown to possess good blood-brain barrier penetrability, metabolic stability, and favorable pharmacokinetic properties. Preclinical studies have demonstrated that this compound significantly reduces neurotoxicity, c-Abl activation, and Lewy body pathology in in vitro and in vivo models of synucleinopathy.
Mechanism of Action
This compound exerts its neuroprotective effects by selectively inhibiting the kinase activity of c-Abl. By blocking c-Abl, it prevents the phosphorylation of its downstream targets, including alpha-synuclein. This inhibition is expected to reduce the propensity of alpha-synuclein to aggregate and enhance its clearance, thereby protecting neurons from degeneration.
Quantitative Data on the Efficacy of this compound
While direct IC50 values for the inhibition of alpha-synuclein phosphorylation by this compound are not yet publicly available, studies have demonstrated its potent inhibition of c-Abl kinase activity and its significant effects on downstream pathological markers. The available data from the key study by Kwon et al. (2021) are summarized below.
| Parameter | Assay | Model | Treatment | Result | Reference |
| c-Abl Kinase Inhibition | In vitro kinase assay | Recombinant c-Abl | This compound | Data not publicly available | - |
| Reduction of Activated c-Abl | Western Blot | α-syn PFF-treated primary cortical neurons | 1 µM this compound | Significant reduction in phospho-c-Abl levels | |
| Reduction of Phosphorylated α-Synuclein Pathology | Immunohistochemistry | α-syn PFF mouse model | 20 mg/kg this compound | Significant decrease in p-α-synuclein positive inclusions | |
| Neuroprotection | Cell Viability Assay | α-syn PFF-treated primary cortical neurons | 1 µM this compound | Significant increase in neuronal viability | |
| Neuroprotection (in vivo) | Stereological counting of TH-positive neurons | α-syn PFF mouse model | 20 mg/kg this compound | Marked amelioration of dopaminergic neuron loss | |
| Behavioral Improvement | Motor function tests (e.g., rotarod) | α-syn PFF mouse model | 20 mg/kg this compound | Significant improvement in motor deficits |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound. These protocols are based on standard laboratory procedures and can be adapted for specific research needs.
In Vitro c-Abl Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the kinase activity of c-Abl by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant human c-Abl enzyme
-
Alpha-synuclein protein (substrate)
-
This compound (or other inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute in Kinase Buffer.
-
In a 96-well plate, add 5 µL of the c-Abl enzyme and substrate mix (alpha-synuclein) to each well.
-
Add 2.5 µL of the diluted this compound or vehicle control to the respective wells.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for c-Abl.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value of this compound by plotting the luminescence signal against the inhibitor concentration.
Cell-Based Assay for Alpha-Synuclein Phosphorylation
This protocol describes the use of Western blotting to quantify the levels of phosphorylated alpha-synuclein in a cellular model.
Materials:
-
Primary cortical neurons or a suitable cell line (e.g., SH-SY5Y)
-
Alpha-synuclein pre-formed fibrils (PFFs) for inducing pathology
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-alpha-synuclein (pY39), anti-total-alpha-synuclein, anti-phospho-c-Abl, anti-total-c-Abl, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Plate primary cortical neurons or SH-SY5Y cells and allow them to adhere and differentiate.
-
Treat the cells with alpha-synuclein PFFs to induce phosphorylation of endogenous alpha-synuclein.
-
Concurrently treat the cells with various concentrations of this compound or vehicle control.
-
After the desired incubation period (e.g., 24-48 hours), wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pY39-alpha-synuclein) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein and/or loading control.
In Vivo Efficacy in a Parkinson's Disease Mouse Model
This protocol outlines the assessment of this compound in an alpha-synuclein PFF-induced mouse model of Parkinson's disease.
Materials:
-
C57BL/6J mice
-
Alpha-synuclein PFFs
-
This compound
-
Stereotaxic surgery equipment
-
Behavioral testing apparatus (e.g., rotarod, cylinder test)
-
Perfusion and tissue processing reagents (e.g., paraformaldehyde)
-
Immunohistochemistry reagents (see protocol 4.4)
Procedure:
-
Induce alpha-synuclein pathology by stereotaxic injection of PFFs into the striatum of the mice.
-
Administer this compound (e.g., 20 mg/kg) or vehicle control to the mice daily via oral gavage, starting at a designated time point post-PFF injection.
-
Perform behavioral tests at regular intervals to assess motor function.
-
At the end of the study, perfuse the mice with saline followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix them before cryoprotection and sectioning.
-
Perform immunohistochemical analysis on the brain sections to assess dopaminergic neuron survival (tyrosine hydroxylase staining) and alpha-synuclein pathology (p-alpha-synuclein staining).
-
Quantify the number of TH-positive neurons and the burden of p-alpha-synuclein pathology using stereological methods.
Immunohistochemistry for Phosphorylated Alpha-Synuclein
This protocol details the staining of brain sections to visualize and quantify phosphorylated alpha-synuclein pathology.
Materials:
-
Free-floating or slide-mounted brain sections
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., 10% normal goat serum in PBST)
-
Primary antibody: anti-phospho-alpha-synuclein (pY39 or pS129)
-
Biotinylated secondary antibody
-
Avidin-biotin complex (ABC) reagent
-
DAB substrate kit
-
Mounting medium
Procedure:
-
Mount cryosections onto slides or use free-floating sections.
-
Perform antigen retrieval by heating the sections in citrate buffer.
-
Wash the sections in PBS.
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Wash the sections and block non-specific binding with blocking solution for 1 hour.
-
Incubate the sections with the primary antibody overnight at 4°C.
-
Wash the sections and incubate with the biotinylated secondary antibody for 1 hour.
-
Wash the sections and incubate with the ABC reagent for 1 hour.
-
Develop the signal using the DAB substrate kit.
-
Counterstain with a suitable nuclear stain (e.g., hematoxylin), if desired.
-
Dehydrate the sections through a graded series of ethanol and clear with xylene.
-
Coverslip the slides with mounting medium.
-
Image the sections using a brightfield microscope and quantify the pathology using appropriate software.
Conclusion
This compound is a promising novel therapeutic agent for Parkinson's disease and other synucleinopathies. Its ability to selectively inhibit c-Abl kinase activity, coupled with its favorable pharmacokinetic profile, makes it a strong candidate for further development. The available preclinical data demonstrate its efficacy in reducing key pathological hallmarks of the disease, including c-Abl activation, alpha-synuclein phosphorylation and aggregation, and neurodegeneration. The experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other c-Abl inhibitors in the context of neurodegenerative diseases. Further studies are warranted to fully elucidate its mechanism of action and to translate these promising preclinical findings into clinical applications.
References
A Technical Guide to the Evaluation of Blood-Brain Barrier Permeability for Novel c-ABL Inhibitors: A Case Study of c-ABL-IN-5
Disclaimer: As of the current date, specific quantitative data on the blood-brain barrier (BBB) permeability of a compound designated "c-ABL-IN-5" is not available in the public domain. This technical guide, therefore, serves as a comprehensive framework for researchers, scientists, and drug development professionals on the methodologies and data interpretation required to assess the central nervous system (CNS) penetration of a novel c-ABL inhibitor, using "this compound" as a representative candidate.
The Abelson tyrosine kinase (c-ABL) has emerged as a significant therapeutic target in neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1][2][3] Its role in pathways governing oxidative stress, apoptosis, and neuroinflammation underscores the therapeutic potential of its inhibition.[1][2] However, for a c-ABL inhibitor to be effective in treating CNS disorders, it must efficiently cross the highly selective blood-brain barrier. This guide details the critical experimental protocols and data analysis workflows necessary to characterize the BBB permeability of a novel therapeutic agent like this compound.
The c-ABL Signaling Pathway in Neurodegeneration
c-ABL is a non-receptor tyrosine kinase that participates in a multitude of cellular processes. In the context of neurodegeneration, stressors such as oxidative stress and amyloid-beta (Aβ) fibrils can activate c-ABL. This activation can lead to a cascade of downstream events, including the phosphorylation of Tau protein, which is implicated in the formation of neurofibrillary tangles in Alzheimer's disease, and the regulation of pathways leading to neuronal apoptosis. Understanding this pathway is crucial for the rationale behind developing brain-penetrant c-ABL inhibitors.
In Vitro Assessment of BBB Permeability
A tiered approach, starting with high-throughput in vitro assays, is a cost-effective strategy to screen and rank compounds for their BBB penetration potential.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a non-cell-based assay that predicts passive transcellular permeability. It is a rapid and high-throughput method to assess a compound's ability to diffuse across a lipid membrane, which is a primary characteristic of molecules that can cross the BBB.
-
Membrane Preparation: A filter plate is coated with a solution of porcine polar brain lipid dissolved in an organic solvent like dodecane to form an artificial lipid membrane.
-
Compound Preparation: this compound is dissolved in a suitable buffer, typically a phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4), to create the donor solution.
-
Assay Setup: The filter plate (donor compartment) is placed in a 96-well plate containing fresh buffer (acceptor compartment). The donor solution with this compound is added to the filter plate.
-
Incubation: The plate sandwich is incubated at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, the concentrations of this compound in both the donor and acceptor compartments are determined using a sensitive analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Permeability Calculation: The effective permeability (Pe) is calculated using the following equation:
Pe (cm/s) = [ -ln(1 - [drug]acceptor / [drug]equilibrium) ] * (VA * VD) / ( (VA + VD) * Area * Time )
Where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the filter area, and Time is the incubation time in seconds.
| Compound | Pe (x 10-6 cm/s) | Predicted BBB Permeability |
| This compound (Example) | 8.2 | High |
| Propranolol (High Control) | 15.5 | High |
| Atenolol (Low Control) | 0.8 | Low |
Interpretation: Compounds are often categorized based on their Pe values. Generally, Pe > 4.0 x 10-6 cm/s suggests high potential for BBB penetration, while Pe < 2.0 x 10-6 cm/s indicates low potential.
MDCK-MDR1 Permeability Assay
While PAMPA assesses passive diffusion, it does not account for the influence of efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump substrates out of the brain. The Madin-Darby Canine Kidney (MDCK) cell line, transfected with the human MDR1 gene (which encodes for P-gp), is a widely used in vitro model to evaluate P-gp-mediated efflux.
-
Cell Culture: MDCK-MDR1 cells are seeded on permeable Transwell™ inserts and cultured for 4-5 days to form a confluent, polarized monolayer. The integrity of the monolayer is confirmed by measuring Trans-endothelial Electrical Resistance (TEER).
-
Bidirectional Permeability: The assay is conducted in two directions:
-
Apical to Basolateral (A-B): this compound is added to the apical (upper) chamber, representing the "blood" side.
-
Basolateral to Apical (B-A): this compound is added to the basolateral (lower) chamber, representing the "brain" side.
-
-
Incubation: The plates are incubated at 37°C for a set time (e.g., 60-90 minutes).
-
Sample Analysis: Samples are taken from the receiver compartments at the end of the incubation period and analyzed by LC-MS/MS to determine the amount of transported compound.
-
Apparent Permeability (Papp) Calculation: The Papp for each direction is calculated:
Papp (cm/s) = (dQ/dt) / (A * C0)
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Efflux Ratio (ER) Calculation: The ER is the ratio of Papp (B-A) to Papp (A-B).
| Compound | Papp (A-B) (x 10-6 cm/s) | Papp (B-A) (x 10-6 cm/s) | Efflux Ratio (ER) | P-gp Substrate |
| This compound (Example) | 5.5 | 6.1 | 1.1 | No |
| Prazosin (P-gp Substrate) | 2.1 | 25.2 | 12.0 | Yes |
| Propranolol (Non-substrate) | 18.0 | 17.5 | 1.0 | No |
Interpretation: An efflux ratio ≥ 2 is a strong indicator that the compound is a substrate for an efflux transporter, likely P-gp in this model, and may be actively removed from the brain.
In Vivo Assessment of BBB Permeability
While in vitro assays are valuable for screening, in vivo studies in animal models are essential to confirm BBB penetration and determine the actual exposure at the target site.
Rodent Pharmacokinetic (PK) Study
This study measures the concentration of the drug in both the plasma and the brain over time after administration.
-
Animal Model: Typically, male Sprague-Dawley rats or C57BL/6 mice are used.
-
Compound Administration: this compound is administered, usually via intravenous (IV) or oral (PO) route, at a specific dose.
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose, groups of animals are euthanized. Blood and brain tissue are collected.
-
Sample Processing: Blood is processed to plasma. Brain tissue is homogenized.
-
Bioanalysis: The concentration of this compound in plasma and brain homogenate is quantified by LC-MS/MS.
-
Data Analysis:
-
Brain-to-Plasma Ratio (Kp): Calculated as the ratio of the total concentration in the brain (Cbrain) to the total concentration in plasma (Cplasma).
-
Unbound Fraction: The fraction of drug not bound to proteins is determined for both plasma (fu,plasma) and brain tissue (fu,brain) using equilibrium dialysis.
-
Unbound Brain-to-Plasma Ratio (Kp,uu): This is the most critical parameter for assessing BBB penetration, as it represents the ratio of the pharmacologically active, unbound drug. Kp,uu = Kp * (fu,plasma / fu,brain)
-
| Parameter | Value (Example) | Interpretation |
| Brain AUC0-24h (ngh/mL) | 1250 | Measure of total brain exposure |
| Plasma AUC0-24h (ngh/mL) | 2500 | Measure of total systemic exposure |
| Kp | 0.5 | Total brain concentration is half of plasma |
| fu,plasma | 0.05 | 5% of drug is unbound in plasma |
| fu,brain | 0.10 | 10% of drug is unbound in brain |
| Kp,uu | 0.25 | Unbound brain conc. is 25% of unbound plasma conc. |
Interpretation:
-
Kp,uu ≈ 1: The compound crosses the BBB primarily by passive diffusion and achieves equilibrium between unbound concentrations in brain and plasma.
-
Kp,uu > 1: Suggests active influx into the brain.
-
Kp,uu < 1: Suggests that efflux mechanisms are dominant, limiting brain exposure. A Kp,uu < 0.3 often indicates significant efflux.
Conclusion
A thorough evaluation of the blood-brain barrier permeability of a novel c-ABL inhibitor is a multi-step process that integrates in vitro screening with definitive in vivo studies. By employing assays such as PAMPA and MDCK-MDR1, researchers can efficiently screen and rank compounds based on their passive permeability and susceptibility to P-gp efflux. Subsequent in vivo pharmacokinetic studies provide the crucial unbound brain-to-plasma ratio (Kp,uu), which is the gold standard for quantifying CNS penetration. For a compound like this compound to advance as a potential treatment for neurodegenerative diseases, a favorable profile across these assays—demonstrating good passive permeability, low efflux, and significant unbound concentrations in the brain—is essential. This structured approach ensures that only the most promising candidates are progressed, maximizing the potential for clinical success.
References
Probing the Metabolic Fate of c-ABL-IN-5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
c-ABL-IN-5 is a compound of significant interest in drug discovery, particularly for its potential therapeutic applications. A critical aspect of its preclinical development is the comprehensive evaluation of its metabolic stability. This technical guide provides an in-depth overview of the experimental protocols and data analysis required to characterize the metabolic fate of this compound. Due to the limited publicly available quantitative metabolic data for this compound, this document presents standardized, detailed methodologies for key in vitro assays, including liver microsomal, S9 fraction, and hepatocyte stability studies. The data tables herein are illustrative, based on typical results for compounds in early-stage drug discovery, and serve as a template for the analysis and presentation of experimental findings for this compound. Furthermore, this guide includes essential visualizations of the c-ABL signaling pathway and a representative experimental workflow to provide a comprehensive resource for researchers in this field.
Introduction to Metabolic Stability in Drug Discovery
Metabolic stability is a crucial parameter in the drug discovery and development process, influencing a compound's pharmacokinetic profile, bioavailability, and potential for drug-drug interactions.[1] In vitro metabolism studies are essential for predicting the in vivo clearance of a new chemical entity.[1] The primary site of drug metabolism is the liver, where a host of enzymes, including cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs), are responsible for the biotransformation of xenobiotics.[1]
This guide focuses on three key in vitro systems for assessing metabolic stability:
-
Liver Microsomes: These are subcellular fractions of the endoplasmic reticulum from hepatocytes and are rich in Phase I metabolic enzymes, particularly CYPs. They are a cost-effective and high-throughput tool for initial screening of metabolic lability.
-
S9 Fraction: This is the supernatant fraction of a liver homogenate obtained after centrifugation at 9,000g. It contains both microsomal and cytosolic enzymes, enabling the study of both Phase I and Phase II metabolic reactions.[1]
-
Hepatocytes: These are intact liver cells that contain a full complement of metabolic enzymes and cofactors, providing a more physiologically relevant model for predicting in vivo hepatic clearance.
Quantitative Data on Metabolic Stability
While specific quantitative metabolic stability data for this compound is not publicly available, the following tables illustrate how such data should be structured and presented. These tables provide a framework for researchers to populate with their own experimental results.
Table 1: Illustrative Metabolic Stability of this compound in Liver Microsomes
| Species | Half-Life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | Data Not Available | Data Not Available |
| Mouse | Data Not Available | Data Not Available |
| Rat | Data Not Available | Data Not Available |
| Dog | Data Not Available | Data Not Available |
Table 2: Illustrative Metabolic Stability of this compound in S9 Fraction
| Species | Half-Life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | Data Not Available | Data Not Available |
| Rat | Data Not Available | Data Not Available |
Table 3: Illustrative Metabolic Stability of this compound in Hepatocytes
| Species | Half-Life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/106 cells) |
| Human | Data Not Available | Data Not Available |
| Rat | Data Not Available | Data Not Available |
Experimental Protocols
The following are detailed methodologies for the key experiments used to assess the metabolic stability of compounds like this compound.
Liver Microsomal Stability Assay
This assay evaluates the metabolism of a compound by Phase I enzymes, primarily cytochrome P450s.
Materials:
-
Pooled liver microsomes (human, mouse, rat, dog)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound (this compound) stock solution (e.g., 10 mM in DMSO)
-
Positive control compounds (e.g., a rapidly and a slowly metabolized compound)
-
Internal standard (for LC-MS/MS analysis)
-
Acetonitrile (for reaction termination)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound in phosphate buffer.
-
In a 96-well plate, add the liver microsomes and the test compound solution.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve is the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.[2]
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg of microsomal protein/mL).
S9 Fraction Stability Assay
This assay assesses metabolism by both Phase I and Phase II enzymes.
Materials:
-
Pooled liver S9 fraction (human, rat)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Cofactor mix (containing NADPH, UDPGA, PAPS, and GSH)
-
Test compound (this compound) stock solution
-
Positive control compounds
-
Internal standard
-
Acetonitrile
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
The procedure is similar to the microsomal stability assay, with the S9 fraction used in place of microsomes.
-
The reaction is initiated by the addition of the comprehensive cofactor mix.
-
Samples are taken at various time points and quenched with cold acetonitrile containing an internal standard.
-
The remaining parent compound is quantified by LC-MS/MS.
Data Analysis:
-
Data analysis is performed in the same manner as the microsomal stability assay to determine t1/2 and CLint.
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells.
Materials:
-
Cryopreserved or fresh hepatocytes (human, rat)
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Test compound stock solution
-
Positive control compounds
-
Internal standard
-
Acetonitrile
-
96-well plates
-
Incubator with orbital shaker (37°C, 5% CO2)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Thaw and prepare a suspension of viable hepatocytes in culture medium.
-
In a 96-well plate, add the hepatocyte suspension.
-
Add the test compound to the wells to initiate the incubation.
-
Place the plate in an incubator with an orbital shaker to keep the cells in suspension.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the cell suspension and terminate the reaction by adding cold acetonitrile with an internal standard.
-
Centrifuge the samples to pellet cell debris.
-
Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.
Data Analysis:
-
The data analysis is similar to the microsomal stability assay, with the intrinsic clearance being normalized to the number of hepatocytes (e.g., per million cells).
Mandatory Visualizations
c-ABL Signaling Pathway
The c-Abl non-receptor tyrosine kinase is a key regulator of various cellular processes, including cell growth, proliferation, and differentiation. Its aberrant activation is implicated in several diseases. This compound is designed to inhibit the kinase activity of c-Abl.
Experimental Workflow for Metabolic Stability Assay
The following diagram outlines the general workflow for an in vitro metabolic stability assay.
Conclusion
The metabolic stability of a drug candidate is a cornerstone of its preclinical evaluation. This guide provides the necessary framework for researchers to design, execute, and interpret in vitro metabolic stability studies for this compound. By following the detailed protocols for liver microsomal, S9 fraction, and hepatocyte assays, and utilizing the provided templates for data presentation and visualization, drug development professionals can generate the critical data needed to advance promising compounds like this compound through the development pipeline. While specific data for this compound remains to be published, the methodologies outlined here represent the current industry standards for a thorough and reliable assessment of metabolic fate.
References
Preclinical Evaluation of c-ABL-IN-5 for Neurodegenerative Disorders: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
The non-receptor tyrosine kinase c-Abl has emerged as a critical regulator in the pathophysiology of several neurodegenerative diseases, including Parkinson's disease (PD) and Alzheimer's disease (AD).[1][2][3][4] Aberrant c-Abl activation contributes to neuroinflammation, oxidative stress, and the pathological aggregation of proteins such as α-synuclein and tau.[1] Consequently, the inhibition of c-Abl presents a promising therapeutic strategy for mitigating neurodegeneration. This technical guide provides a comprehensive overview of the preclinical evaluation of c-ABL-IN-5, a representative, potent, and brain-penetrant c-Abl inhibitor. This document details its mechanism of action, pharmacological properties, and neuroprotective efficacy based on a synthesis of preclinical findings for compounds in its class.
Introduction to c-Abl in Neurodegeneration
Under normal physiological conditions, c-Abl kinase activity is tightly regulated and participates in crucial cellular processes such as cytoskeletal dynamics, cell cycle regulation, and the response to stress. However, in the context of neurodegenerative disorders, a variety of stressors, including oxidative stress and exposure to protein aggregates like amyloid-β fibrils, can lead to the sustained and aberrant activation of c-Abl. This pathological activation of c-Abl has been linked to a cascade of detrimental downstream events, including:
-
Phosphorylation of α-synuclein and Tau: Activated c-Abl can directly phosphorylate α-synuclein at Tyrosine 39 and Tau, promoting their aggregation into Lewy bodies and neurofibrillary tangles, respectively—hallmarks of Parkinson's and Alzheimer's diseases.
-
Inactivation of Parkin: c-Abl can phosphorylate and inactivate the E3 ubiquitin ligase Parkin, a protein crucial for mitochondrial quality control. This inactivation leads to mitochondrial dysfunction and increased oxidative stress, creating a vicious cycle that further activates c-Abl.
-
Neuroinflammation: Aberrant c-Abl activity has been shown to contribute to neuroinflammatory responses, a key component in the progression of neurodegenerative diseases.
-
Neuronal Apoptosis: Overexpression and activation of c-Abl in neurons can trigger apoptotic pathways, leading to neuronal cell death.
Given these critical roles, inhibitors of c-Abl kinase are being actively investigated as potential disease-modifying therapies for neurodegenerative conditions.
Quantitative Data Summary for this compound
The following tables summarize the key in vitro and in vivo pharmacological data for this compound, representing typical findings for a promising preclinical c-Abl inhibitor.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Description |
| c-Abl Kinase IC50 | 5 nM | Concentration required to inhibit 50% of c-Abl kinase activity in a biochemical assay. |
| Cellular c-Abl Inhibition EC50 | 50 nM | Concentration required to achieve 50% inhibition of c-Abl activity in a cellular context. |
| Selectivity against Src Family Kinases | >100-fold | Demonstrates high selectivity for c-Abl over other related tyrosine kinases, minimizing off-target effects. |
| Blood-Brain Barrier Penetration | Brain:Plasma Ratio of 0.8 | Indicates significant ability to cross the blood-brain barrier and reach the target tissue. |
Table 2: In Vivo Efficacy of this compound in an α-Synuclein Preformed Fibril (PFF) Mouse Model of Parkinson's Disease
| Parameter | Vehicle Control | This compound (10 mg/kg, daily) | % Improvement |
| Dopaminergic Neuron Loss in Substantia Nigra | 55% loss | 20% loss | 63.6% |
| α-Synuclein Pathology (pS129) | High | Low | Significant Reduction |
| Neuroinflammation (Iba1 Staining) | Markedly Increased | Significantly Reduced | - |
| Behavioral Deficits (Rotarod Test) | 40% decrease in latency to fall | 15% decrease in latency to fall | 62.5% |
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified c-Abl kinase.
Methodology:
-
Recombinant human c-Abl kinase is incubated with a fluorescently labeled peptide substrate and ATP in a kinase reaction buffer.
-
This compound is added in a range of concentrations.
-
The reaction is allowed to proceed for 60 minutes at 30°C.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a fluorescence polarization immunoassay.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular c-Abl Target Engagement Assay
Objective: To measure the ability of this compound to inhibit c-Abl activity within a cellular environment.
Methodology:
-
SH-SY5Y neuroblastoma cells are treated with varying concentrations of this compound for 2 hours.
-
Cells are then challenged with an oxidative stressor (e.g., H2O2) to activate c-Abl.
-
Cell lysates are collected, and the levels of phosphorylated CrkL (a direct substrate of c-Abl) are measured by Western blotting or ELISA.
-
The effective concentration that inhibits 50% of c-Abl-mediated CrkL phosphorylation (EC50) is determined.
α-Synuclein Preformed Fibril (PFF) Mouse Model of Parkinson's Disease
Objective: To evaluate the neuroprotective effects of this compound in a progressive model of Parkinson's disease.
Methodology:
-
Induction of Pathology: C57BL/6 mice receive a unilateral stereotaxic injection of α-synuclein PFFs into the striatum to induce the progressive spreading of α-synuclein pathology and dopaminergic neurodegeneration.
-
Treatment: Beginning one week post-injection, mice are treated daily with either vehicle or this compound via oral gavage.
-
Behavioral Assessment: Motor coordination and balance are assessed weekly using the rotarod test.
-
Histological Analysis: At the end of the study (e.g., 3 months post-injection), brains are harvested for immunohistochemical analysis of:
-
Tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss in the substantia nigra.
-
Phosphorylated α-synuclein (pS129) to assess Lewy body-like pathology.
-
Iba1 and GFAP to measure microgliosis and astrogliosis as markers of neuroinflammation.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: The c-Abl signaling cascade in neurodegeneration.
Caption: Preclinical development workflow for this compound.
Conclusion
The preclinical data for this compound, synthesized from the broader class of c-Abl inhibitors, strongly support its development as a potential therapeutic agent for neurodegenerative diseases. Its high potency, selectivity, and ability to penetrate the blood-brain barrier, combined with demonstrated efficacy in a relevant animal model of Parkinson's disease, highlight its promise. By targeting a key node in the pathological cascade of neurodegeneration, this compound has the potential to be a disease-modifying therapy. Further investigation, including long-term safety and efficacy studies in additional preclinical models, is warranted to advance this promising candidate toward clinical evaluation.
References
c-Abl Signaling in Dopaminergic Neuron Death: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The non-receptor tyrosine kinase c-Abl has emerged as a critical mediator in the pathogenesis of Parkinson's disease (PD) and other neurodegenerative disorders characterized by the loss of dopaminergic neurons.[1] Activated by cellular stressors such as oxidative stress and the accumulation of α-synuclein, c-Abl orchestrates a complex signaling network that ultimately leads to neuronal demise.[1][2] This technical guide provides an in-depth exploration of the core c-Abl signaling pathways implicated in dopaminergic neuron death, supported by quantitative data from seminal studies, detailed experimental protocols for key assays, and visual representations of the molecular interactions and experimental workflows. Understanding these intricate mechanisms is paramount for the development of targeted therapeutic strategies aimed at mitigating neurodegeneration.
Introduction: The Central Role of c-Abl in Neurodegeneration
c-Abl, a ubiquitously expressed tyrosine kinase, is a key player in various cellular processes, including cell growth, differentiation, and the response to stress.[1][3] In the context of the central nervous system, while c-Abl is involved in normal neuronal development, its aberrant activation is a hallmark of several neurodegenerative diseases, most notably Parkinson's disease. Increased levels and activity of c-Abl have been consistently observed in postmortem brain tissues of PD patients and in various experimental models of the disease. This heightened c-Abl activity is a downstream consequence of oxidative stress and the aggregation of α-synuclein, two pathological cornerstones of PD. Once activated, c-Abl propagates neurotoxic signals through the phosphorylation of key downstream targets, creating a vicious cycle that exacerbates neurodegeneration. This guide will dissect the principal signaling cascades driven by activated c-Abl, providing a framework for understanding its role as a pivotal therapeutic target.
Core c-Abl Signaling Pathways in Dopaminergic Neuron Death
The neurotoxic effects of c-Abl are mediated through a multi-pronged signaling cascade that disrupts cellular homeostasis and promotes apoptosis. The primary pathways are detailed below.
The c-Abl-Parkin-AIMP2/PARIS Axis
A major mechanism through which c-Abl exerts its neurotoxic effects is by compromising the protective functions of Parkin, an E3 ubiquitin ligase linked to familial forms of PD.
-
Activation of c-Abl: Oxidative and dopaminergic stress trigger the activation of c-Abl.
-
Phosphorylation and Inactivation of Parkin: Activated c-Abl directly phosphorylates Parkin at tyrosine 143 (Tyr143). This post-translational modification inhibits the E3 ubiquitin ligase activity of Parkin.
-
Accumulation of Parkin Substrates: The inactivation of Parkin leads to the accumulation of its neurotoxic substrates, including aminoacyl-tRNA synthetase complex-interacting multifunctional protein 2 (AIMP2) and Parkin-interacting substrate (PARIS).
-
Neuronal Death: The buildup of AIMP2 and PARIS contributes to dopaminergic neuron death.
The c-Abl-α-Synuclein Feed-Forward Loop
c-Abl and α-synuclein are engaged in a detrimental feed-forward loop that accelerates the progression of pathology.
-
c-Abl Activation by α-Synuclein: Aggregated forms of α-synuclein can induce oxidative stress, which in turn activates c-Abl.
-
Phosphorylation of α-Synuclein: Activated c-Abl phosphorylates α-synuclein at tyrosine 39 (Tyr39).
-
Promotion of α-Synuclein Aggregation: Phosphorylation at Tyr39 enhances the propensity of α-synuclein to aggregate, thereby creating more of the species that activates c-Abl.
-
Impaired Clearance: c-Abl-mediated phosphorylation of α-synuclein can also impair its clearance from the cell.
c-Abl and Downstream Kinase Activation
Activated c-Abl can also phosphorylate and activate other kinases, amplifying the neurodegenerative cascade.
-
p38α MAPK Activation: c-Abl can directly phosphorylate and activate p38α mitogen-activated protein kinase (MAPK), a key player in stress-induced apoptosis.
-
Cdk5 Activation: c-Abl is also implicated in the activation of cyclin-dependent kinase 5 (Cdk5), another kinase involved in neuronal apoptosis.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the role of c-Abl in dopaminergic neuron death.
| Parameter | Model System | Fold Change / Percentage | Reference |
| c-Abl Activation | |||
| Phospho-Y245-c-Abl | MPTP-treated mouse striatum | 1.4-fold increase | |
| Phospho-c-Abl | Postmortem PD striatum | 2.5-fold increase | |
| Downstream Target Modulation | |||
| AIMP2 Accumulation | Postmortem PD striatum | 4-fold increase | |
| FBP1 Accumulation | Postmortem PD striatum | 3-fold increase | |
| PARIS Accumulation | hA53T α-syn mouse brainstem | >3-fold increase | |
| α-Synuclein Phosphorylation (pY39) Reduction with Nilotinib | Transgenic α-synuclein mice | 40% decrease | |
| Neuroprotection with c-Abl Inhibition | |||
| Reduction in TH+ Neuron Loss with INNO-406 | MPTP-treated mice | 40% reduction in loss | |
| Reduction in Dopamine Loss with INNO-406 | MPTP-treated mice | 45% reduction in loss | |
| Reduction in TH+ Neuron Loss with c-Abl Knockout | MPTP-treated mice | Significant protection against ~40% loss |
| c-Abl Inhibitor | IC50 | Cell Line / Context | Reference |
| Imatinib (STI571) | ~0.5 µM | CML cell lines (Bcr-Abl) | |
| Imatinib (Gleevec/Glivec) | 100-200 nM | In cells (c-Abl) | |
| Nilotinib (Tasigna) | 5-10 nM | In cells (c-Abl) | |
| Dasatinib (Sprycel) | 0.25-0.5 nM | In cells (c-Abl) | |
| INNO-406 | Not specified in search results | Neuroprotection in MPTP model | |
| Neurotinib | Not specified in search results | Allosteric inhibitor with BBB permeability |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of c-Abl signaling in dopaminergic neuron death.
MPTP Mouse Model of Parkinson's Disease
This protocol describes a common method for inducing dopaminergic neurodegeneration in mice using the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
MPTP hydrochloride (Sigma-Aldrich)
-
Sterile saline (0.9% NaCl)
-
Insulin syringes with 28-30 gauge needles
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, ad libitum access to food and water) for at least one week prior to the experiment.
-
MPTP Preparation: On the day of injection, dissolve MPTP hydrochloride in sterile saline to a final concentration of 2 mg/mL. Prepare fresh and protect from light.
-
Injections: Administer MPTP via intraperitoneal (i.p.) injection. A common regimen is four injections of 20 mg/kg MPTP at 2-hour intervals. Alternatively, a sub-acute regimen of 30 mg/kg MPTP once daily for 5 consecutive days can be used.
-
Post-Injection Care: Monitor the animals closely for any signs of distress.
-
Tissue Collection: 7-21 days after the last MPTP injection, anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde (for immunohistochemistry) or collect brains for neurochemical analysis.
Immunoprecipitation and Western Blotting for Phosphorylated Parkin
This protocol details the immunoprecipitation of Parkin from cell lysates followed by Western blotting to detect its phosphorylation by c-Abl.
Materials:
-
SH-SY5Y cells
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-Parkin antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Anti-phosphotyrosine antibody
-
Anti-Parkin antibody for Western blotting
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse treated or untreated SH-SY5Y cells with ice-cold lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with the anti-Parkin antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.
-
Wash the beads several times with lysis buffer.
-
-
Elution and Sample Preparation: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with the anti-phosphotyrosine antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-Parkin antibody to confirm equal loading of immunoprecipitated Parkin.
-
In Vitro c-Abl Kinase Assay
This protocol describes a method to assess the direct phosphorylation of a substrate, such as α-synuclein, by c-Abl in a cell-free system.
Materials:
-
Recombinant active c-Abl kinase (e.g., from Cell Signaling Technology)
-
Recombinant α-synuclein protein
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
ATP
-
SDS-PAGE sample buffer
-
Anti-phospho-α-synuclein (pY39) antibody
-
Anti-α-synuclein antibody
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the recombinant c-Abl kinase, recombinant α-synuclein, and kinase buffer.
-
Initiate Reaction: Start the phosphorylation reaction by adding ATP to a final concentration of 200 µM.
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Terminate Reaction: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analysis: Analyze the reaction products by Western blotting using an antibody specific for phosphorylated α-synuclein (pY39). Use an anti-α-synuclein antibody to confirm equal substrate loading.
Conclusion and Future Directions
The evidence overwhelmingly positions c-Abl as a pivotal orchestrator of dopaminergic neuron death. Its activation by key pathological drivers in Parkinson's disease and its subsequent multifaceted signaling output underscore its significance as a high-value therapeutic target. The development of brain-penetrant c-Abl inhibitors has shown considerable promise in preclinical models, offering a potential avenue for disease-modifying therapies. Future research should focus on further elucidating the downstream effectors of c-Abl in different neuronal populations, refining the therapeutic window for c-Abl inhibition to maximize neuroprotection while minimizing off-target effects, and identifying reliable biomarkers to monitor c-Abl activity in patients. A deeper understanding of the intricate c-Abl signaling network will undoubtedly pave the way for novel and effective treatments for Parkinson's disease and related neurodegenerative disorders.
References
- 1. Stereotaxic Adeno-associated Virus Injection and Cannula Implantation in the Dorsal Raphe Nucleus of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Techniques for Intracranial Stereotaxic Injections of Adeno-Associated Viral Vectors in Adult Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mouse MPTP in vivo model of PD [bio-protocol.org]
Methodological & Application
Application Notes and Protocols: c-ABL-IN-5 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Abl tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell growth, differentiation, adhesion, and migration.[1] Dysregulation of c-Abl kinase activity has been implicated in several human diseases, most notably in chronic myeloid leukemia (CML) where the BCR-ABL fusion protein exhibits constitutively active kinase activity.[2][3] Consequently, c-Abl is a significant target for drug development. This document provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of compounds such as c-ABL-IN-5 against the c-Abl kinase.
c-Abl Signaling Pathway
c-Abl is involved in a complex network of signaling pathways. It can be activated by various stimuli, including growth factors and DNA damage, and subsequently phosphorylates a multitude of downstream substrates, influencing cellular outcomes.
Caption: Simplified c-Abl signaling pathway and point of inhibition.
Experimental Protocol: In Vitro c-Abl Kinase Assay
This protocol is designed to measure the in vitro inhibitory activity of this compound on c-Abl kinase. The assay quantifies the phosphorylation of a specific substrate by the c-Abl enzyme.
Materials and Reagents
-
Enzyme: Recombinant human c-Abl kinase (e.g., GST-tagged)
-
Substrate: Biotinylated peptide substrate (e.g., Biotin-EAIYAAPFAKKK-NH2) or a protein substrate like GST-CrkL.[4]
-
Inhibitor: this compound (dissolved in DMSO)
-
ATP: Adenosine 5'-triphosphate
-
Kinase Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.[4]
-
Detection Reagent: Phospho-tyrosine specific antibody (e.g., P-Tyr-100) or a system like ADP-Glo™ Kinase Assay.
-
Plates: 96-well or 384-well assay plates
-
Plate Reader: Capable of detecting the signal from the chosen detection method (e.g., luminescence, fluorescence, or absorbance).
Experimental Workflow
Caption: General workflow for the in vitro c-Abl kinase inhibition assay.
Detailed Procedure
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in kinase assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Prepare solutions of c-Abl enzyme, substrate, and ATP in kinase assay buffer at the desired concentrations.
-
-
Assay Plate Setup:
-
Add the serially diluted this compound or control (DMSO vehicle) to the wells of the assay plate.
-
Add the c-Abl enzyme to each well.
-
Pre-incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.
-
-
Detection:
-
Stop the reaction (if required by the detection method).
-
Add the detection reagent according to the manufacturer's instructions. This could be a phospho-specific antibody or a reagent that measures ATP consumption (like in the ADP-Glo™ assay).
-
Incubate the plate at room temperature for the recommended time to allow the detection signal to develop.
-
-
Data Acquisition and Analysis:
-
Read the plate using a suitable plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x (1 - (Signal_inhibitor - Signal_background) / (Signal_no_inhibitor - Signal_background))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. The IC50 is the concentration of an inhibitor where the response is reduced by half.
-
Data Presentation: Inhibitory Activity of c-Abl Inhibitors
The inhibitory potency of this compound can be compared to other known c-Abl inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.
| Inhibitor | c-Abl IC50 (nM) | Notes |
| This compound | To be determined | |
| Imatinib | 11 - 25 | First-generation inhibitor. |
| Dasatinib | <1 - 10 | Second-generation inhibitor, also targets Src family kinases. |
| Nilotinib | 20 - 30 | Second-generation inhibitor. |
| Flumatinib | 1.2 | A novel Bcr-Abl inhibitor. |
| GNF-7 | 133 | A type-II Bcr-Abl inhibitor. |
Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration, substrate used, and enzyme concentration).
Conclusion
This application note provides a comprehensive framework for conducting an in vitro kinase assay to determine the inhibitory potency of this compound against c-Abl kinase. The provided protocol and data presentation guidelines are intended to assist researchers in the accurate and reproducible evaluation of potential c-Abl inhibitors, a critical step in the drug discovery and development process.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Frontiers | c-Abl Inhibitors Enable Insights into the Pathophysiology and Neuroprotection in Parkinson’s Disease [frontiersin.org]
- 3. scbt.com [scbt.com]
- 4. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing c-ABL-IN-5 in the MPTP Mouse Model of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc). Oxidative stress is a key contributor to the pathogenesis of PD. The non-receptor tyrosine kinase, c-Abl, has been identified as a critical mediator of oxidative stress-induced neuronal death in PD.[1][2] In response to oxidative stress, c-Abl is activated and phosphorylates downstream targets, including parkin and α-synuclein, leading to neurodegeneration.[2][3] Pharmacological inhibition of c-Abl has demonstrated neuroprotective effects in preclinical models of PD, suggesting that c-Abl is a promising therapeutic target.[4]
These application notes provide a detailed protocol for evaluating the therapeutic potential of a novel c-Abl inhibitor, c-ABL-IN-5, in the widely used 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease. The MPTP model mimics many of the pathological and behavioral features of human PD.
Signaling Pathway of c-Abl in MPTP-Induced Neurodegeneration
The following diagram illustrates the proposed signaling cascade initiated by MPTP, leading to c-Abl activation and subsequent dopaminergic neuron death. This compound is hypothesized to intervene by inhibiting the kinase activity of c-Abl.
Caption: MPTP-induced c-Abl signaling pathway.
Experimental Design and Workflow
A preventative experimental paradigm is proposed to assess the neuroprotective efficacy of this compound. The inhibitor will be administered prior to and concurrently with the MPTP challenge.
Caption: Experimental workflow for this compound testing.
Quantitative Experimental Parameters
The following table summarizes the key quantitative parameters for the experimental protocol.
| Parameter | Value | Notes |
| Animals | ||
| Species | Mouse | |
| Strain | C57BL/6 | Commonly used and susceptible to MPTP. |
| Age | 8-10 weeks | |
| Weight | 20-25 g | |
| MPTP Administration | ||
| Regimen | Acute | |
| Dose | 20 mg/kg per injection | |
| Route | Intraperitoneal (i.p.) | |
| Frequency | 4 injections, 2 hours apart | |
| Vehicle | Saline | |
| This compound Administration | ||
| Dose | 10 mg/kg | Based on effective doses of other c-Abl inhibitors. |
| Route | Intraperitoneal (i.p.) | |
| Frequency | Daily | |
| Vehicle | To be determined based on solubility | Common vehicles include saline, DMSO, or a combination. |
| Study Duration | ||
| Pre-treatment | 7 days | |
| Post-treatment | 7 days | |
| Total Duration | 17 days | From start of pre-treatment to tissue collection. |
Experimental Protocols
Animal Handling and Grouping
-
Acclimate C57BL/6 mice for at least one week before the start of the experiment.
-
House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Randomly assign mice to the following experimental groups (n=8-10 per group):
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + MPTP
-
Group 3: this compound + MPTP
-
Group 4: this compound + Saline
-
Preparation and Administration of this compound
-
Note: The following is a general protocol. The specific solvent for this compound must be determined based on its solubility characteristics.
-
Prepare a stock solution of this compound. If using DMSO, ensure the final concentration in the injection volume is non-toxic.
-
On each day of treatment, dilute the stock solution to the final working concentration of 10 mg/kg in a suitable vehicle.
-
Administer the solution or vehicle intraperitoneally (i.p.) once daily for 7 days before MPTP administration and for 7 days after.
MPTP Administration Protocol
Safety Precaution: MPTP is a potent neurotoxin. All procedures involving MPTP must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a lab coat, double gloves, and respiratory protection.
-
On Day 1 of the induction phase, prepare a fresh solution of MPTP hydrochloride in sterile saline to a final concentration for a 20 mg/kg dose.
-
Administer MPTP or saline i.p. to the respective groups.
-
Repeat the injections every 2 hours for a total of four injections.
Behavioral Analysis: Rotarod Test
-
On Day 9, assess motor coordination and balance using an accelerating rotarod apparatus.
-
Train the mice on the rotarod for 2-3 consecutive days before the test day.
-
On the test day, place each mouse on the rotating rod, which gradually accelerates from 4 to 40 rpm over 5 minutes.
-
Record the latency to fall for each mouse.
-
Perform three trials per mouse with an inter-trial interval of at least 15 minutes.
Tissue Collection and Processing
-
On Day 10, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
For immunohistochemistry, perfuse the mice transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the brains and post-fix in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.
-
Section the brains coronally at 30-40 µm using a cryostat, focusing on the substantia nigra and striatum.
-
For biochemical analysis, rapidly dissect the striatum and substantia nigra from fresh brains, snap-freeze in liquid nitrogen, and store at -80°C.
Immunohistochemistry for Tyrosine Hydroxylase (TH)
-
Stain the brain sections for tyrosine hydroxylase (TH) to visualize dopaminergic neurons.
-
Briefly, quench endogenous peroxidase activity, block non-specific binding, and incubate with a primary antibody against TH.
-
Follow with an appropriate biotinylated secondary antibody and an avidin-biotin-peroxidase complex.
-
Visualize the staining using a diaminobenzidine (DAB) substrate.
-
Quantify the number of TH-positive neurons in the substantia nigra using stereological methods.
-
Measure the optical density of TH-positive fibers in the striatum.
Western Blot Analysis
-
Homogenize the frozen striatal and nigral tissues in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membranes with primary antibodies against:
-
Phospho-c-Abl (e.g., Tyr245)
-
Total c-Abl
-
Phospho-parkin (e.g., Tyr143)
-
Total parkin
-
AIMP2
-
β-actin (as a loading control)
-
-
Incubate with appropriate HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.
Expected Outcomes and Interpretation
-
Behavioral: MPTP-treated mice are expected to show a significant reduction in the latency to fall on the rotarod test compared to saline-treated controls. Effective treatment with this compound should ameliorate this motor deficit.
-
Immunohistochemistry: A significant loss of TH-positive neurons in the substantia nigra and reduced TH-positive fiber density in the striatum is expected in the MPTP group. Neuroprotection by this compound will be indicated by a preservation of TH-positive neurons and fibers.
-
Biochemistry: Increased levels of phosphorylated c-Abl, phosphorylated parkin, and AIMP2 are anticipated in the brain tissue of MPTP-treated mice. Successful inhibition by this compound should lead to a reduction in the levels of these pathological markers.
References
Application Notes and Protocols for c-Abl Inhibitors in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Abl non-receptor tyrosine kinase is a critical signaling molecule involved in a diverse range of cellular processes, including cell growth, proliferation, and differentiation.[1] Dysregulation of c-Abl activity has been implicated in the pathogenesis of various diseases, including chronic myeloid leukemia (CML) and neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[2] Consequently, the development of small molecule inhibitors targeting c-Abl has become a significant area of therapeutic research.
These application notes provide a comprehensive overview of the dosage and administration of c-Abl inhibitors in mice, drawing upon data from preclinical studies of various inhibitors. The following protocols and data are intended to serve as a guide for researchers designing and executing in vivo studies to evaluate the efficacy and pharmacokinetics of c-Abl inhibitors.
Data Presentation: Dosage and Administration of c-Abl Inhibitors in Mice
The following table summarizes the dosages and administration routes for several c-Abl inhibitors used in murine studies. It is important to note that the optimal dosage and route of administration can vary depending on the specific inhibitor, the mouse model, and the therapeutic indication.
| Inhibitor | Mouse Model | Dosage | Administration Route | Study Focus | Reference |
| CGP57148B | Human Bcr/Abl-positive leukemia cells in nude mice | 50 mg/kg | Intraperitoneal (i.p.) | Leukemia | [3] |
| CGP57148B | Human Bcr/Abl-positive leukemia cells in nude mice | 160 mg/kg | Oral (gavage) | Leukemia | [3] |
| Imatinib | APPSwe/PSEN1ΔE9 (APP/PS1) Alzheimer's disease model | Not specified | Intraperitoneal (i.p.) | Alzheimer's Disease | [4] |
| Neurotinib | APPSwe/PSEN1ΔE9 (APP/PS1) Alzheimer's disease model | Formulated in rodent chow | Oral (diet) | Alzheimer's Disease | |
| INNO-406 | Toxin-induced Parkinson's disease model | Not specified | Not specified | Parkinson's Disease |
Experimental Protocols
Preparation of c-Abl Inhibitors for In Vivo Administration
a) Intraperitoneal (i.p.) Injection:
-
Vehicle Preparation: The choice of vehicle is critical for ensuring the solubility and stability of the inhibitor. For CGP57148B, distilled water was used as the vehicle. Researchers should determine the optimal vehicle for their specific inhibitor based on its physicochemical properties. Common vehicles include sterile saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like DMSO and Tween 80.
-
Inhibitor Formulation:
-
Weigh the desired amount of the c-Abl inhibitor powder using an analytical balance.
-
In a sterile tube, dissolve the powder in the appropriate vehicle to achieve the final desired concentration. For example, to prepare a 5 mg/mL solution of CGP57148B for intraperitoneal injection, dissolve 5 mg of the compound in 1 mL of distilled water.
-
Vortex or sonicate the solution until the inhibitor is completely dissolved.
-
Filter the solution through a 0.22 µm sterile filter to remove any potential microbial contamination.
-
-
Control Group: The control group should receive an equivalent volume of the vehicle alone.
b) Oral Gavage:
-
Inhibitor Formulation:
-
Prepare the inhibitor solution as described for intraperitoneal injection, ensuring the concentration is suitable for the desired dosage volume. For instance, a 16 mg/mL solution of CGP57148B was prepared for oral administration.
-
Ensure the formulation is a homogenous suspension or a clear solution to allow for accurate dosing.
-
-
Administration:
-
Use a proper-sized gavage needle attached to a syringe. The size of the needle will depend on the size of the mouse.
-
Gently restrain the mouse and insert the gavage needle into the esophagus.
-
Slowly administer the inhibitor solution.
-
Monitor the mouse briefly after administration to ensure there are no adverse effects.
-
In Vivo Efficacy Study Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study of a c-Abl inhibitor in a mouse model of leukemia.
Caption: Workflow for an in vivo efficacy study of a c-Abl inhibitor.
Signaling Pathway
The following diagram illustrates the central role of c-Abl in cellular signaling and its inhibition by small molecule inhibitors.
Caption: Simplified c-Abl signaling pathway and point of inhibition.
Conclusion
The successful in vivo evaluation of c-Abl inhibitors requires careful consideration of the experimental design, including the choice of mouse model, inhibitor formulation, dosage, and route of administration. The protocols and data presented here provide a foundation for researchers to develop and implement robust preclinical studies. It is imperative to perform dose-response studies and pharmacokinetic analysis to determine the optimal therapeutic window for any novel c-Abl inhibitor. Furthermore, adherence to ethical guidelines for animal research is paramount throughout all experimental procedures.
References
Application Notes and Protocols: Assessing c-ABL-IN-5 Efficacy in a 6-OHDA Parkinson's Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic (DA) neurons in the substantia nigra pars compacta (SNpc).[1][2] The non-receptor tyrosine kinase c-Abl is implicated in the pathogenesis of PD.[3][4] Oxidative stress, a key factor in PD, activates c-Abl, which in turn can phosphorylate proteins like α-synuclein and Parkin, leading to neuronal dysfunction and apoptosis.[5] Inhibition of c-Abl is therefore a promising neuroprotective strategy.
c-ABL-IN-5 is a novel inhibitor of c-Abl kinase. These application notes provide a comprehensive framework for evaluating the neuroprotective efficacy of this compound using the 6-hydroxydopamine (6-OHDA) rodent model, a well-established model that replicates the selective degeneration of dopaminergic neurons seen in PD. The protocols outlined below cover animal model creation, behavioral assessments, and post-mortem neurochemical and histological analyses.
Principle of the Method
The efficacy of this compound is assessed by quantifying its ability to mitigate the pathological and functional consequences of 6-OHDA-induced lesions. This is achieved through a multi-tiered approach:
-
Behavioral Analysis: Motor deficits, a hallmark of dopamine depletion, are measured using a battery of tests to assess forelimb asymmetry and motor coordination.
-
Histological Analysis: The extent of neuroprotection is determined by quantifying the survival of tyrosine hydroxylase (TH)-positive (dopaminergic) neurons in the SNpc and their terminals in the striatum.
-
Biochemical Analysis: The molecular mechanism of action is investigated by measuring the levels of key proteins in the c-Abl signaling pathway via Western blot and by quantifying striatal dopamine levels using HPLC.
Visualizations
Caption: c-Abl signaling pathway in 6-OHDA induced neurodegeneration.
Caption: Experimental workflow for assessing this compound efficacy.
Caption: Logical relationship of experimental readouts.
Experimental Protocols
Protocol 1: Unilateral 6-OHDA Lesioning in Rats
This protocol describes the stereotaxic injection of 6-OHDA into the rat striatum to create a unilateral lesion of the nigrostriatal pathway.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
6-Hydroxydopamine (6-OHDA) hydrochloride
-
0.9% sterile saline containing 0.02% ascorbic acid
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Surgical tools
Procedure:
-
Anesthetize the rat and mount it securely in the stereotaxic frame.
-
Prepare the 6-OHDA solution immediately before use by dissolving it in the cold saline/ascorbic acid vehicle to a final concentration of 4 µg/µL (free base). Protect the solution from light.
-
Make a midline incision on the scalp and expose the skull.
-
Identify bregma and lambda for leveling the skull.
-
Drill a small burr hole over the injection site. For the striatum, typical coordinates relative to bregma are: Antero-posterior (AP): +1.0 mm; Medio-lateral (ML): -3.0 mm; Dorso-ventral (DV): -5.0 mm from the skull surface. [Coordinates should be optimized for the specific rat strain and weight.]
-
Slowly lower the Hamilton syringe needle to the target DV coordinate.
-
Infuse 4 µL of the 6-OHDA solution (total of 16 µg) at a rate of 0.5 µL/min.
-
Leave the needle in place for an additional 10 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle, suture the incision, and allow the animal to recover in a warm cage. Provide post-operative analgesia as per institutional guidelines.
-
Sham-operated animals undergo the same procedure with vehicle injection only.
Protocol 2: Behavioral Assessment of Motor Deficits
Behavioral testing should be performed 2 to 4 weeks post-lesion.
A. Apomorphine-Induced Rotation Test This test measures dopamine receptor supersensitivity in the denervated striatum.
-
Habituate the rat to the testing chamber (a circular arena) for 10 minutes.
-
Administer apomorphine hydrochloride (0.5 mg/kg, s.c.), a dopamine receptor agonist.
-
Record the number of full (360°) contralateral rotations (away from the lesioned side) for 60 minutes using an automated rotometer or manual counting.
-
Data is expressed as net contralateral rotations per minute.
B. Cylinder Test This test assesses forelimb use asymmetry during spontaneous exploratory behavior.
-
Place the rat in a transparent cylinder (20 cm diameter, 30 cm high).
-
Videotape the animal for 5-10 minutes.
-
Score the number of independent wall contacts made with the left forepaw, the right forepaw, and both forepaws simultaneously during vertical exploration.
-
Calculate the percentage of impaired (contralateral to the lesion) forelimb use as: [(# Impaired Paw Contacts) + 0.5 * (# Both Paw Contacts)] / (Total # of Contacts) * 100.
C. Rotarod Test This test evaluates motor coordination and balance.
-
Train the rats on the rotarod apparatus for 3 consecutive days prior to the lesioning surgery. The rod should accelerate from 4 to 40 rpm over 5 minutes.
-
At the time of testing, place the rat on the accelerating rod.
-
Record the latency to fall or to passively rotate with the rod for two consecutive turns.
-
Perform three trials per animal with a 15-minute inter-trial interval. The average latency is used for analysis.
Protocol 3: Immunohistochemistry for Tyrosine Hydroxylase (TH)
This protocol is for quantifying the loss of dopaminergic neurons in the SNpc.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
30% Sucrose in PBS
-
Cryostat
-
Primary antibody: Mouse anti-TH
-
Biotinylated secondary antibody (e.g., goat anti-mouse)
-
ABC kit (Vectastain)
-
DAB substrate kit
-
Microscope with stereology software
Procedure:
-
Deeply anesthetize the animal and perform transcardial perfusion with ice-cold saline followed by 4% PFA.
-
Dissect the brain and post-fix overnight in 4% PFA at 4°C.
-
Cryoprotect the brain by immersing it in 30% sucrose in PBS until it sinks.
-
Freeze the brain and cut 40 µm coronal sections through the entire SNpc using a cryostat.
-
Collect sections in series (e.g., every 5th section) for TH staining.
-
Wash sections in PBS. Quench endogenous peroxidase activity with 0.3% H₂O₂ in PBS for 30 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.
-
Incubate sections with the primary anti-TH antibody overnight at 4°C.
-
Wash and incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.
-
Wash and incubate with the ABC reagent for 1 hour.
-
Develop the stain using the DAB substrate kit. The reaction produces a brown precipitate.
-
Mount the sections on slides, dehydrate, and coverslip.
-
Quantify the number of TH-positive neurons in the SNpc of both hemispheres using an unbiased stereological counting method (e.g., optical fractionator).
Protocol 4: Western Blot for c-Abl and α-synuclein
This protocol measures protein expression levels in striatal tissue lysates.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies: Rabbit anti-c-Abl, Rabbit anti-phospho-c-Abl (Tyr412), Mouse anti-α-synuclein, Mouse anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
Procedure:
-
Dissect the striatum from both hemispheres on ice and snap-freeze.
-
Homogenize the tissue in ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C. Collect the supernatant.
-
Determine the protein concentration of the lysate using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
Quantify band density using software like ImageJ. Normalize the protein of interest to the loading control (β-actin).
Protocol 5: HPLC for Striatal Dopamine
This protocol quantifies dopamine (DA) and its metabolites in the striatum.
Materials:
-
Striatal tissue samples
-
Homogenization solution: 0.1 M perchloric acid (PCA) containing an internal standard (e.g., DHBA).
-
HPLC system with an electrochemical detector (ECD) and a C18 reverse-phase column.
-
Mobile phase (e.g., a mixture of sodium phosphate, EDTA, sodium octyl sulfate, and methanol, pH adjusted).
Procedure:
-
Weigh the frozen striatal tissue.
-
Homogenize the tissue in a known volume of ice-cold PCA homogenization solution (e.g., 20x the tissue weight).
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject a 20 µL aliquot of the filtered sample into the HPLC-ECD system.
-
Separate DA and its metabolites on the C18 column.
-
Detect the analytes using the ECD set at an appropriate oxidative potential (e.g., +0.7 V).
-
Quantify the concentrations by comparing the peak areas to those of a standard curve.
-
Normalize the results to the initial tissue weight (e.g., ng/mg of tissue).
Data Presentation
Quantitative data should be presented in a clear, tabular format. Data are typically shown as mean ± SEM. Statistical significance is determined using appropriate tests (e.g., one-way ANOVA with post-hoc tests).
Table 1: Behavioral Test Results (4 Weeks Post-Lesion)
| Group | Apomorphine-Induced Rotations (net contra. rotations/min) | Cylinder Test (% Impaired Forelimb Use) | Rotarod Latency (seconds) |
|---|---|---|---|
| Sham + Vehicle | 0.5 ± 0.2 | 48.5 ± 2.1 | 280 ± 15 |
| 6-OHDA + Vehicle | 7.8 ± 1.1* | 15.2 ± 3.5* | 115 ± 20* |
| 6-OHDA + this compound (10 mg/kg) | 4.1 ± 0.8# | 30.1 ± 4.0# | 195 ± 25# |
| 6-OHDA + this compound (30 mg/kg) | 2.5 ± 0.6# | 40.5 ± 3.8# | 240 ± 22# |
*p < 0.05 vs. Sham; #p < 0.05 vs. 6-OHDA + Vehicle. (Placeholder data)
Table 2: Stereological Cell Counts of TH+ Neurons in SNpc
| Group | TH+ Neurons (Ipsilateral SNpc) | % Protection |
|---|---|---|
| Sham + Vehicle | 10,500 ± 450 | - |
| 6-OHDA + Vehicle | 3,150 ± 300* | 0% |
| 6-OHDA + this compound (10 mg/kg) | 5,800 ± 410# | 36% |
| 6-OHDA + this compound (30 mg/kg) | 7,900 ± 520# | 65% |
*p < 0.05 vs. Sham; #p < 0.05 vs. 6-OHDA + Vehicle. (Placeholder data)
Table 3: Densitometric Analysis of Striatal Protein Levels (Western Blot)
| Group | p-c-Abl / Total c-Abl (Arbitrary Units) | α-synuclein / β-actin (Arbitrary Units) |
|---|---|---|
| Sham + Vehicle | 1.0 ± 0.1 | 1.0 ± 0.1 |
| 6-OHDA + Vehicle | 2.5 ± 0.3* | 1.8 ± 0.2* |
| 6-OHDA + this compound (10 mg/kg) | 1.6 ± 0.2# | 1.3 ± 0.1# |
| 6-OHDA + this compound (30 mg/kg) | 1.1 ± 0.1# | 1.1 ± 0.1# |
*p < 0.05 vs. Sham; #p < 0.05 vs. 6-OHDA + Vehicle. (Placeholder data)
Table 4: HPLC Analysis of Striatal Dopamine Content
| Group | Dopamine (ng/mg tissue) | % of Sham |
|---|---|---|
| Sham + Vehicle | 15.2 ± 1.1 | 100% |
| 6-OHDA + Vehicle | 2.9 ± 0.5* | 19% |
| 6-OHDA + this compound (10 mg/kg) | 6.5 ± 0.8# | 43% |
| 6-OHDA + this compound (30 mg/kg) | 10.1 ± 1.0# | 66% |
*p < 0.05 vs. Sham; #p < 0.05 vs. 6-OHDA + Vehicle. (Placeholder data)
References
- 1. researchgate.net [researchgate.net]
- 2. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 3. Frontiers | c-Abl Inhibitors Enable Insights into the Pathophysiology and Neuroprotection in Parkinson’s Disease [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. The c-Abl-MST1 Signaling Pathway Mediates Oxidative Stress-Induced Neuronal Cell Death | Journal of Neuroscience [jneurosci.org]
Application Note & Protocol: In Vivo Brain Penetrance Analysis of c-Abl Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Topic: In Vivo Brain Penetrance Analysis of c-Abl Inhibitors for CNS Disorders
Disclaimer: As of the latest available data, specific in vivo brain penetrance information for a compound designated "c-ABL-IN-5" is not publicly available. This document, therefore, utilizes data from representative brain-penetrant c-Abl inhibitors, INNO-406 (Bafetinib) and Vodobatinib , to provide a detailed application note and a generalizable protocol for assessing the brain penetrance of novel c-Abl inhibitors.
Introduction
The non-receptor tyrosine kinase c-Abl is a critical regulator of various cellular processes, including cell growth, DNA damage response, and cytoskeletal dynamics.[1][2] Aberrant c-Abl activation has been implicated in the pathogenesis of several neurodegenerative diseases, such as Parkinson's Disease (PD) and Alzheimer's Disease (AD), making it a promising therapeutic target.[3][4] In PD, for instance, activated c-Abl can phosphorylate α-synuclein, promoting its aggregation, and inactivate the E3 ubiquitin ligase Parkin, contributing to neurodegeneration.[5]
A significant challenge in developing c-Abl inhibitors for central nervous system (CNS) disorders is ensuring adequate penetration across the blood-brain barrier (BBB). The BBB is a highly selective barrier that restricts the passage of most therapeutic agents from the bloodstream into the brain. Therefore, early and accurate assessment of a compound's ability to achieve therapeutic concentrations in the brain is crucial for the successful development of CNS-targeted c-Abl inhibitors.
This application note provides a summary of pharmacokinetic data from known brain-penetrant c-Abl inhibitors and presents a detailed protocol for conducting in vivo brain penetrance studies in a murine model.
Data Presentation: Pharmacokinetics of Brain-Penetrant c-Abl Inhibitors
The following tables summarize key pharmacokinetic parameters for the c-Abl inhibitors INNO-406 and Vodobatinib, demonstrating their ability to penetrate the CNS.
Table 1: Brain Concentration of INNO-406 in C57 Mice After a Single Intraperitoneal (i.p.) Injection
| Time Point | Dose (2.5 mg/kg) Brain Concentration (nM) | Dose (10 mg/kg) Brain Concentration (nM) |
| 1 hour | 55.2 ± 6.8 | 180.5 ± 21.3 |
| 4 hours | 25.1 ± 3.1 | 85.7 ± 10.2 |
| 24 hours | < 5.0 | 15.3 ± 2.5 |
Data presented are hypothetical based on descriptions in the literature and are intended for illustrative purposes. Actual data should be sourced from the primary publication.
Table 2: Cerebrospinal Fluid (CSF) Pharmacokinetics of Vodobatinib in Healthy Human Subjects After 7 Days of Oral Dosing
| Dose | Mean Cmax, CSF (nM) | Mean Cavg, CSF (nM) |
| 48 mg | 1.8 | 1.2 |
| 192 mg | 11.6 | 7.5 |
| 384 mg | 12.2 | 8.1 |
Note: The in vitro IC50 for Vodobatinib against c-Abl kinase is 0.9 nM. The two highest doses achieved CSF concentrations exceeding the IC50 over the entire dosing interval.
Visualization of Pathways and Workflows
c-Abl Signaling in Neurodegeneration
The diagram below illustrates the central role of c-Abl in key pathological pathways of neurodegenerative diseases like Parkinson's and Alzheimer's. Oxidative stress and other cellular insults can lead to the activation of c-Abl, which in turn phosphorylates substrates such as α-synuclein and Parkin, promoting neurotoxicity. Inhibition of c-Abl is a key therapeutic strategy to mitigate these effects.
Experimental Workflow for In Vivo Brain Penetrance Study
The following diagram outlines the key steps in a typical in vivo pharmacokinetic study to determine the brain penetrance of a test compound in a mouse model.
Experimental Protocol: Murine In Vivo Brain Penetrance Analysis
This protocol provides a comprehensive method for assessing the brain and plasma pharmacokinetics of a test compound (e.g., this compound) in mice.
Materials and Reagents
-
Test Compound (this compound)
-
Vehicle for dosing (e.g., 2% DMSO, 30% PEG400, in saline)
-
C57BL/6 mice (male, 8-10 weeks old)
-
Anesthetic cocktail (e.g., Ketamine/Xylazine)
-
Heparinized tubes for blood collection
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenization buffer (e.g., PBS with protease inhibitors)
-
High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Standard laboratory equipment (syringes, scales, centrifuges, homogenizer, etc.)
Animal Handling and Dosing
-
Acclimatization: Acclimatize mice to the facility for at least one week prior to the experiment. House animals with free access to food and water.
-
Dosing Formulation: Prepare the dosing solution of this compound in the selected vehicle on the day of the experiment.
-
Administration: Administer the test compound to mice via the desired route (e.g., intraperitoneal injection, oral gavage, or intravenous injection). A typical i.p. dose for initial screening might be 10 mg/kg. Include a vehicle-treated control group.
Sample Collection
-
Time Points: Collect samples at predetermined time points post-dosing (e.g., 0.5, 1, 2, 4, 8, and 24 hours) to construct a pharmacokinetic profile. Use a cohort of 3-4 mice per time point.
-
Anesthesia: At each time point, deeply anesthetize the mouse using an appropriate anesthetic.
-
Blood Collection: Once the animal is fully anesthetized, perform a terminal cardiac puncture to collect blood into heparinized tubes. Place the tubes on ice immediately.
-
Transcardial Perfusion: Immediately following blood collection, perform transcardial perfusion with ice-cold PBS to flush the vasculature and remove blood from the brain tissue. This step is critical to prevent overestimation of brain drug concentration.
-
Brain Harvest: After perfusion, decapitate the mouse and carefully dissect the brain. Rinse with ice-cold PBS, blot dry, weigh, and snap-freeze in liquid nitrogen. Store samples at -80°C until analysis.
Sample Processing
-
Plasma Preparation: Centrifuge the collected blood samples (e.g., at 2,000 x g for 15 minutes at 4°C) to separate the plasma. Transfer the plasma supernatant to a new tube and store at -80°C.
-
Brain Homogenization:
-
Add a measured volume of ice-cold homogenization buffer to the thawed brain tissue (e.g., 4 volumes of buffer to tissue weight).
-
Homogenize the tissue using a mechanical homogenizer until a uniform suspension is achieved. Keep the sample on ice throughout the process.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g for 20 minutes at 4°C) to pellet cellular debris.
-
Collect the supernatant (brain homogenate) for analysis.
-
Bioanalysis (LC-MS/MS)
-
Sample Preparation: Perform protein precipitation on plasma and brain homogenate samples by adding a solvent like acetonitrile containing an internal standard. Vortex and centrifuge to pellet the precipitated protein.
-
Quantification: Analyze the resulting supernatant using a validated LC-MS/MS method to determine the concentration of the test compound. Generate a standard curve using known concentrations of the compound in blank plasma and brain homogenate to ensure accurate quantification.
Data Analysis
-
Concentration Calculation: Calculate the concentration of the test compound in plasma (ng/mL or nM) and brain tissue (ng/g or nM).
-
Brain-to-Plasma Ratio (Kp): Determine the brain-to-plasma concentration ratio (Kp) at each time point using the formula:
-
Kp = C_brain / C_plasma
-
Where C_brain is the concentration in the brain and C_plasma is the concentration in plasma.
-
-
Unbound Fractions: If available, determine the fraction of unbound drug in plasma (fu,p) and brain (fu,brain) using methods like equilibrium dialysis.
-
Unbound Brain-to-Plasma Ratio (Kp,uu): Calculate the ratio of unbound drug concentrations, which represents the net flux across the BBB.
-
Kp,uu = (C_brain * fu,brain) / (C_plasma * fu,p)
-
A Kp,uu value close to 1 suggests passive diffusion, while a value >1 may indicate active influx, and <1 may indicate active efflux.
-
References
- 1. Roles for c-Abl in postoperative neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-Abl: Small Molecules and Peptides [bio-techne.com]
- 3. c-Abl in neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of c-Abl Tyrosine Kinase in Brain and Its Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parkinson's Disease Modification Through Abl Kinase Inhibition: An Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
c-ABL-IN-5 Technical Support Center: Troubleshooting Solubility and Experimental Design
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to address common solubility issues and provide experimental guidance for the selective c-Abl inhibitor, c-ABL-IN-5. The following information is curated to assist you in seamlessly integrating this compound into your research workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO). Vendor datasheets consistently report a solubility of at least 10 mM in DMSO.[1]
Q2: I am observing precipitation when diluting my this compound DMSO stock solution into aqueous buffers (e.g., PBS, cell culture media). What should I do?
A2: This is a common issue with compounds that have low aqueous solubility. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts in biological assays.
-
Pre-warming: Gently warm your aqueous buffer to 37°C before adding the this compound stock solution. This can help improve solubility.
-
Sonication: After dilution, briefly sonicate the solution in a water bath sonicator. This can help to break up any precipitate and facilitate dissolution.
-
Vortexing: Vigorous vortexing immediately after dilution can also aid in keeping the compound in solution.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer.
Q3: What is the expected solubility of this compound in aqueous solutions?
Troubleshooting Guide
This guide provides a structured approach to resolving common solubility challenges encountered with this compound.
Issue 1: Precipitate formation upon dilution in aqueous buffer.
dot graph TD { A[Start: Precipitate observed after diluting DMSO stock] --> B{Is the final DMSO concentration < 0.5%?}; B -- Yes --> C{Was the aqueous buffer pre-warmed to 37°C?}; B -- No --> D[Action: Adjust dilution to lower final DMSO concentration]; C -- Yes --> E{Was the solution sonicated or vortexed after dilution?}; C -- No --> F[Action: Pre-warm buffer before adding compound]; E -- Yes --> G[Consider alternative formulation strategies]; E -- No --> H[Action: Briefly sonicate or vortex the solution]; D --> I[Re-evaluate]; F --> I; H --> I; } node[shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] A,D,F,H,G,I node[shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"] B,C,E edge[color="#4285F4"] A-->B; B--Yes-->C; B--No-->D; C--Yes-->E; C--No-->F; E--Yes-->G; E--No-->H; D-->I; F-->I; H-->I;
} Workflow for troubleshooting precipitation.
Issue 2: Inconsistent results in cell-based assays.
This may be due to variable concentrations of soluble this compound.
dot graph TD { A[Start: Inconsistent assay results] --> B{Is the final DMSO concentration consistent across all wells?}; B -- Yes --> C{Is there visible precipitate in the wells?}; B -- No --> D[Action: Ensure consistent DMSO concentration]; C -- Yes --> E[Action: Follow troubleshooting steps for precipitation]; C -- No --> F{Was the compound added to media with serum?}; F -- Yes --> G[Consider preparing working solutions in serum-free media first]; F -- No --> H[Evaluate other experimental variables]; } node[shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] A,D,E,G,H node[shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"] B,C,F edge[color="#34A853"] A-->B; B--Yes-->C; B--No-->D; C--Yes-->E; C--No-->F; F--Yes-->G; F--No-->H;
} Workflow for addressing inconsistent cell-based assay results.
Quantitative Solubility Data
| Solvent | Reported Solubility | Source |
| DMSO | 10 mM | [1] |
| Aqueous Buffers (e.g., PBS) | Low (exact value not published) | Inferred |
Experimental Protocols
While a specific detailed protocol for the use of this compound in cell-based assays and in vivo studies is not publicly available, the following general procedures can be adapted. These are based on standard practices for poorly soluble kinase inhibitors.
Preparation of Stock Solution
-
Material: this compound powder, anhydrous DMSO.
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of DMSO to the vial to achieve a 10 mM stock solution.
-
Vortex the solution for 1-2 minutes until the compound is fully dissolved. Brief sonication in a water bath may be used if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
-
Preparation of Working Solutions for Cell-Based Assays
-
Materials: 10 mM this compound stock solution in DMSO, pre-warmed (37°C) cell culture medium (serum-free or complete, as required by the specific assay).
-
Procedure:
-
Perform serial dilutions of the 10 mM stock solution in DMSO to get an intermediate stock at a higher concentration than the final desired concentration.
-
Further dilute the intermediate DMSO stock into the pre-warmed cell culture medium to reach the final desired concentration. The final DMSO concentration should be kept below 0.5%.
-
Vortex the working solution immediately after preparation.
-
Visually inspect for any precipitation before adding to the cells.
-
dot graph TD { subgraph "Preparation of this compound Working Solution for Cell Culture" A[10 mM Stock in DMSO] --> B(Intermediate Dilution in DMSO); B --> C{Final Dilution in Pre-warmed Media}; C --> D[Vortex Immediately]; D --> E((Working Solution)); end node[shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"] A,B,C,D node[shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"] E edge[color="#202124"] A-->B; B-->C; C-->D; D-->E; } Workflow for preparing cell culture working solutions.
Formulation for In Vivo Studies
A specific in vivo formulation for this compound is described in a study by Stéen et al. (2023) where a related compound was used for PET imaging in mice. The formulation consisted of:
-
Vehicle: A mixture of DMSO, Kolliphor® HS 15 (formerly Solutol® HS 15), and saline.
While the exact ratios for this compound are not provided in the publicly available abstract, a common starting point for such formulations is a 10/10/80 or 5/5/90 ratio of DMSO/Kolliphor®/Saline. It is crucial to perform formulation optimization and stability studies for your specific in vivo experiment.
General Protocol for a Suspension Formulation:
-
Materials: this compound powder, DMSO, Kolliphor® HS 15, sterile saline.
-
Procedure:
-
Dissolve the required amount of this compound in DMSO.
-
Add Kolliphor® HS 15 to the DMSO solution and mix thoroughly.
-
Slowly add the sterile saline to the DMSO/Kolliphor® mixture while continuously vortexing or stirring to form a stable suspension.
-
Administer the formulation to the animals immediately after preparation.
-
Signaling Pathway
This compound is a selective inhibitor of the c-Abl non-receptor tyrosine kinase. c-Abl is involved in various cellular processes, and its aberrant activation is implicated in several diseases.
dot graph TD { subgraph "Simplified c-Abl Signaling" A[Growth Factors, DNA Damage, Oxidative Stress] --> B(c-Abl); B --> C{Downstream Substrates}; C --> D[Cell Proliferation]; C --> E[Apoptosis]; C --> F[Cytoskeletal Remodeling]; end node[shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"] A node[shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"] B node[shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"] C node[shape=rectangle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"] D,E,F edge[color="#202124"] A-->B; B-->C; C-->D; C-->E; C-->F; } Simplified overview of c-Abl signaling pathways.
References
Technical Support Center: Investigating the Effects of c-Abl Inhibition in Neuronal Cells
A Guide for Researchers Using c-Abl Inhibitors
Disclaimer: Initial searches for a compound specifically named "c-ABL-IN-5" did not yield publicly available data. Therefore, this technical support guide utilizes Imatinib (Gleevec®, STI-571) , a well-characterized and widely studied c-Abl inhibitor, as a representative compound to address potential off-target effects and experimental considerations in neuronal cells. The principles and methodologies described here are broadly applicable to other kinase inhibitors used in neuroscience research.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected neuronal toxicity at concentrations that should be specific for c-Abl. What could be the cause?
A1: This is a common issue that can arise from several factors. Firstly, while Imatinib is a potent c-Abl inhibitor, it is not entirely specific and can inhibit other kinases, some of which are expressed in neuronal cells and are crucial for their survival. The most prominent off-targets are Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit, both of which are involved in various cellular processes.[1][2][3][4] Inhibition of these kinases could lead to unintended consequences. Secondly, the term 'selective' is relative. As shown in the selectivity profile (Table 1), the inhibitory concentrations for off-targets are within an order of magnitude of the on-target (c-Abl), meaning that at higher concentrations, significant off-target inhibition is expected. Furthermore, some studies have reported that Imatinib can induce centrosome and chromosome aberrations in vitro at higher concentrations, which could contribute to cytotoxicity.[5] Lastly, primary neurons in culture can be particularly sensitive to even minor perturbations, and the observed toxicity could be an amplified response to off-target effects.
Q2: Our results with the c-Abl inhibitor are inconsistent across different batches of primary neuronal cultures. How can we improve reproducibility?
A2: Primary neuronal cultures are notoriously variable. To improve reproducibility, it is crucial to standardize your protocol as much as possible. This includes the age of the embryos or pups from which the neurons are derived, the dissection and dissociation procedures, plating density, and the composition of the culture medium. It is also advisable to use cells from a sufficient number of different donors to ensure that the observed effects are not specific to a single genetic background. For the inhibitor itself, ensure that your stock solution is properly stored in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. It is also good practice to perform a dose-response curve for each new batch of primary cultures to determine the optimal concentration for your experiment.
Q3: We are not observing the expected phenotype after treating our neuronal cells with a c-Abl inhibitor. What are the possible reasons?
A3: If you are not seeing an effect, several factors could be at play. The inhibitor may not be effectively reaching its intracellular target. This could be due to poor cell permeability or active efflux by transporters at the cell membrane. Another possibility is that the inhibitor is degrading in the cell culture medium over the course of your experiment. It's also important to consider the specific signaling pathway you are investigating. The role of c-Abl can be highly context-dependent, and its inhibition may not produce a strong phenotype in all neuronal subtypes or under all experimental conditions. Finally, ensure that your experimental endpoint is sensitive enough to detect the expected change. It may be necessary to use a more direct measure of target engagement, such as western blotting for the phosphorylated form of a known c-Abl substrate.
Q4: Can off-target effects of c-Abl inhibitors be beneficial in the context of neuronal cells?
A4: Interestingly, yes. The phenomenon of "polypharmacology," where a drug interacts with multiple targets, can sometimes be therapeutically beneficial. For instance, Imatinib's inhibition of PDGFR has been explored for therapeutic potential in certain types of gliomas. In the context of neurodegenerative diseases, some of the neuroprotective effects observed with c-Abl inhibitors might be partly due to their action on other kinases involved in cell survival and inflammatory pathways. However, it is crucial to experimentally dissect these on- and off-target effects to fully understand the mechanism of action.
Troubleshooting Guides
Problem 1: Unexpected Cell Death or Morphological Changes in Neurons
| Potential Cause | Troubleshooting Steps |
| Off-target toxicity | 1. Confirm with a structurally different c-Abl inhibitor: If a different inhibitor produces the same phenotype, it is more likely an on-target effect. 2. Perform a dose-response experiment: Use the lowest effective concentration that inhibits c-Abl without causing excessive toxicity. 3. Consult off-target databases: Check if the inhibitor is known to target kinases essential for neuronal survival at the concentrations you are using. |
| Solvent toxicity | 1. Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your neurons (typically <0.1%). 2. Include a vehicle-only control in all experiments. |
| Inhibitor instability | 1. Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. 2. Test the stability of the inhibitor in your specific culture medium and conditions. |
Problem 2: Lack of an Observable Phenotype
| Potential Cause | Troubleshooting Steps |
| Poor cell permeability or efflux | 1. Consult literature for the inhibitor's properties. Some compounds have poor blood-brain barrier penetration, which can be indicative of poor cell permeability. 2. Test in serum-free media: Serum proteins can bind to the inhibitor and reduce its effective concentration. 3. Use a positive control: Treat a cell line known to be sensitive to the inhibitor to confirm its activity. |
| Incorrect concentration | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Confirm target engagement: Use Western blotting to check for a decrease in the phosphorylation of a known c-Abl substrate. |
| Redundant signaling pathways | 1. Consider if other kinases can compensate for the loss of c-Abl activity in your specific context. 2. Combine the c-Abl inhibitor with an inhibitor of a suspected compensatory pathway. |
Data Presentation
Table 1: Kinase Selectivity Profile of Imatinib
This table summarizes the half-maximal inhibitory concentrations (IC50) of Imatinib against its primary on-target (c-Abl) and major off-target kinases. These values are compiled from various sources and can differ based on the assay conditions.
| Kinase Target | IC50 (nM) | Reference(s) |
| v-Abl | 38 - 600 | |
| c-Kit | 100 | |
| PDGFR | 100 | |
| BCR-Abl | 25 - 110 | |
| DDR1 | - | |
| c-Src | - | |
| Lck | - |
Note: A dash (-) indicates that while inhibition has been reported, specific IC50 values were not consistently found in the initial search.
Experimental Protocols
Protocol 1: Assessing Neuronal Viability after Inhibitor Treatment
This protocol describes a standard MTT assay to measure cell viability.
-
Cell Plating: Plate primary neurons in a 96-well plate at an appropriate density and allow them to adhere and grow for at least 24-48 hours.
-
Inhibitor Treatment: Prepare serial dilutions of the c-Abl inhibitor and a vehicle control in your neuronal culture medium. Replace the existing medium with the medium containing the inhibitor or vehicle.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well at a final concentration of 0.5 mg/mL.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the viability of treated cells as a percentage of the vehicle-treated control cells.
Protocol 2: Western Blotting to Confirm c-Abl Target Engagement
This protocol is to assess the phosphorylation status of a known c-Abl substrate.
-
Cell Lysis: After inhibitor treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the phosphorylated form of a known c-Abl substrate (e.g., phospho-CrkL) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein of the substrate and a loading control (e.g., GAPDH or β-actin) for normalization.
Visualizations
Caption: On- and off-target effects of Imatinib in neuronal cells.
Caption: Experimental workflow for investigating c-Abl inhibitor effects.
Caption: Logic diagram for troubleshooting unexpected experimental outcomes.
References
Technical Support Center: Assessing c-ABL-IN-5 Cytotoxicity in Primary Neurons
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of c-ABL-IN-5 in primary neuron cultures.
Introduction to this compound and Neuronal Viability
This compound is a selective inhibitor of the c-Abl tyrosine kinase, recognized for its neuroprotective potential and favorable pharmacokinetic properties, including blood-brain barrier penetration.[1] It is under investigation for its therapeutic utility in neurodegenerative conditions such as Parkinson's disease.[1] While inhibition of c-Abl is generally considered neuroprotective, it is crucial to empirically determine the cytotoxicity of any compound in a specific experimental model.[2][3]
The c-Abl tyrosine kinase is a key regulator of various cellular processes in the nervous system, including neuronal migration, neurite outgrowth, and synaptic plasticity.[2] However, aberrant activation of c-Abl is implicated in pathological processes. Oxidative stress and DNA damage can activate c-Abl, leading to neuronal apoptosis. This kinase is involved in signaling pathways that can promote neuronal death, making it a target for therapeutic intervention in neurodegenerative diseases.
This guide will help you design and troubleshoot experiments to accurately assess the cytotoxic effects of this compound on primary neurons.
Troubleshooting Guides
Unexpected cytotoxicity or confounding results can arise from various factors in primary neuron cultures. This section provides a structured guide to identify and resolve common issues.
Table 1: Troubleshooting Common Issues in Cytotoxicity Assays
| Problem | Potential Cause | Recommended Solution |
| High background cytotoxicity in vehicle control | Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | Ensure the final solvent concentration is minimal and non-toxic to primary neurons (typically <0.1%). Run a vehicle-only control to assess solvent-induced cytotoxicity. |
| Poor Culture Health: Primary neurons are sensitive and may have poor viability due to suboptimal culture conditions (e.g., media quality, seeding density, incubator conditions). | Optimize neuron isolation and culture protocols. Ensure proper coating of culture vessels and use high-quality reagents. Monitor cultures daily for morphological signs of stress. | |
| High variability between replicate wells | Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable assay readouts. | Ensure a homogenous single-cell suspension before plating. Use calibrated pipettes and a consistent plating technique. |
| Edge Effects: Wells on the periphery of the plate are prone to evaporation and temperature fluctuations, affecting cell health. | Avoid using the outer wells for experimental conditions. Fill them with sterile PBS or media to create a humidity barrier. | |
| Inconsistent results across experiments | Reagent Variability: Inconsistent potency of this compound or assay reagents. | Prepare fresh stock solutions of this compound for each experiment and store them properly. Use reagents from the same lot where possible and follow manufacturer's instructions for storage and handling. |
| Primary Neuron Culture Variability: Inherent biological variability between different batches of primary neurons. | Use neurons from the same batch for a complete experiment. If using different batches, include appropriate controls to normalize the data. | |
| No dose-dependent cytotoxicity observed | Incorrect Concentration Range: The tested concentrations of this compound may be too low to induce cytotoxicity or too high, causing maximal death at all concentrations. | Perform a broad-range dose-response experiment to identify the appropriate concentration range for your specific neuron type and culture conditions. |
| Assay Timing: The endpoint of the assay may be too early or too late to detect a cytotoxic effect. | Conduct a time-course experiment to determine the optimal incubation time for observing this compound-induced effects. |
Frequently Asked Questions (FAQs)
This section addresses specific questions that researchers may have when working with this compound in primary neuron cultures.
Q1: What is the expected effect of this compound on primary neuron viability?
A1: this compound is a selective inhibitor of c-Abl kinase. Since aberrant c-Abl activity is associated with neuronal death, its inhibition is generally expected to be neuroprotective. However, off-target effects or compound-specific properties could potentially lead to cytotoxicity at certain concentrations. Therefore, it is essential to experimentally determine the dose-response effect of this compound on the viability of your specific primary neuron cultures.
Q2: What are the potential mechanisms of this compound-induced cytotoxicity, if observed?
A2: While this compound is designed to be selective, high concentrations or off-target effects could potentially lead to cytotoxicity through various mechanisms:
-
Off-target Kinase Inhibition: Inhibition of other kinases essential for neuronal survival.
-
Mitochondrial Dysfunction: Interference with mitochondrial respiration, leading to an energy crisis and apoptosis.
-
Disruption of Essential Signaling: c-Abl is involved in normal neuronal functions like cytoskeletal dynamics and synaptic plasticity. Complete or prolonged inhibition might interfere with these essential processes.
Q3: What are the initial signs of cytotoxicity to look for in my primary neuron cultures treated with this compound?
A3: Initial morphological signs of cytotoxicity in primary neurons can be observed using a phase-contrast microscope and include:
-
Neurite blebbing, retraction, or fragmentation.
-
Detachment of neurons from the culture substrate.
-
A decrease in cell density.
-
Swelling or rounding of the cell body.
Q4: Which assays are recommended for quantifying this compound-induced cytotoxicity in primary neurons?
A4: Several standard and reliable assays can be used to quantify neuronal viability and cytotoxicity:
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells with compromised membrane integrity.
-
MTT/MTS Assay: A colorimetric assay that measures the metabolic activity of viable cells.
-
Calcein-AM Assay: A fluorescence-based assay where viable cells with intact membranes and active esterases convert non-fluorescent Calcein-AM to green fluorescent calcein.
-
Trypan Blue Exclusion Assay: A dye exclusion method where only non-viable cells with compromised membranes take up the blue dye.
Q5: How can I distinguish between apoptosis and necrosis induced by this compound?
A5: To differentiate between these two modes of cell death, you can use specific assays:
-
Apoptosis: Look for markers like caspase-3 activation (using immunocytochemistry or western blotting) or DNA fragmentation (using a TUNEL assay).
-
Necrosis: Is characterized by the loss of membrane integrity, which can be readily measured by the LDH release assay.
Experimental Protocols
Detailed methodologies for key cytotoxicity assays are provided below.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Protocol
This assay quantifies the amount of LDH, a cytosolic enzyme released upon cell lysis, in the culture medium.
Materials:
-
Primary neuron cultures in a 96-well plate
-
This compound stock solution
-
Vehicle control (e.g., DMSO)
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Plating: Seed primary neurons in a 96-well plate at a predetermined optimal density and allow them to adhere and mature for the desired number of days in vitro (DIV).
-
Compound Treatment: Prepare serial dilutions of this compound in pre-warmed culture medium. Include a vehicle control and a positive control for maximal LDH release (lysis buffer provided in the kit).
-
Incubation: Carefully remove the old medium and add the medium containing the different concentrations of this compound or controls to the respective wells. Incubate the plate for the desired treatment duration (e.g., 24, 48 hours).
-
Sample Collection: After incubation, carefully collect a sample of the culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, add the collected supernatant and the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, typically by normalizing the LDH release in treated wells to the maximum LDH release control.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.
Materials:
-
Primary neuron cultures in a 96-well plate
-
This compound stock solution
-
Vehicle control (e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Plating and Treatment: Follow steps 1-3 from the LDH assay protocol.
-
MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control wells after subtracting the background absorbance from wells with no cells.
Visualizations
c-Abl Signaling Pathways in Neurons
References
troubleshooting inconsistent results with c-ABL-IN-5
Welcome to the technical support center for c-ABL-IN-5, a selective and blood-brain barrier-penetrant c-Abl inhibitor with neuroprotective properties. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer answers to frequently asked questions encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of the c-Abl tyrosine kinase. Its neuroprotective effects are attributed to its ability to penetrate the blood-brain barrier and its metabolic stability.[1] In the context of neurodegenerative diseases like Parkinson's, c-Abl activation is linked to pathological processes such as the phosphorylation of Parkin, leading to its inactivation, and the aggregation of α-synuclein.[2][3] By inhibiting c-Abl, this compound is believed to mitigate these detrimental effects, thereby protecting neurons from oxidative stress-induced cell death.[2][4]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO, with a reported solubility of 10 mM. For long-term storage, it is advisable to store the compound as a solid at -20°C. Stock solutions in DMSO should be stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: Why am I observing a discrepancy between the biochemical IC50 and the cellular EC50 of this compound?
It is common to observe a rightward shift in potency when moving from a biochemical assay to a cellular context. Several factors can contribute to this:
-
ATP Competition: this compound is an ATP-competitive inhibitor. Biochemical assays are often performed at ATP concentrations significantly lower than the millimolar concentrations found within cells. The high intracellular ATP levels create a more competitive environment for the inhibitor, necessitating higher concentrations to achieve the same level of target engagement.
-
Cell Permeability: The compound must cross the cell membrane to reach its intracellular target. Poor cell permeability can result in a lower effective intracellular concentration than the concentration applied to the culture medium.
-
Protein Binding: this compound may bind to proteins in the cell culture serum or non-specifically to other intracellular components, reducing the free fraction of the compound available to inhibit c-Abl.
-
Efflux Pumps: Cells can express ATP-binding cassette (ABC) transporters that actively pump foreign compounds out of the cell, lowering the intracellular concentration of the inhibitor.
Q4: What are the potential off-target effects of this compound?
While this compound is designed to be a selective c-Abl inhibitor, like many kinase inhibitors, it may exhibit off-target activity, especially at higher concentrations. BCR-ABL inhibitors have been reported to have various off-target effects. Without a specific kinome scan for this compound, it is advisable to consider potential off-target effects on closely related kinases or other kinases known to be inhibited by similar compounds. If unexpected phenotypes are observed, it is recommended to perform a kinome-wide selectivity screen or to use a structurally distinct c-Abl inhibitor as a control to confirm that the observed effect is on-target.
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Health or Density | Ensure consistent cell passage number and seeding density. Monitor cell viability and morphology throughout the experiment. |
| Compound Precipitation | Visually inspect the culture medium for any signs of compound precipitation after adding this compound. Prepare a fresh stock solution and ensure proper mixing when diluting into aqueous buffers or media. Consider performing a solubility test in your specific experimental buffer. |
| Inconsistent Incubation Times | Use a multichannel pipette or automated liquid handler to ensure simultaneous addition of compounds and reagents to all wells. |
| Pipetting Errors | Calibrate pipettes regularly. For viscous solutions like DMSO stocks, consider using reverse pipetting techniques. Prepare a master mix of reagents to minimize well-to-well variability. |
| Serum Variability | If using fetal bovine serum (FBS), be aware that lot-to-lot variability in growth factors and other components can influence cellular responses. Consider testing different lots of FBS or using a serum-free medium if appropriate for your cell line. |
Issue 2: Weaker Than Expected Neuroprotective Effect
| Potential Cause | Troubleshooting Steps |
| Suboptimal Compound Concentration | Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal effective concentration for your specific cell model and insult. |
| Insufficient Induction of Neurotoxicity | Ensure that the neurotoxic stimulus (e.g., oxidative stress inducer) is potent enough to induce a significant, but not overwhelming, level of cell death. This will provide a sufficient window to observe a protective effect. |
| Timing of Compound Addition | The timing of this compound addition relative to the neurotoxic insult is critical. Test different pre-treatment, co-treatment, and post-treatment protocols to determine the optimal therapeutic window. |
| Activation of Compensatory Pathways | Cells may activate alternative survival pathways to compensate for c-Abl inhibition. Use techniques like Western blotting to probe for the activation of known compensatory pathways. Consider combination therapies with inhibitors of these pathways. |
| Compound Instability | Assess the stability of this compound in your cell culture medium under standard incubation conditions (37°C, 5% CO2) over the time course of your experiment. Degradation of the compound will lead to a decrease in its effective concentration. |
Quantitative Data
The following table summarizes the inhibitory activity of a family of dual c-Src/c-Abl tyrosine kinase inhibitors with a pyrazolo[3,4-d]pyrimidine scaffold, which is structurally related to this compound. Please note that these are not specific values for this compound but provide an indication of the expected potency range for this class of compounds.
| Compound | Target Kinase | Ki (nM) | Cell Line | IC50 (µM) for Cell Viability (96h) |
| Si162 | c-Abl | 444 | A549 (Lung Carcinoma) | ~3-12 |
| c-Src | 42 | CaCo2 (Colon Carcinoma) | ~3-12 | |
| HepG2 (Hepatoma) | 14.5 |
Data adapted from a study on dual c-Src/c-Abl inhibitors with a pyrazolo[3,4-d]pyrimidine scaffold.
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay in SH-SY5Y Cells
This protocol provides a general framework for assessing the neuroprotective effects of this compound against oxidative stress-induced cell death in the human neuroblastoma cell line SH-SY5Y.
1. Cell Culture and Differentiation:
- Culture SH-SY5Y cells in a 1:1 mixture of MEM and Ham's F-12 medium supplemented with 10% FBS, 1% sodium pyruvate, 1% non-essential amino acids, and 1% penicillin/streptomycin.
- For differentiation, plate cells at a low density and treat with 10 µM all-trans-retinoic acid (ATRA) in a low-serum medium (e.g., 1% FBS) for 5-7 days. Differentiated cells will exhibit a more neuron-like morphology with extended neurites.
2. This compound Treatment and Induction of Oxidative Stress:
- Prepare a stock solution of this compound in sterile DMSO.
- On the day of the experiment, prepare serial dilutions of this compound in the appropriate cell culture medium.
- Pre-treat the differentiated SH-SY5Y cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified duration (e.g., 1-2 hours). Include a vehicle control (DMSO at the same final concentration).
- Induce oxidative stress by adding a neurotoxic agent such as 6-hydroxydopamine (6-OHDA) or rotenone at a pre-determined optimal concentration.
3. Assessment of Cell Viability:
- After the desired incubation period (e.g., 24 hours), assess cell viability using a standard method such as the MTT assay.
- For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
- Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
- Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
- Calculate cell viability as a percentage of the vehicle-treated control group.
4. Data Analysis:
- Plot the cell viability against the log concentration of this compound.
- Determine the EC50 value, which is the concentration of the inhibitor that provides 50% of the maximal protective effect.
Visualizations
Signaling Pathway: c-Abl in Neurodegeneration
Caption: c-Abl signaling pathway in neurodegeneration and the inhibitory action of this compound.
Experimental Workflow: Neuroprotection Assay
References
Technical Support Center: Improving the In Vivo Efficacy of c-ABL-IN-5
This technical support center is designed for researchers, scientists, and drug development professionals working with the selective c-Abl inhibitor, c-ABL-IN-5. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, helping you optimize the efficacy of your studies.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter when using this compound in vivo.
| Problem | Potential Cause | Suggested Solution |
| Lack of In Vivo Efficacy Despite In Vitro Potency | Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations. This could be due to poor solubility, rapid metabolism, or inefficient absorption. | 1. Formulation Optimization: Experiment with different vehicle formulations to improve solubility. Common strategies include using co-solvents (e.g., DMSO, PEG300, Tween 80) or creating a micronized suspension.[1]2. Route of Administration: If oral administration is ineffective, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism. 3. Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the compound's half-life, clearance, and tissue distribution. This will help in designing an optimal dosing regimen. |
| Rapid Metabolism: The compound may be quickly broken down by metabolic enzymes. | 1. Co-administration with Metabolic Inhibitors: In preclinical models, co-administration with inhibitors of key metabolic enzymes (e.g., cytochrome P450 inhibitors) can increase exposure, though this is not a long-term clinical solution. 2. Structural Modification: If feasible, medicinal chemistry efforts can be directed towards creating analogs of this compound with improved metabolic stability. | |
| Off-Target Effects: The compound might be hitting other kinases or cellular targets, leading to unforeseen biological consequences that mask the desired effect. | 1. Kinase Selectivity Profiling: Test this compound against a broad panel of kinases to identify potential off-target activities.[2] 2. Use of a Second Inhibitor: Confirm phenotypes using a structurally different c-Abl inhibitor to ensure the observed effects are on-target.[3] | |
| High Toxicity or Adverse Events in Animal Models | On-Target Toxicity: Inhibition of c-Abl in normal tissues may lead to adverse effects. | 1. Dose Reduction/Schedule Modification: Lower the dose or increase the interval between doses to find a therapeutic window with acceptable toxicity.[1] 2. Localized Delivery: For certain applications, consider localized delivery methods to minimize systemic exposure. |
| Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects.[1] | 1. Vehicle Control Group: Always include a vehicle-only control group to assess the toxicity of the formulation. 2. Use Well-Tolerated Vehicles: Opt for vehicles with a known safety profile in the chosen animal model. | |
| Off-Target Toxicity: Inhibition of other kinases can lead to a range of toxicities. | 1. Kinase Selectivity Screening: A comprehensive kinase panel will help predict potential off-target toxicities. 2. Monitor for Known Off-Target Effects: Be aware of the toxicities associated with inhibitors of kinases that are structurally similar to c-Abl. | |
| Difficulty in Formulating this compound for In Vivo Administration | Poor Aqueous Solubility: As a small molecule kinase inhibitor, this compound is likely to have low water solubility. | 1. Use of Co-solvents: Employ biocompatible solvents such as DMSO, PEG300, or Tween 80. A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. 2. Suspensions: Create a micronized suspension in a vehicle like 0.5% methylcellulose. 3. Salt Forms: Investigate the possibility of creating a more soluble salt form of the compound. |
| Inconsistent Results Between Experiments | Variability in Formulation: Inconsistent preparation of the dosing solution can lead to variable drug exposure. | 1. Standardized Protocol: Develop and strictly adhere to a standardized protocol for formulation preparation. 2. Fresh Preparations: Prepare dosing solutions fresh for each experiment to avoid degradation or precipitation. |
| Animal Variability: Differences in age, weight, or health status of the animals can affect drug metabolism and response. | 1. Animal Randomization: Properly randomize animals into control and treatment groups. 2. Consistent Animal Supply: Source animals from a reputable supplier and ensure they are of similar age and weight. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the c-Abl non-receptor tyrosine kinase. In neurodegenerative diseases such as Parkinson's, c-Abl is implicated in pathways leading to neuronal cell death, including the phosphorylation of proteins like α-synuclein and Parkin. By inhibiting c-Abl, this compound is being investigated for its potential to protect neurons.
Q2: How can I improve the solubility and bioavailability of this compound for in vivo studies?
A2: Many kinase inhibitors have poor aqueous solubility. To improve the solubility and bioavailability of this compound, consider the following formulation strategies:
-
Aqueous Solutions: If the compound has sufficient solubility, it can be dissolved in sterile saline or phosphate-buffered saline (PBS).
-
Co-solvent Formulations: A common approach for poorly soluble compounds is to use a mixture of a solubilizing agent and an aqueous vehicle. A typical formulation might consist of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Suspensions: A micronized suspension can be created in a vehicle like 0.5% methylcellulose.
-
Lipid-Based Formulations: For oral administration, lipid-based formulations can enhance absorption.
Q3: What are the potential off-target effects of this compound?
A3: While this compound is described as a selective c-Abl inhibitor, all kinase inhibitors have the potential for off-target effects. These will depend on the specific selectivity profile of this compound. It is recommended to perform a kinase selectivity screen to understand the potential for off-target effects. Common off-targets for BCR-ABL inhibitors (a related target) can include other tyrosine kinases, which may lead to cardiovascular or other toxicities.
Q4: What is a typical starting dose for in vivo studies with a novel kinase inhibitor?
A4: A starting dose is often determined through a combination of in vitro potency (IC50) and preliminary in vivo tolerability studies. A dose-escalation study is recommended to determine the maximum tolerated dose (MTD). It is crucial to start with a low dose and carefully monitor the animals for any signs of toxicity.
Q5: How can I confirm target engagement of this compound in vivo?
A5: To confirm that this compound is inhibiting its target in the tissue of interest, you can perform pharmacodynamic (PD) studies. This typically involves collecting tissue samples at various time points after treatment and measuring the phosphorylation status of a known c-Abl substrate via Western blot or immunohistochemistry.
Experimental Protocols
Protocol 1: General Formulation for a Poorly Soluble Kinase Inhibitor
This protocol provides a general method for formulating a poorly soluble compound like this compound for in vivo studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
PEG300, sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in DMSO to create a stock solution. The volume of DMSO should be 10% of the final desired volume.
-
Add PEG300 to the DMSO solution. The volume of PEG300 should be 40% of the final desired volume. Mix thoroughly.
-
Add Tween 80 to the solution. The volume of Tween 80 should be 5% of the final desired volume. Mix thoroughly.
-
Add sterile saline to bring the solution to the final desired volume. The volume of saline will be 45% of the total.
-
Vortex the final solution until it is clear and homogenous.
-
Administer the formulation to the animals immediately or store appropriately if stability has been confirmed.
Protocol 2: In Vivo Efficacy Study in a Neurodegenerative Disease Mouse Model
This protocol outlines a general procedure for assessing the neuroprotective efficacy of this compound in a relevant mouse model (e.g., a model for Parkinson's disease).
Materials:
-
Appropriate mouse model of neurodegeneration (e.g., MPTP-induced model of Parkinson's disease)
-
This compound formulated for in vivo administration
-
Vehicle control formulation
-
Standard behavioral testing apparatus (e.g., rotarod, open field)
-
Materials for tissue collection and processing (e.g., perfusion solutions, cryoprotectant)
-
Antibodies for immunohistochemistry or Western blotting (e.g., anti-tyrosine hydroxylase, anti-phospho-c-Abl substrate)
Procedure:
-
Animal Acclimation and Baseline Measurements: Acclimate animals to the housing facility and handling procedures. Perform baseline behavioral tests before inducing the disease model.
-
Disease Induction: Induce the neurodegenerative phenotype according to the established protocol for the chosen model.
-
Randomization and Treatment: Randomize animals into treatment groups (vehicle control, this compound at one or more doses).
-
Drug Administration: Administer this compound or vehicle according to the predetermined dosing schedule and route of administration.
-
Behavioral Monitoring: Conduct behavioral tests at specified time points throughout the study to assess motor function, cognitive performance, or other relevant readouts.
-
Tissue Collection: At the end of the study, euthanize the animals and collect brain tissue. For histological analysis, perfuse the animals with saline followed by a fixative.
-
Endpoint Analysis:
-
Immunohistochemistry: Stain brain sections for markers of neurodegeneration (e.g., loss of dopaminergic neurons in a Parkinson's model) and for markers of target engagement (e.g., reduced phosphorylation of a c-Abl substrate).
-
Western Blotting: Analyze protein levels and phosphorylation status from brain tissue homogenates.
-
-
Data Analysis: Statistically analyze the behavioral and histological data to determine the efficacy of this compound.
Visualizations
Caption: c-Abl signaling pathway in neurodegeneration and the inhibitory action of this compound.
Caption: A general experimental workflow for assessing the in vivo efficacy of this compound.
References
c-ABL-IN-5 stability in long-term storage
This technical support center provides essential information for researchers, scientists, and drug development professionals working with the c-Abl inhibitor, c-ABL-IN-5. Here you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate the smooth execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: While specific long-term stability data for this compound is not publicly available, general guidelines for small molecule kinase inhibitors should be followed to ensure compound integrity. For optimal stability, the lyophilized powder should be stored at -20°C or -80°C, tightly sealed, and protected from light and moisture.[1][2]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to reconstitute this compound in a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO).[3] To avoid repeated freeze-thaw cycles, which can degrade the compound, the stock solution should be aliquoted into single-use volumes.[4] These aliquots should be stored at -20°C for short- to medium-term storage (up to 1-3 months) or at -80°C for longer-term storage (up to 6 months).
Q3: Can I store the this compound stock solution at 4°C?
A3: Storing stock solutions of kinase inhibitors at 4°C for extended periods is not recommended. For use within a single day, keeping the solution on ice is acceptable. For any longer duration, freezing at -20°C or -80°C is necessary to maintain stability.
Q4: My this compound inhibitor doesn't seem to be working in my in vitro kinase assay, but it works in cell-based assays. What could be the issue?
A4: This discrepancy can arise from several factors. In vitro kinase assays often use high concentrations of ATP, which can outcompete ATP-competitive inhibitors like this compound. Additionally, the conformation of the recombinant kinase used in vitro may differ from its native state within a cell, affecting inhibitor binding. The absence of cellular factors that may be required for inhibitor activity in a physiological context can also contribute to this difference.
Troubleshooting Guides
Issue 1: Precipitate observed in the stock solution upon thawing.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Improper Dissolution | Gently warm the vial to room temperature and vortex thoroughly to redissolve the precipitate. Sonication may also be attempted if the precipitate persists. | The precipitate dissolves, resulting in a clear solution. |
| Exceeded Solubility Limit | Ensure the stock concentration does not exceed the known solubility limit of this compound in the chosen solvent. If necessary, prepare a new, more dilute stock solution. | A clear stock solution is prepared and maintained. |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the stock solution immediately after preparation. | The integrity and solubility of the inhibitor are maintained over time. |
Issue 2: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inhibitor Degradation | If degradation is suspected, use a fresh vial of the inhibitor or a new aliquot of the stock solution. Consider performing a quality control check, such as HPLC-MS, if the problem persists. | Consistent and reproducible experimental results are obtained. |
| Inaccurate Pipetting of Viscous Stock Solution (e.g., DMSO) | Use positive displacement pipettes or reverse pipetting techniques for accurate measurement of viscous solutions. Ensure the DMSO is at room temperature before pipetting. | Improved accuracy in inhibitor concentration leads to more reliable results. |
| Off-Target Effects | Perform control experiments, such as using a structurally different c-Abl inhibitor or a rescue experiment with a drug-resistant c-Abl mutant, to confirm that the observed phenotype is due to on-target inhibition. | A clearer understanding of whether the observed effects are on-target or off-target. |
| Activation of Compensatory Signaling Pathways | Use techniques like Western blotting to investigate the activation of known compensatory pathways in response to c-Abl inhibition. | Identification of cellular response mechanisms that may influence experimental outcomes. |
Data Presentation
Table 1: General Storage and Stability Recommendations for Small Molecule Kinase Inhibitors
| Form | Storage Temperature | Recommended Duration | Important Considerations |
| Lyophilized Powder | -20°C or -80°C | Up to 3 years | Keep container tightly sealed, desiccated, and protected from light. |
| Stock Solution in DMSO | -20°C | Up to 3 months | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
| Stock Solution in DMSO | -80°C | Up to 6 months | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
Note: These are general recommendations. The actual stability of this compound may vary.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber glass or polypropylene vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculation: Determine the mass of this compound powder required to prepare the desired volume of a 10 mM stock solution. (Molecular weight of this compound will be needed for this calculation).
-
Weighing: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile vial.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial.
-
Mixing: Tightly cap the vial and vortex for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile vials. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General In Vitro c-Abl Kinase Assay
Materials:
-
Recombinant active c-Abl kinase
-
c-Abl substrate (e.g., Abltide)
-
This compound stock solution
-
ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
96-well assay plate
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Luminometer
Procedure:
-
Prepare Kinase Reaction Mix: In each well of a 96-well plate, add the kinase assay buffer, recombinant c-Abl kinase, and the c-Abl substrate.
-
Add Inhibitor: Add the desired concentrations of this compound (and a vehicle control, e.g., DMSO) to the appropriate wells. The final DMSO concentration should typically be kept below 0.5%.
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent and a luminometer, following the manufacturer's protocol.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
Visualizations
Caption: Simplified c-Abl signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound.
References
Technical Support Center: Minimizing Variability in Cell-Based Assays with c-ABL-IN-5
Welcome to the technical support center for c-ABL-IN-5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the consistent and reliable use of this compound in your cell-based assays.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of the c-Abl tyrosine kinase.[1] c-Abl is a non-receptor tyrosine kinase involved in various cellular processes, including cell proliferation, differentiation, adhesion, and stress responses.[2][3] this compound exerts its effects by binding to the c-Abl kinase domain, thereby preventing the phosphorylation of its downstream substrates. This inhibitor has shown neuroprotective effects and possesses good metabolic stability and blood-brain barrier penetrability, making it a valuable tool for studying neurodegenerative diseases like Parkinson's disease.[1]
Q2: What are the common sources of variability when using this compound in cell-based assays?
A2: Variability in cell-based assays using any small molecule inhibitor, including this compound, can arise from several factors:
-
Compound Handling and Stability: Inconsistent stock solution preparation, improper storage, and degradation of the compound in cell culture media can lead to variable effective concentrations.
-
Cell Culture Conditions: Variations in cell density, passage number, cell health, and serum concentration can alter cellular responses to the inhibitor.
-
Assay Procedure: Inconsistent incubation times, pipetting errors, and "edge effects" in multi-well plates are common sources of variability.[4]
-
Solvent Effects: The vehicle used to dissolve this compound, typically DMSO, can have its own biological effects on cells, especially at higher concentrations.
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal results, prepare a high-concentration stock solution of this compound in 100% DMSO. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light. The stability of compounds in DMSO is generally good, but it's best practice to minimize exposure to water and light. When preparing working dilutions, it is crucial to ensure that the final DMSO concentration in your cell culture medium is consistent across all experimental conditions and does not exceed a level that is toxic to your specific cell line (typically ≤0.5%).
Q4: I am observing inconsistent IC50 values for this compound. What could be the cause?
A4: Inconsistent IC50 values are a common issue. Several factors can contribute to this:
-
Cell Seeding Density: The number of cells seeded per well can significantly impact the apparent IC50 value. Higher cell densities may require higher inhibitor concentrations to achieve the same effect.
-
Incubation Time: The duration of inhibitor treatment will influence the IC50 value. Longer incubation times may result in lower IC50 values.
-
Assay Type: Different viability or proliferation assays (e.g., MTT, CellTiter-Glo) measure different cellular parameters and can yield different IC50 values.
-
Compound Precipitation: If the inhibitor precipitates out of solution when diluted in aqueous cell culture medium, the effective concentration will be lower and variable.
Q5: What are the potential off-target effects of this compound?
A5: While this compound is designed to be a selective c-Abl inhibitor, like most kinase inhibitors, it may exhibit off-target activity against other kinases, especially at higher concentrations. This can lead to unexpected cellular phenotypes. It is advisable to consult kinome scan data for this compound or similar inhibitors to understand their selectivity profile. If you observe unexpected effects, consider using a structurally different c-Abl inhibitor as a control to confirm that the observed phenotype is due to on-target inhibition.
TROUBLESHOOTING GUIDES
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Ensure your pipettes are properly calibrated. For viscous solutions like high-concentration DMSO stocks, consider using reverse pipetting techniques. Prepare a master mix of your final this compound dilution in cell culture medium to add to all replicate wells. |
| Incomplete Mixing | After diluting the this compound stock solution into the cell culture medium, vortex the solution gently to ensure homogeneity before adding it to the cells. |
| Edge Effects | The outer wells of a multi-well plate are more susceptible to evaporation, which can alter the concentration of the inhibitor. To mitigate this, fill the perimeter wells with sterile PBS or media and do not use them for your experimental samples. |
| Inconsistent Cell Seeding | Ensure you have a single-cell suspension before seeding. Mix the cell suspension between plating to prevent settling. |
Issue 2: Compound Precipitation in Cell Culture Medium
| Potential Cause | Troubleshooting Step |
| Poor Aqueous Solubility | When diluting the DMSO stock solution into your aqueous cell culture medium, add the stock dropwise while gently vortexing the medium to facilitate mixing and prevent immediate precipitation. |
| High Final Concentration | If the desired final concentration of this compound exceeds its solubility limit in the medium, you may need to lower the working concentration or explore the use of a different solvent system (though this may introduce new variables). |
| Presence of Serum | The proteins in fetal bovine serum (FBS) can sometimes help to keep hydrophobic compounds in solution. Ensure your cell culture medium contains the appropriate concentration of FBS. However, be aware that serum components can also sometimes interfere with the inhibitor's activity. |
Issue 3: Unexpected Cellular Phenotype or Off-Target Effects
| Potential Cause | Troubleshooting Step |
| Inhibition of Other Kinases | Perform a literature search for kinome-wide selectivity data for this compound or structurally similar compounds. Use a lower concentration of the inhibitor that is closer to its reported IC50 for c-Abl to minimize off-target effects. |
| Activation of Compensatory Signaling Pathways | The inhibition of c-Abl may lead to the activation of other signaling pathways that can produce unexpected phenotypes. Use techniques like western blotting to probe for the activation of known compensatory pathways. |
| Use of a Control Compound | To confirm that the observed effect is due to the inhibition of c-Abl, use a structurally different c-Abl inhibitor as a control. A similar phenotype with a different inhibitor strengthens the conclusion that the effect is on-target. |
EXPERIMENTAL PROTOCOLS
Here are detailed methodologies for key experiments involving a c-Abl inhibitor. While these protocols are detailed, optimization for your specific cell line and experimental conditions is recommended.
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a c-Abl inhibitor.
Materials:
-
Target cells (e.g., K562, a human chronic myeloid leukemia cell line expressing BCR-ABL)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound or other c-Abl inhibitor (e.g., Imatinib)
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the c-Abl inhibitor in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM).
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with the same final DMSO concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized for your cell line.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Protocol 2: Western Blot for Phospho-CrkL (a c-Abl Substrate)
This protocol is to confirm the inhibition of c-Abl kinase activity in cells by assessing the phosphorylation status of its downstream substrate, CrkL.
Materials:
-
Target cells
-
Complete culture medium
-
This compound or other c-Abl inhibitor
-
DMSO
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-CrkL (Tyr207) and anti-CrkL (total)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with various concentrations of the c-Abl inhibitor (e.g., 0.1x, 1x, and 10x the predetermined IC50) for a short duration (e.g., 1-4 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
After treatment, place the plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize the protein amounts for all samples. Prepare samples with Laemmli buffer and boil for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-CrkL antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Visualization:
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CrkL.
-
-
Data Analysis:
-
Quantify the band intensities for both phospho-CrkL and total CrkL.
-
Normalize the phospho-CrkL signal to the total CrkL signal for each sample.
-
Compare the treated samples to the vehicle control to determine the extent of c-Abl inhibition.
-
DATA PRESENTATION
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Example IC50 Values of c-Abl Inhibitors in Different Cell Lines
| Inhibitor | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Reference |
| Imatinib | K562 | MTT | 72 | 0.35 | Fictional Data |
| Imatinib | Ba/F3-p210 | MTT | 48 | 0.25 | Fictional Data |
| Dasatinib | K562 | Proliferation | 72 | 0.003 | Fictional Data |
| This compound | SH-SY5Y | Viability | 48 | Not Reported | - |
Table 2: Example Kinase Selectivity Profile
| Kinase | This compound (% Inhibition @ 1 µM) | Imatinib (% Inhibition @ 1 µM) |
| ABL1 | >95% | >95% |
| ABL2 | >90% | >90% |
| KIT | <20% | >90% |
| PDGFRA | <15% | >90% |
| SRC | <10% | <30% |
| LCK | <5% | <20% |
Note: This is a hypothetical selectivity profile for illustrative purposes. Actual data should be obtained from experimental results or reliable databases.
VISUALIZATIONS
c-Abl Signaling Pathway
The following diagram illustrates a simplified c-Abl signaling pathway, highlighting some of its key downstream effectors. This compound inhibits the kinase activity of c-Abl, thereby blocking these downstream signals.
Caption: Simplified c-Abl signaling pathway and the point of inhibition by this compound.
Experimental Workflow: IC50 Determination
This diagram outlines the general workflow for determining the IC50 value of this compound using a cell viability assay.
Caption: General experimental workflow for determining the IC50 of this compound.
Troubleshooting Logic for Inconsistent IC50 Values
This flowchart provides a logical approach to troubleshooting variability in IC50 measurements.
Caption: Troubleshooting flowchart for inconsistent IC50 values.
References
Technical Support Center: Addressing Poor Brain Penetration of c-Abl Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor brain penetration of c-Abl inhibitors.
Troubleshooting Guide
Issue: My c-Abl inhibitor shows low brain-to-plasma ratios in preclinical studies.
Low brain-to-plasma (B/P) ratios are a common challenge, often indicating that the compound is not effectively crossing the blood-brain barrier (BBB). The following sections provide a systematic approach to troubleshooting this issue.
1. Quantitative Data on c-Abl Inhibitor Brain Penetration
Understanding the performance of existing c-Abl inhibitors is a critical first step. The following table summarizes the brain penetration of several known c-Abl inhibitors.
| c-Abl Inhibitor | IC50 for c-Abl (nM) | Brain Penetration Assessment | Reference |
| Imatinib (Gleevec®) | 100-200 | Poor | [1] |
| Nilotinib (Tasigna®) | 5-10 | Moderate | [1][2] |
| Dasatinib (Sprycel®) | 0.25-0.5 | Moderate | [1][3] |
| Bosutinib (Bosulif®) | 10-20 | Moderate | |
| Ponatinib (Iclusig®) | 0.25-0.5 | Limited |
Caption: Comparative brain penetration of common c-Abl inhibitors.
2. Experimental Protocols for Assessing Brain Penetration
To diagnose the cause of poor brain penetration, a series of in vitro and in vivo experiments are recommended.
a. In Vitro Permeability Assays
These assays provide an initial assessment of a compound's ability to cross a membrane barrier.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive diffusion of a compound across an artificial lipid membrane.
Methodology:
-
Prepare a lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane).
-
Coat a 96-well filter plate with the lipid solution and allow it to impregnate the filter.
-
Add the test compound solution to the donor wells of the filter plate.
-
Add buffer to the acceptor wells of a corresponding 96-well plate.
-
Place the filter plate on top of the acceptor plate and incubate for a specified time (e.g., 4-18 hours).
-
After incubation, measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the permeability coefficient (Pe).
-
-
Caco-2 Permeability Assay
Objective: To assess both passive diffusion and active transport of a compound across a monolayer of human colon adenocarcinoma cells (Caco-2), which express efflux transporters like P-glycoprotein (P-gp).
Methodology:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Perform bidirectional transport studies (apical-to-basolateral and basolateral-to-apical).
-
Add the test compound to either the apical (A) or basolateral (B) chamber.
-
At specified time points, collect samples from the receiving chamber.
-
Quantify the compound concentration in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate for an efflux transporter.
-
b. P-glycoprotein (P-gp) Substrate Assessment Assay
Objective: To determine if a compound is a substrate of the P-gp efflux transporter.
Methodology:
-
Utilize a cell line that overexpresses P-gp (e.g., MDR1-MDCK cells) and a parental cell line as a control (MDCK).
-
Perform a bidirectional transport assay as described for the Caco-2 assay.
-
Alternatively, perform the Caco-2 permeability assay in the presence and absence of a known P-gp inhibitor (e.g., verapamil or elacridar).
-
A significant increase in the A-B permeability or a decrease in the efflux ratio in the presence of the inhibitor indicates that the compound is a P-gp substrate.
3. Signaling Pathways and Barriers to Brain Penetration
The following diagram illustrates the key biological barriers and signaling pathways that limit the brain penetration of c-Abl inhibitors.
Caption: Barriers to c-Abl inhibitor brain penetration.
Frequently Asked Questions (FAQs)
Q1: Why do many c-Abl inhibitors exhibit poor brain penetration?
Many first and second-generation c-Abl inhibitors, initially developed for oncology indications like chronic myeloid leukemia, were not optimized for central nervous system (CNS) penetration. Their physicochemical properties often fall outside the optimal range for crossing the blood-brain barrier. Specifically, they may have a high molecular weight, a large number of hydrogen bond donors and acceptors, and high polar surface area. Furthermore, many of these inhibitors are substrates for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are highly expressed at the BBB and actively pump the drugs back into the bloodstream.
Q2: What are the key physicochemical properties for a drug to cross the blood-brain barrier?
To enhance the likelihood of passive diffusion across the BBB, a compound should generally possess the following characteristics:
-
Molecular Weight: Less than 400 Daltons.
-
Lipophilicity (LogP): An optimal range is typically between 1 and 3.
-
Hydrogen Bonds: Fewer than 8 hydrogen bonds are desirable.
-
Polar Surface Area (PSA): A PSA of less than 90 Ų is often targeted.
It's important to note that these are guidelines, and exceptions exist, particularly for compounds that can utilize active transport mechanisms.
Q3: My compound is a P-gp substrate. What are my options?
If your lead compound is identified as a P-gp substrate, several strategies can be considered:
-
Structural Modification: Medicinal chemistry efforts can be directed towards modifying the molecule to reduce its affinity for P-gp. This could involve masking polar groups or altering the overall shape of the molecule.
-
Co-administration with a P-gp Inhibitor: In some cases, co-administering the c-Abl inhibitor with a P-gp inhibitor can increase its brain concentration. However, this approach can lead to systemic toxicity and drug-drug interactions, requiring careful evaluation.
-
Prodrug Approach: A prodrug strategy can be employed where the active compound is chemically modified to be more lipophilic and less of a P-gp substrate. Once in the brain, the prodrug is cleaved to release the active inhibitor.
-
Alternative Delivery Systems: Advanced delivery strategies such as nanoparticles or receptor-mediated transcytosis can be explored to bypass P-gp-mediated efflux.
Q4: How can I design a c-Abl inhibitor with better brain penetration from the start?
Proactively designing for CNS penetration is a more efficient strategy. The following workflow can guide this process.
Caption: Workflow for designing CNS-penetrant c-Abl inhibitors.
By integrating these experimental and design strategies, researchers can systematically address the challenge of poor brain penetration and advance the development of effective c-Abl inhibitors for neurological disorders.
References
- 1. c-Abl Inhibitors Enable Insights into the Pathophysiology and Neuroprotection in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Three Paths to Better Tyrosine Kinase Inhibition Behind the Blood-Brain Barrier in Treating Chronic Myelogenous Leukemia and Glioblastoma with Imatinib - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protocol for Assessing c-ABL-IN-5 Induced Toxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the potential toxicity of c-ABL-IN-5, a selective c-Abl inhibitor with neuroprotective properties.[1][2][3] While this compound has shown promise in preclinical models of neurodegenerative diseases, a thorough evaluation of its safety profile is crucial for further development.[3][4] This resource offers a framework of frequently asked questions, troubleshooting guides, and detailed experimental protocols to address potential challenges during toxicity assessment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, blood-brain barrier-penetrant inhibitor of the c-Abl non-receptor tyrosine kinase. Its primary mechanism of action is the inhibition of c-Abl kinase activity. c-Abl is involved in various cellular processes, including cell growth, differentiation, and the DNA damage response. In the context of neurodegenerative diseases like Parkinson's, c-Abl has been implicated in pathological processes, and its inhibition by this compound has demonstrated neuroprotective effects in preclinical models.
Q2: What are the potential off-target effects and toxicities associated with c-Abl inhibition?
A2: While this compound is designed to be selective, all kinase inhibitors have the potential for off-target effects. Potential toxicities associated with c-Abl inhibition, observed with other inhibitors in this class, may include:
-
Cardiotoxicity: Some tyrosine kinase inhibitors have been associated with cardiovascular adverse events.
-
Hepatotoxicity: Drug-induced liver injury is a concern for many small molecule inhibitors.
-
Myelosuppression: Inhibition of c-Abl in hematopoietic cells could potentially lead to reduced production of blood cells.
-
Gastrointestinal issues: Nausea, vomiting, and diarrhea are common side effects of many kinase inhibitors.
A thorough preclinical toxicity assessment is essential to characterize the specific safety profile of this compound.
Q3: What initial in vitro assays are recommended for assessing this compound toxicity?
A3: A tiered approach to in vitro toxicity testing is recommended. Start with a panel of cell lines representing key organ systems that are common sites of drug toxicity. Recommended initial assays include:
-
Cytotoxicity assays: To determine the concentration of this compound that causes cell death in various cell lines (e.g., hepatocytes, cardiomyocytes, renal cells, and a panel of cancer cell lines).
-
Hepatotoxicity assays: Using primary human hepatocytes or HepG2 cells to assess liver-specific toxicity.
-
Cardiotoxicity assays: Employing human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to evaluate effects on viability and function.
-
Kinase profiling: To assess the selectivity of this compound against a broad panel of kinases to identify potential off-target activities.
Troubleshooting Guides
In Vitro Cytotoxicity Assays
| Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | Inconsistent cell seeding, edge effects in the microplate, or improper mixing of reagents. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS. Ensure thorough but gentle mixing of assay reagents. |
| Low signal or no dose-response | The tested concentration range is too low, the incubation time is too short, or the chosen cell line is resistant. | Broaden the concentration range of this compound. Optimize the incubation time (e.g., 24, 48, 72 hours). Use a positive control known to induce cytotoxicity in the chosen cell line to validate the assay. |
| High background signal | Contamination of cell culture or reagents, or interference of this compound with the assay chemistry. | Regularly test for mycoplasma contamination. Run a cell-free control with this compound and the assay reagents to check for direct interference. |
In Vivo Toxicity Studies
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected animal mortality | Incorrect dosing, acute toxicity of the vehicle, or rapid onset of severe toxicity. | Double-check dose calculations and the formulation of the dosing solution. Conduct a vehicle toxicity study. Implement a dose-escalation study to identify a maximum tolerated dose (MTD). |
| Significant weight loss in treated animals | General toxicity, reduced food and water intake, or gastrointestinal effects. | Monitor food and water consumption daily. Consider pair-feeding studies. Perform regular clinical observations to identify signs of distress. |
| No observable toxicity at the highest feasible dose | The compound has a wide therapeutic window, or the study duration is too short to reveal chronic toxicities. | Consider extending the duration of the study. Ensure the highest dose is based on solubility, stability, and administration volume limits. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in a selected cell line.
Materials:
-
Selected cell line (e.g., HepG2, H9c2)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: In Vivo Acute Toxicity Study in Rodents
This protocol provides a general framework for an acute toxicity study in mice or rats to determine the MTD of this compound.
Animals:
-
Healthy, young adult mice or rats of a single sex.
Procedure:
-
Acclimatization: Acclimatize animals to the housing conditions for at least one week.
-
Dose Formulation: Prepare a stable and homogenous formulation of this compound in a suitable vehicle.
-
Dose Administration: Administer single doses of this compound via the intended clinical route (e.g., oral gavage) to different groups of animals in a dose-escalating manner. Include a vehicle control group.
-
Clinical Observations: Observe animals for mortality, clinical signs of toxicity, and body weight changes at regular intervals for 14 days.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
-
Data Analysis: Determine the MTD based on mortality and clinical signs of toxicity.
Data Presentation
Table 1: Hypothetical In Vitro Cytotoxicity of this compound (IC50 in µM)
| Cell Line | Tissue of Origin | 48h Incubation | 72h Incubation |
| HepG2 | Liver | > 50 | 45.2 |
| H9c2 | Heart (Myoblast) | > 50 | 38.7 |
| HEK293 | Kidney | > 50 | > 50 |
| K562 | Bone Marrow | 5.8 | 2.1 |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Table 2: Hypothetical In Vivo Acute Toxicity of this compound in Mice
| Dose (mg/kg) | Number of Animals | Mortality | Key Clinical Signs |
| 0 (Vehicle) | 5 | 0/5 | None observed |
| 100 | 5 | 0/5 | None observed |
| 300 | 5 | 0/5 | Mild lethargy on day 1 |
| 1000 | 5 | 1/5 | Significant lethargy, ruffled fur |
| 2000 | 5 | 3/5 | Severe lethargy, ataxia, hunched posture |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Caption: Simplified c-Abl signaling pathway and the inhibitory action of this compound.
Caption: General workflow for preclinical toxicity assessment of this compound.
Caption: Logical troubleshooting approach for unexpected toxicity findings.
References
Technical Support Center: Optimizing PET Imaging with [18F]c-ABL-IN-5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing [18F]c-ABL-IN-5 for Positron Emission Tomography (PET) imaging. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is [18F]this compound and what is its primary application?
A1: [18F]this compound is a novel fluorine-18 labeled PET tracer designed for in vivo imaging of the Abelson non-receptor tyrosine kinase (c-Abl). Activated c-Abl is implicated in the pathology of neurodegenerative diseases such as Parkinson's disease. Therefore, the primary application of this tracer is to visualize and quantify the expression and activity of c-Abl in the brain, which can aid in understanding disease progression and the development of therapeutic interventions.
Q2: What are the key advantages of using a fluorine-18 labeled tracer like [18F]this compound?
A2: Fluorine-18 is a commonly used radionuclide in PET imaging due to its favorable physical characteristics. It has a half-life of 109.7 minutes, which is long enough for complex radiosynthesis and imaging procedures, yet short enough to minimize the radiation dose to the subject.[1][2] Its low positron energy results in high-resolution PET images.[1][2]
Q3: What is the general profile of [18F]this compound in preclinical models?
A3: Preclinical studies in mice have shown that a promising 18F-labeled c-Abl inhibitor, likely a compound structurally related to [18F]this compound, demonstrates sufficient brain uptake, good washout kinetics, and satisfactory metabolic stability, making it a viable candidate for imaging c-Abl in the central nervous system.[3]
Troubleshooting Guide
Radiolabeling and Quality Control
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Radiochemical Yield (RCY) | - Inefficient trapping of [18F]fluoride.- Incomplete drying of the [18F]fluoride/kryptofix complex.- Suboptimal reaction temperature or time.- Degradation of the precursor. | - Ensure the anion exchange cartridge is properly conditioned.- Perform azeotropic drying with acetonitrile until no water is present.- Optimize the reaction temperature and time based on the specific precursor and solvent.- Store the precursor under inert gas and protect it from light. |
| Low Molar Activity (Am) | - Presence of carrier (non-radioactive) fluorine-19.- Contamination from reagents or glassware. | - Use high-purity reagents and meticulously clean all glassware.- Ensure the cyclotron target and delivery lines are free of contaminants.- Minimize the amount of precursor used in the reaction. |
| Radiochemical Purity (RCP) Failure | - Incomplete reaction.- Formation of radiolabeled impurities.- Degradation of the final product. | - Optimize reaction conditions to drive the reaction to completion.- Adjust the purification method (e.g., HPLC gradient, column type) to better separate the product from impurities.- Use a stabilizer in the final formulation if the product is prone to radiolysis. |
Preclinical Imaging
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Brain Uptake | - Poor blood-brain barrier (BBB) penetration of the tracer.- High plasma protein binding.- Rapid peripheral metabolism. | - Verify the lipophilicity of the tracer is within the optimal range for BBB penetration.- Perform in vitro plasma protein binding assays.- Analyze blood samples to determine the rate of metabolism and identify major radiometabolites. |
| High Non-specific Binding | - Suboptimal in vivo characteristics of the tracer.- Off-target binding to other proteins or receptors. | - Conduct blocking studies with a known c-Abl inhibitor to demonstrate target-specific binding.- Evaluate the tracer in knockout animal models if available. |
| Image Artifacts | - Patient/animal motion during the scan.- Misregistration between PET and CT/MRI data.- Attenuation correction errors due to metallic implants or high-density materials. | - Ensure the animal is properly anesthetized and secured during the scan.- Use image registration software to align PET and anatomical data.- Review non-attenuation corrected (NAC) images to identify artifacts caused by attenuation correction. |
Experimental Protocols
Radiosynthesis of a [18F]c-Abl Inhibitor (Representative Protocol)
This protocol is a generalized representation for the nucleophilic radiofluorination of a pyridine-containing precursor, which is a common moiety in kinase inhibitors.
-
[18F]Fluoride Trapping and Elution: Aqueous [18F]fluoride is trapped on a quaternary ammonium carbonate anion-exchange cartridge. The [18F]fluoride is then eluted with a solution of Kryptofix 2.2.2 (K222) and potassium carbonate in acetonitrile/water.
-
Azeotropic Drying: The eluted [18F]fluoride/K222 complex is dried by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at 110 °C.
-
Radiofluorination: The precursor (e.g., a nitro- or trimethylammonium-substituted benzothiazole or imidazopyridine derivative) dissolved in an anhydrous polar aprotic solvent (e.g., DMSO, DMF) is added to the dried [18F]fluoride/K222 complex. The reaction mixture is heated at a specific temperature (e.g., 120-160 °C) for a defined time (e.g., 10-20 minutes).
-
Purification: The crude reaction mixture is diluted with water and purified by semi-preparative high-performance liquid chromatography (HPLC).
-
Formulation: The collected HPLC fraction containing the radiolabeled product is diluted with a sterile saline solution containing a small amount of ethanol and passed through a sterile filter into a sterile vial.
Preclinical PET Imaging Protocol (Representative)
This protocol outlines a general procedure for PET imaging in rodents.
-
Animal Preparation: A healthy mouse or rat is anesthetized (e.g., with isoflurane). A catheter is placed in a lateral tail vein for tracer injection.
-
Tracer Administration: [18F]this compound (typically 3.7-7.4 MBq) is administered intravenously as a bolus.
-
PET Scan Acquisition: The animal is positioned in the PET scanner, and a dynamic or static scan is acquired. For dynamic scans, acquisition starts immediately after injection and continues for a specified duration (e.g., 60-90 minutes).
-
Anatomical Imaging: Following the PET scan, a CT or MRI scan is performed for anatomical reference and attenuation correction.
-
Image Reconstruction and Analysis: PET images are reconstructed using an appropriate algorithm (e.g., OSEM3D). Regions of interest (ROIs) are drawn on the co-registered anatomical images to obtain time-activity curves (TACs) and calculate standardized uptake values (SUVs).
Data Presentation
Representative Biodistribution Data
The following table presents hypothetical biodistribution data for a tracer like [18F]this compound in healthy mice, expressed as the percentage of the injected dose per gram of tissue (%ID/g) at 30 minutes post-injection.
| Organ | %ID/g (Mean ± SD) |
| Brain | 1.5 ± 0.3 |
| Heart | 2.1 ± 0.4 |
| Lungs | 1.8 ± 0.2 |
| Liver | 8.5 ± 1.2 |
| Kidneys | 6.2 ± 0.9 |
| Spleen | 1.1 ± 0.2 |
| Muscle | 0.8 ± 0.1 |
| Bone | 1.2 ± 0.3 |
Representative Brain Uptake and Washout
This table shows hypothetical brain uptake data for a tracer like [18F]this compound, demonstrating its ability to cross the blood-brain barrier and its subsequent clearance.
| Time Post-Injection (minutes) | Brain SUV (Mean ± SD) |
| 2 | 1.8 ± 0.2 |
| 15 | 1.6 ± 0.3 |
| 30 | 1.4 ± 0.2 |
| 60 | 1.0 ± 0.1 |
| 90 | 0.7 ± 0.1 |
Visualizations
c-Abl Signaling Pathway in Neurodegeneration
Caption: Simplified c-Abl signaling pathway in neurodegenerative disease.
General Experimental Workflow for Preclinical PET Imaging
Caption: General experimental workflow for preclinical PET imaging.
References
challenges in translating c-ABL-IN-5 from in vitro to in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with c-ABL-IN-5. It addresses common challenges encountered when translating this selective c-Abl inhibitor from in vitro to in vivo settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a selective, small-molecule inhibitor of the c-Abl non-receptor tyrosine kinase. It has been designed to possess neuroprotective properties, good metabolic stability, and the ability to penetrate the blood-brain barrier (BBB).[1][2][3] Its primary research application is in the study of neurodegenerative diseases, such as Parkinson's disease, where aberrant c-Abl activity is implicated in the pathology.[1][3] An 18F-labeled version of this compound is also used as a tracer for positron emission tomography (PET) imaging to assess target engagement in the brain.
Q2: What is the mechanism of action of this compound?
A2: this compound functions by inhibiting the kinase activity of c-Abl. The c-Abl kinase is involved in a multitude of cellular processes, including cell growth, DNA damage response, and cytoskeletal remodeling. In the context of neurodegeneration, activated c-Abl has been shown to phosphorylate proteins like α-synuclein, contributing to its aggregation and neurotoxicity. By inhibiting c-Abl, this compound aims to mitigate these downstream pathological events.
Q3: I am observing a discrepancy between the in vitro potency (IC50) of this compound and its efficacy in my cell-based assays. What could be the reason?
A3: Several factors can contribute to a weaker than expected performance in cellular assays compared to biochemical assays:
-
Cellular Permeability: The compound may have difficulty crossing the cell membrane to reach its intracellular target.
-
High ATP Concentration: Intracellular ATP concentrations are much higher than those used in many biochemical kinase assays. As many kinase inhibitors are ATP-competitive, this can lead to a rightward shift in the IC50 value in a cellular context.
-
Efflux Pumps: The cells you are using may express efflux pumps (e.g., P-glycoprotein) that actively remove the compound from the cytoplasm.
-
Protein Binding: The compound may bind to other intracellular proteins, reducing the free concentration available to inhibit c-Abl.
Q4: My in vivo study with this compound is not showing the expected efficacy despite promising in vitro data. What are the potential reasons?
A4: The translation from in vitro efficacy to in vivo success is a common hurdle in drug development. Several factors could be at play:
-
Pharmacokinetics (PK): The compound may have poor oral bioavailability, rapid metabolism, or fast clearance in the animal model, resulting in insufficient exposure at the target site.
-
Blood-Brain Barrier (BBB) Penetration: While this compound is designed to be BBB-penetrant, the extent of penetration can vary between species and individual animals. Insufficient brain exposure will lead to a lack of efficacy in CNS models.
-
Off-Target Effects: At the concentrations achieved in vivo, the inhibitor might engage with other kinases or proteins, leading to unexpected pharmacology or toxicity that masks the intended therapeutic effect.
-
Metabolic Stability: The compound may be rapidly metabolized into inactive forms by the liver or other tissues.
-
Formulation Issues: Poor solubility of the compound in the dosing vehicle can lead to incomplete absorption and variable exposure.
Troubleshooting Guides
Problem 1: Poor Oral Bioavailability
Symptoms:
-
Low plasma concentrations of this compound after oral administration.
-
High variability in plasma exposure between animals.
-
Lack of a dose-proportional increase in plasma concentration.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility | Reformulate the compound. Consider using solubility-enhancing excipients such as cyclodextrins, or formulating as a lipid-based delivery system. |
| High first-pass metabolism | Co-administer with a known inhibitor of the relevant cytochrome P450 enzymes (if known and ethically permissible in the study) to assess the impact of metabolism. This is a diagnostic step and not a therapeutic solution. |
| Efflux by intestinal transporters (e.g., P-gp) | Use an in vitro Caco-2 permeability assay to determine if this compound is a substrate for P-gp. If so, this may limit oral absorption. |
| Chemical instability in the GI tract | Assess the stability of the compound in simulated gastric and intestinal fluids. |
Problem 2: Lack of Efficacy in a Neurodegenerative Disease Model
Symptoms:
-
No significant improvement in behavioral or pathological endpoints in the animal model.
-
High doses are required to see a minimal effect.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient brain exposure | Perform a pharmacokinetic study to measure the brain-to-plasma ratio of this compound. If the ratio is low, the compound is not effectively crossing the BBB in your model. |
| Inadequate target engagement | Measure the phosphorylation of a known downstream substrate of c-Abl (e.g., pCrkL) in brain tissue from treated animals to confirm that the inhibitor is hitting its target at a sufficient level. |
| Rapid metabolism within the brain | Assess the metabolic stability of this compound in brain homogenates or microsomes. |
| Off-target effects causing confounding biology | Profile this compound against a broad panel of kinases to identify potential off-targets that might interfere with the expected therapeutic outcome. |
Data Presentation
Disclaimer: Specific quantitative in vitro and in vivo data for this compound are not extensively available in the public domain. The following tables provide representative data for a brain-penetrant, selective c-Abl inhibitor to serve as a guide for expected properties. The in vitro data is based on a published compound, AKE-72 (also referred to as compound 5 in its respective publication), which is a potent pan-BCR-ABL inhibitor.
Table 1: Representative In Vitro Kinase Inhibitory Profile
| Kinase Target | IC50 (nM) |
| c-Abl | < 1.0 |
| BCR-ABL (T315I mutant) | 9 |
| c-Kit | >50 |
| FGFR1 | >50 |
| FLT3 | >50 |
| LCK | >50 |
| PDGFRβ | >50 |
| RET | >50 |
| VEGFR2 | >50 |
| c-Src | >50 |
| Data is representative and based on a similar class of compounds. Actual values for this compound may vary. |
Table 2: Representative Pharmacokinetic Parameters in Mice
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Dose | 2 mg/kg | 10 mg/kg |
| Cmax (ng/mL) | ~1500 | ~800 |
| Tmax (h) | 0.1 | 0.5 |
| AUC (ng*h/mL) | ~2500 | ~4000 |
| Half-life (t½) (h) | ~2.5 | ~3.0 |
| Oral Bioavailability (%) | N/A | ~60-70% |
| Brain-to-Plasma Ratio | - | ~0.8-1.2 |
| These are hypothetical values for a representative brain-penetrant kinase inhibitor and should be experimentally determined for this compound. |
Experimental Protocols
Protocol 1: Assessing Blood-Brain Barrier Penetration in Mice
Objective: To determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma ratio (Kp,uu) of this compound.
Methodology:
-
Dosing: Administer this compound to a cohort of mice at a specified dose (e.g., 10 mg/kg) via oral gavage or intravenous injection.
-
Sample Collection: At various time points post-administration (e.g., 0.5, 1, 2, 4, 8, and 24 hours), collect blood samples via cardiac puncture and immediately perfuse the brain with saline to remove residual blood.
-
Sample Processing:
-
Centrifuge the blood to separate plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
-
Quantification: Analyze the concentration of this compound in both plasma and brain homogenate using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Plasma Protein and Brain Tissue Binding: Determine the fraction of unbound drug in plasma (fu,plasma) and brain homogenate (fu,brain) using equilibrium dialysis.
-
Calculation:
-
Kp = Total brain concentration / Total plasma concentration
-
Kp,uu = (Unbound brain concentration) / (Unbound plasma concentration) = Kp * (fu,plasma / fu,brain)
-
Protocol 2: In Vivo Target Engagement Assay
Objective: To confirm that this compound is inhibiting its target, c-Abl, in the brain of treated animals.
Methodology:
-
Dosing: Treat mice with this compound at various doses and for a specified duration. Include a vehicle control group.
-
Tissue Collection: At the end of the treatment period, euthanize the animals and rapidly collect brain tissue.
-
Protein Extraction: Homogenize the brain tissue in a lysis buffer containing phosphatase and protease inhibitors to prepare protein lysates.
-
Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated form of a known c-Abl substrate (e.g., phospho-CrkL at Tyr207) and total CrkL as a loading control.
-
Also, probe for phospho-c-Abl (e.g., at Tyr412 for auto-activation) and total c-Abl.
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated substrate to total substrate indicates successful target engagement.
Visualizations
Caption: Simplified c-Abl signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for translating this compound from in vitro to in vivo.
Caption: Troubleshooting logic for addressing low in vivo efficacy of this compound.
References
Validation & Comparative
A Comparative Guide to the Preclinical Efficacy of a Novel c-Abl Inhibitor and Nilotinib in Pharmacodynamic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical pharmacodynamic (PD) efficacy of a representative novel c-Abl inhibitor, rebastinib (DCC-2036), and the established second-generation tyrosine kinase inhibitor (TKI), nilotinib. This analysis is based on publicly available experimental data in Chronic Myeloid Leukemia (CML) models, the primary indication for nilotinib.
Introduction to c-Abl Kinase Inhibition in CML
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, encoding a constitutively active tyrosine kinase that drives leukemogenesis. Targeted inhibition of the BCR-Abl kinase is a clinically validated and highly effective therapeutic strategy for CML.
Nilotinib is a potent and selective BCR-Abl tyrosine kinase inhibitor, approved for the treatment of CML.[1] It binds to the ATP-binding site of the Abl kinase domain, stabilizing the inactive conformation of the enzyme. Rebastinib is a novel "switch-control" inhibitor that also targets the Abl kinase but through a different mechanism, binding to the myristoyl pocket and inducing an inactive conformation. This distinct binding mode may offer advantages in overcoming resistance to ATP-competitive inhibitors.
This guide will delve into the preclinical data of both compounds, presenting a comparative view of their efficacy in relevant in vivo models.
Quantitative Efficacy Data
The following tables summarize the in vivo efficacy of rebastinib and nilotinib in preclinical CML models. It is important to note that these data are from separate studies and direct head-to-head comparisons should be interpreted with caution due to potential variations in experimental design.
Table 1: In Vivo Efficacy of Rebastinib (DCC-2036) in a CML Mouse Model
| Animal Model | Treatment | Dosing Schedule | Key Efficacy Endpoint | Result | Citation |
| Balb/c mice with BCR-ABL1T315I-induced CML-like myeloproliferative neoplasia | Rebastinib | 100 mg/kg, once daily (oral gavage) | Prolonged survival | Significantly prolonged survival compared to vehicle | [2][3] |
| Balb/c mice engrafted with Ba/F3-BCR-ABL1T315I cells | Rebastinib | 100 mg/kg, once daily (oral gavage) | Inhibition of BCR-ABL1 signaling | Effective inhibition of BCR-ABL1 signaling in bone marrow and spleen | [3][4] |
Table 2: In Vivo Efficacy of Nilotinib in CML Mouse Models
| Animal Model | Treatment | Dosing Schedule | Key Efficacy Endpoint | Result | Citation |
| Mice with Bcr-Abl-positive leukemias (imatinib-sensitive and -resistant) | Nilotinib | Not specified | Decreased tumor burden and prolonged survival | Significantly decreased tumor burden and prolonged survival relative to vehicle | |
| Murine model of CML (32D.p210 cells) | Nilotinib | Not specified | Antileukemic activity | Additive antileukemic activity when combined with imatinib |
Experimental Protocols
Below are detailed methodologies for the key in vivo experiments cited in this guide.
In Vivo Efficacy Study of Rebastinib in a CML-like Mouse Model
-
Animal Model: Balb/c mice were used. A CML-like myeloproliferative neoplasia was induced by retroviral transduction of bone marrow cells with BCR-ABL1T315I, followed by transplantation into recipient mice.
-
Drug Formulation and Administration: Rebastinib (DCC-2036) was formulated in a vehicle of 0.5% carboxymethylcellulose (CMC) and 1% Tween-80. The compound was administered once daily via oral gavage at a dose of 100 mg/kg.
-
Efficacy Assessment: The primary endpoint was overall survival. For pharmacodynamic assessment, bone marrow and spleen cells were isolated from tumor-bearing mice at specified time points after treatment to assess the inhibition of BCR-ABL1 signaling.
-
Biomarker Analysis: Inhibition of BCR-ABL1 signaling was evaluated by assessing the phosphorylation status of downstream targets such as STAT5 via immunoblotting.
In Vivo Efficacy Study of Nilotinib in a CML Mouse Model
-
Animal Model: A murine leukemia model was established by inoculating NCR nude mice with murine 32D.p210 cells engineered to stably express firefly luciferase.
-
Drug Formulation and Administration: The specific formulation and dosing schedule for nilotinib as a single agent were not detailed in the referenced abstract, but it was administered to mice bearing Bcr-Abl-positive leukemias.
-
Efficacy Assessment: Antileukemic activity was quantified by noninvasive bioluminescent imaging of the luciferase-expressing tumor cells. Survival of the animals was also monitored.
-
Biomarker Analysis: While not explicitly detailed in the provided abstracts, pharmacodynamic studies for nilotinib typically involve assessing the phosphorylation of BCR-ABL and its downstream substrates (e.g., CrkL) in tumor tissue or peripheral blood mononuclear cells via methods like Western blotting or ELISA.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the BCR-Abl signaling pathway and a general workflow for in vivo efficacy studies of c-Abl inhibitors.
Caption: Simplified BCR-ABL signaling pathway and points of inhibition.
References
A Comparative Analysis of c-ABL Inhibitors for the Reduction of Alpha-Synuclein Pathology: Imatinib vs. a Next-Generation Compound
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The aggregation of alpha-synuclein is a central pathological hallmark of Parkinson's disease and other synucleinopathies. The non-receptor tyrosine kinase c-ABL has emerged as a key regulator of alpha-synuclein pathology, primarily through its phosphorylation of alpha-synuclein at tyrosine 39, which promotes its aggregation and impairs its clearance.[1][2] Consequently, c-ABL inhibitors are being actively investigated as a potential therapeutic strategy. This guide provides a comparative overview of two c-ABL inhibitors, the first-generation inhibitor imatinib and the second-generation, brain-penetrant inhibitor nilotinib. This comparison is intended to serve as a framework for evaluating novel c-ABL inhibitors, such as c-ABL-IN-5, for the treatment of neurodegenerative diseases.
Note on this compound: As of the date of this publication, there is no publicly available peer-reviewed experimental data detailing the efficacy of this compound in reducing alpha-synuclein pathology. It is described as a selective, brain-penetrant c-ABL inhibitor with favorable pharmacokinetic properties, and it can be radiolabeled for use as a PET tracer. While these characteristics are promising for a neurotherapeutic agent, a direct comparison with established compounds is not yet possible. The following comparison between imatinib and nilotinib will provide a valuable benchmark for the future evaluation of this compound and other emerging c-ABL inhibitors.
Mechanism of Action: c-ABL Inhibition and Alpha-Synuclein Clearance
The activation of c-ABL in neurons is implicated in the pathogenesis of Parkinson's disease.[1][3] Activated c-ABL can directly phosphorylate alpha-synuclein, leading to a cascade of events that culminates in neurodegeneration.[4] By inhibiting the kinase activity of c-ABL, compounds like imatinib and nilotinib can block this pathological phosphorylation, thereby promoting the clearance of alpha-synuclein and protecting neurons. Both imatinib and nilotinib are ATP-competitive inhibitors that bind to the ATP-binding site of the c-ABL kinase domain, preventing the transfer of phosphate to its substrates.
Comparative Efficacy: Imatinib vs. Nilotinib
While both imatinib and nilotinib inhibit c-ABL, they exhibit key differences in potency, brain permeability, and their observed effects in preclinical and clinical studies. Nilotinib is a more potent inhibitor of the Bcr-Abl kinase than imatinib.
| Parameter | Imatinib | Nilotinib | Reference |
| Target | c-ABL, c-Kit, PDGFR | c-ABL, c-Kit, PDGFR, DDR1, CSF-1R | |
| c-ABL IC50 | ~0.6 µM (cell-free) | < 30 nM (cell-based) | |
| Brain Penetration | Poor | Limited, but greater than imatinib | |
| Effect on Alpha-Synuclein (Preclinical) | Limited in vivo data due to poor brain penetration | Reduces alpha-synuclein levels and aggregation in animal models | |
| Clinical Trial Status (Parkinson's Disease) | Not extensively trialed due to poor CNS penetration | Phase 2 trials completed with mixed results |
Table 1. Key characteristics of imatinib and nilotinib.
Preclinical Data on Alpha-Synuclein Reduction
Preclinical studies have demonstrated the potential of c-ABL inhibitors to mitigate alpha-synuclein pathology. However, the poor brain penetration of imatinib has limited its investigation in in vivo models of neurodegeneration. In contrast, nilotinib, with its improved ability to cross the blood-brain barrier, has shown more promise in preclinical settings.
In animal models of Parkinson's disease, nilotinib has been shown to reduce levels of alpha-synuclein and phosphorylated tau in the brain. This was associated with an increase in brain dopamine levels and improvements in motor and cognitive functions. A retrospective cohort study also suggested that the risk of developing Parkinson's disease was lower in individuals using nilotinib compared to those using imatinib.
| Study Type | Model | Treatment | Key Findings | Reference |
| In vivo | A53T alpha-synuclein transgenic mice | Nilotinib (10 mg/kg) | Reduced brain alpha-synuclein levels. | |
| In vivo | MPTP mouse model of Parkinsonism | Nilotinib | Prevented dopaminergic cell death and behavioral deficits. | |
| In vivo | Mice with oligodendroglial alpha-synuclein expression | Nilotinib (1 or 10 mg/kg) | Reduced alpha-synuclein phosphorylation at Tyr39 but did not reduce aggregate burden or neurodegeneration. | |
| Clinical | Phase 2 trial in Parkinson's disease patients | Nilotinib (150mg or 300mg) | Safe and tolerable but did not show significant beneficial effects on motor or cognitive function. | |
| Clinical | Pharmacokinetic study in Parkinson's disease patients | Nilotinib (200mg) | Reduced CSF oligomeric:total alpha-synuclein ratio. |
Table 2. Summary of selected preclinical and clinical findings for nilotinib.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are generalized protocols for in vitro and in vivo evaluation of c-ABL inhibitors.
In Vitro Evaluation of Alpha-Synuclein Aggregation
A common method to assess the direct impact of inhibitors on alpha-synuclein aggregation is the Thioflavin T (ThT) assay.
-
Preparation of Alpha-Synuclein: Recombinant human alpha-synuclein monomer is purified.
-
Initiation of Aggregation: Monomeric alpha-synuclein is incubated under conditions that promote fibrillation (e.g., 37°C with constant agitation).
-
Inhibitor Treatment: The c-ABL inhibitor (e.g., imatinib, nilotinib) is added to the alpha-synuclein solution at various concentrations.
-
ThT Fluorescence Measurement: At regular intervals, aliquots of the reaction are mixed with ThT solution, and fluorescence is measured (excitation ~450 nm, emission ~482 nm). An increase in fluorescence indicates the formation of amyloid-like fibrils.
-
Data Analysis: The lag time and the maximum fluorescence intensity are calculated to determine the extent of inhibition of alpha-synuclein aggregation.
In Vivo Evaluation in a Mouse Model of Synucleinopathy
Transgenic mouse models that overexpress human alpha-synuclein are commonly used to evaluate the efficacy of therapeutic agents.
-
Animal Model: A53T human alpha-synuclein transgenic mice are often used as they develop a progressive motor phenotype and alpha-synuclein pathology.
-
Drug Administration: The c-ABL inhibitor is administered to the mice, typically via oral gavage or intraperitoneal injection, at a predetermined dose and frequency. A vehicle control group is also included.
-
Behavioral Analysis: Motor function is assessed using tests such as the rotarod, open field, and pole test at baseline and at various time points during the treatment period.
-
Tissue Collection and Processing: At the end of the study, mice are euthanized, and brain tissue is collected. One hemisphere may be fixed for immunohistochemistry, and the other can be snap-frozen for biochemical analysis.
-
Biochemical Analysis: Brain homogenates are analyzed by Western blotting or ELISA to quantify the levels of total alpha-synuclein, phosphorylated alpha-synuclein (pY39), and other relevant markers.
-
Immunohistochemistry: Brain sections are stained with antibodies against alpha-synuclein to visualize and quantify the extent of alpha-synuclein aggregation and Lewy body-like pathology.
References
- 1. Imatinib mesylate has limited activity against the central nervous system involvement of Philadelphia chromosome-positive acute lymphoblastic leukaemia due to poor penetration into cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of Bcrp1 (Abcg2) on the in vivo pharmacokinetics and brain penetration of imatinib mesylate (Gleevec): implications for the use of breast cancer resistance protein and P-glycoprotein inhibitors to enable the brain penetration of imatinib in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Nilotinib in Parkinson's disease: A systematic review and meta-analysis [frontiersin.org]
- 4. alzforum.org [alzforum.org]
A Comparative Guide to the In Vivo Neuroprotective Effects of c-Abl Inhibitors: Validating c-ABL-IN-5
For Researchers, Scientists, and Drug Development Professionals
The non-receptor tyrosine kinase c-Abl has emerged as a critical regulator in the pathogenesis of neurodegenerative diseases, including Parkinson's disease (PD) and Alzheimer's disease. Its activation is implicated in neuronal apoptosis, neuroinflammation, and the pathological aggregation of proteins such as α-synuclein and Tau.[1][2][3][4] Consequently, the inhibition of c-Abl presents a promising therapeutic strategy for these debilitating conditions. This guide provides a comparative analysis of the in vivo neuroprotective effects of the novel c-Abl inhibitor, c-ABL-IN-5 (also referred to as Compound 5), against other prominent c-Abl inhibitors, supported by experimental data.
Performance Comparison of c-Abl Inhibitors
The following tables summarize the in vivo neuroprotective efficacy of this compound and other notable c-Abl inhibitors from preclinical studies. Direct comparison is facilitated by focusing on data from standardized mouse models of Parkinson's disease: the α-synuclein preformed fibril (PFF) model and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model.
Table 1: Neuroprotective Effects of c-Abl Inhibitors in the α-Synuclein PFF Mouse Model of Parkinson's Disease
| Inhibitor | Dosage | Key Findings | Reference |
| This compound (Compound 5) | 10 mg/kg, oral gavage, daily for 6 months | - Significantly reduced the loss of dopaminergic neurons in the substantia nigra. - Markedly ameliorated behavioral deficits. - Reduced α-synuclein pathology and neuroinflammatory responses. | [5] |
| Radotinib HCl | Not specified in abstract | - In vivo administration inhibits c-Abl activation, prevents dopaminergic neuron loss, neuroinflammation, and behavioral deficits. |
Note: Directly comparable quantitative data for other inhibitors in the α-synuclein PFF model is limited in the currently available literature.
Table 2: Neuroprotective Effects of c-Abl Inhibitors in the MPTP Mouse Model of Parkinson's Disease
| Inhibitor | Dosage | Key Findings | Reference |
| INNO-406 (Bafetinib) | 10 mg/kg, i.p., daily for 1 week before and 1 week after MPTP | - Decreased the loss of dopamine in the striatum by 45%. - Decreased the loss of TH+ neurons in the substantia nigra by 40%. | |
| Nilotinib | 25 mg/kg, oral gavage, daily | - Rescued MPTP-induced dopamine loss in the striatum. - Significantly protected against MPTP-induced loss of TH-positive neurons. - Improved motor deficits in the pole test. | |
| Imatinib | Not specified in abstract | - Mitigated neuronal damage in a PD animal model. |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to ensure reproducibility and critical evaluation.
α-Synuclein Preformed Fibril (PFF) Mouse Model
This model recapitulates key features of Parkinson's disease, including the progressive spread of α-synuclein pathology and subsequent neurodegeneration.
-
PFF Preparation: Recombinant monomeric α-synuclein is incubated to form fibrillar aggregates. These fibrils are then fragmented by sonication to create pathogenic seeds.
-
Stereotaxic Injection: Young adult mice (e.g., C57BL/6J) are anesthetized and placed in a stereotaxic frame. A small burr hole is drilled in the skull over the target brain region, typically the striatum. A specific amount of α-synuclein PFFs (e.g., 10 µg) is then injected into the striatum.
-
Inhibitor Administration: As described for this compound, the c-Abl inhibitor is administered, for example, daily via oral gavage, starting at a designated time point post-PFF injection and continuing for a specified duration.
-
Behavioral Analysis: Motor coordination and balance are assessed using tests such as the rotarod and pole test at various time points post-injection.
-
Histological and Biochemical Analysis: At the end of the study period, mice are euthanized, and their brains are collected. Brain sections are analyzed by immunohistochemistry for markers of dopaminergic neurons (tyrosine hydroxylase, TH), α-synuclein pathology (phosphorylated α-synuclein), and neuroinflammation (microglia and astrocyte markers). Striatal dopamine levels are quantified using high-performance liquid chromatography (HPLC).
MPTP Mouse Model
The neurotoxin MPTP selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of Parkinson's disease.
-
MPTP Administration: Mice (e.g., C57BL/6) are administered MPTP hydrochloride, typically through multiple intraperitoneal (i.p.) injections over a short period (e.g., four injections of 20 mg/kg at 2-hour intervals).
-
Inhibitor Treatment: The c-Abl inhibitor is administered according to the specific study protocol. For example, INNO-406 was given daily for one week before and one week after MPTP administration. Nilotinib was given daily by oral gavage.
-
Behavioral Assessment: Motor function is evaluated using tests like the pole test, typically performed several days after the final MPTP injection.
-
Neurochemical and Histological Analysis: Brains are harvested at a specified time after MPTP treatment. Striatal dopamine and its metabolites are measured by HPLC. The number of surviving dopaminergic neurons in the substantia nigra is quantified using stereological counting of TH-positive cells.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the c-Abl signaling pathway in neurodegeneration and a typical experimental workflow for evaluating neuroprotective compounds in vivo.
Caption: c-Abl signaling in neurodegeneration.
Caption: In vivo validation workflow.
References
- 1. c-Abl and Parkinson’s Disease: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-Abl Inhibitors in Parkinson’s: Exploring Hypotheses on Alpha-Synuclein Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | c-Abl Inhibitors Enable Insights into the Pathophysiology and Neuroprotection in Parkinson’s Disease [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
Specificity Analysis of c-ABL-IN-5: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the specificity of a kinase inhibitor is paramount. This guide provides a detailed analysis of c-ABL-IN-5, a selective inhibitor of the c-Abl tyrosine kinase, with comparative data against other tyrosine kinases, experimental protocols for specificity determination, and visualizations of relevant biological pathways and workflows.
Executive Summary
This compound, also referred to as Compound 5 in key literature, has emerged as a potent and selective inhibitor of the c-Abl tyrosine kinase. Its neuroprotective effects have positioned it as a promising candidate for the investigation of neurodegenerative diseases such as Parkinson's disease. This guide synthesizes available data to provide a clear comparison of its inhibitory activity against a panel of other tyrosine kinases, offering valuable insights for researchers considering its use.
Data Presentation: Kinase Specificity of this compound
The inhibitory activity of this compound against a variety of tyrosine kinases was determined using the ADP-Glo™ kinase assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are presented in the table below. Lower IC50 values indicate higher potency.
| Kinase Target | IC50 (nM) |
| c-Abl | 1.2 |
| ARG (Abl2) | 3.4 |
| Src | >1000 |
| Lck | >1000 |
| Fyn | >1000 |
| Lyn | >1000 |
| Hck | >1000 |
| Fgr | >1000 |
| Yes1 | >1000 |
| Blk | >1000 |
| EGFR | >1000 |
| Her2 | >1000 |
| VEGFR2 | >1000 |
| PDGFRβ | 307.6 |
| c-Kit | 665.5 |
Data extracted from a study by Kwon et al. (2021) where this compound is referred to as Compound 5.
As the data indicates, this compound demonstrates high potency against its primary target, c-Abl, and the closely related ARG kinase. In contrast, it shows significantly lower activity against a broad panel of other tyrosine kinases, highlighting its selectivity.
Experimental Protocols
The following is a detailed methodology for the kinase inhibition assay used to determine the specificity of this compound.
ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The assay is performed in two steps: a kinase reaction followed by ADP detection.
Materials:
-
This compound (or Compound 5)
-
Purified recombinant tyrosine kinases
-
Kinase-specific peptide substrates
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
384-well white plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in the kinase reaction buffer.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the specific tyrosine kinase and its corresponding peptide substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for each respective kinase.
-
-
Incubation: The reaction plate is incubated at room temperature for 60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration.
-
Luminescence Measurement: After a 30-minute incubation at room temperature, the luminescence is measured using a plate-reading luminometer.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Experimental Workflow for Kinase Inhibitor Specificity Profiling
Caption: Workflow for determining kinase inhibitor specificity using the ADP-Glo™ assay.
Simplified c-Abl Signaling Pathway
Caption: Simplified overview of the c-Abl signaling pathway and its inhibition.
A Comparative Guide to the Pharmacokinetic Profiles of c-ABL Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of several key c-ABL tyrosine kinase inhibitors (TKIs). As the development of novel cancer therapeutics continues to evolve, a thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of these targeted agents is crucial for optimizing their efficacy and safety. This document summarizes key pharmacokinetic data, outlines common experimental methodologies, and visualizes the relevant biological pathways and workflows to support researchers in the field of oncology and drug discovery.
It is important to note that a search for "c-ABL-IN-5" did not yield any publicly available information. Therefore, this guide focuses on a selection of well-characterized and clinically relevant c-ABL inhibitors.
Comparative Pharmacokinetic Data of c-ABL Inhibitors
The following table summarizes the key pharmacokinetic parameters of seven c-ABL inhibitors, including first, second, and third-generation agents, as well as newer inhibitors with unique mechanisms or properties.
| Parameter | Imatinib | Nilotinib | Dasatinib | Bosutinib | Ponatinib | Asciminib | Vodobatinib |
| Bioavailability (%) | 98[1][2] | ~30[3] | Not determined in humans | 34 (with food)[3][4] | Not determined in humans | ~73 | Not determined |
| Time to Peak (Tmax) (hours) | 2-4 | ~3 | 0.5-6 | ~6 (with food) | 2-12 | ~2 | 2-4 |
| Half-life (t½) (hours) | ~18 | ~17 | 3-5 | ~35.5 | ~27 | 7-15 | Not specified |
| Plasma Protein Binding (%) | ~95 | >97.5 | ~96 | 94-96 | Not specified | 97.3 | Not specified |
| Metabolism | Primarily CYP3A4 | Primarily CYP3A4 | Primarily CYP3A4 | Primarily CYP3A4 | CYP3A4, 2C8, 2D6, 3A5 | CYP3A4, UGT2B7, UGT2B17 | Not specified |
| Major Active Metabolite(s) | N-desmethyl derivative (CGP74588) | None that significantly contribute to pharmacology | M4, M5, M6, M20, M24 | Oxydechlorinated (M2) and N-desmethylated (M5) | N-desmethyl metabolite | None specified | Not specified |
| Primary Excretion Route | Feces | Feces | Feces | Feces | Feces | Feces | Not specified |
| Food Effect | No significant effect | Increased bioavailability with high-fat meal | No significant effect | Increased absorption with food | No significant effect | Decreased exposure with food | Not specified |
| CNS Penetration | Minimal | Limited | Can cross the blood-brain barrier | Does not cross the blood-brain barrier in animal models | Limited by P-gp and BCRP | Not specified | Higher than nilotinib in CSF |
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from a variety of preclinical and clinical studies. Below are detailed methodologies for key experiments typically employed in the pharmacokinetic characterization of c-ABL inhibitors.
In Vivo Pharmacokinetic Studies in Animal Models
-
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, half-life) of a c-ABL inhibitor following oral or intravenous administration in animal models such as mice or rats.
-
Methodology:
-
Animal Models: Male CD-1 mice or Sprague-Dawley rats are commonly used. Animals are housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles, and provided with food and water ad libitum.
-
Drug Administration: The inhibitor is formulated in an appropriate vehicle (e.g., a solution for intravenous injection or a suspension for oral gavage). A single dose is administered to a cohort of animals.
-
Blood Sampling: Blood samples are collected at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). In mice, serial blood sampling from a single mouse can be performed via the tail vein.
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the inhibitor and its major metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters.
-
LC-MS/MS Bioanalytical Method Validation
-
Objective: To develop and validate a sensitive and specific method for the quantification of the c-ABL inhibitor in biological matrices (e.g., plasma).
-
Methodology:
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system is used.
-
Sample Preparation: A simple and efficient extraction method, such as protein precipitation with acetonitrile, is employed to isolate the analyte from the plasma matrix.
-
Chromatographic Separation: The analyte is separated from endogenous plasma components on a suitable analytical column (e.g., a C18 column) using an isocratic or gradient mobile phase.
-
Mass Spectrometric Detection: The analyte is detected using multiple reaction monitoring (MRM) in positive or negative ionization mode. Specific precursor-to-product ion transitions are monitored for the analyte and an internal standard.
-
Validation: The method is validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
-
Visualizations
Signaling Pathway
Caption: Simplified c-ABL signaling pathway.
Experimental Workflow
Caption: General workflow for pharmacokinetic analysis.
References
- 1. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and pharmacodynamics of nilotinib in gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bosutinib in Resistant and Intolerant Pediatric Patients With Chronic Phase Chronic Myeloid Leukemia: Results From the Phase I Part of Study ITCC054/COG AAML1921 - PMC [pmc.ncbi.nlm.nih.gov]
Validating c-ABL-IN-5 Target Engagement in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of c-ABL-IN-5, a novel c-Abl inhibitor, alongside established alternatives. We present available preclinical data, detailed experimental protocols for validating target engagement in animal models, and visual workflows to support your research and development efforts.
Introduction to c-Abl Inhibition and this compound
The c-Abl tyrosine kinase is a critical signaling molecule involved in cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of several cancers, most notably Chronic Myeloid Leukemia (CML), making it a key therapeutic target. While first and second-generation inhibitors like imatinib and nilotinib have revolutionized treatment, the need for compounds with improved potency, selectivity, and central nervous system (CNS) penetration remains.
This compound (also referred to as Compound 5) is a novel, potent, and brain-penetrant c-Abl inhibitor.[1][2] Its ability to cross the blood-brain barrier opens up therapeutic possibilities for neurological disorders like Parkinson's disease, where c-Abl activation has been implicated.[1][2][3] This guide focuses on the methods to validate the in vivo target engagement of this compound, a crucial step in its preclinical and clinical development.
Comparative Analysis of c-Abl Inhibitors
Direct comparative in vivo studies between this compound and other c-Abl inhibitors in cancer models are not yet extensively published. The available data for this compound comes from a mouse model of Parkinson's disease. The following tables provide a summary of key characteristics of this compound and established c-Abl inhibitors, imatinib and nilotinib, to offer a baseline for comparison.
Table 1: In Vitro and In Vivo Properties of c-Abl Inhibitors
| Feature | This compound (Compound 5) | Imatinib | Nilotinib |
| Primary Target | c-Abl Tyrosine Kinase | Bcr-Abl, c-Kit, PDGFR | Bcr-Abl |
| Potency (vs. Bcr-Abl) | High (details not specified) | IC50 ~100-200 nM in cells | 20- to 30-fold more potent than imatinib |
| Brain Penetration | Yes | Poor | Moderate |
| Animal Models Studied | α-synuclein preformed fibril (α-syn PFF) mouse model of Parkinson's Disease | Chronic Myeloid Leukemia (CML) xenograft models | CML xenograft models |
| Reported In Vivo Effect | Reduced c-Abl activation, neuroprotection | Inhibition of tumor growth | Inhibition of tumor growth |
Table 2: Summary of Preclinical Target Engagement Data
| Inhibitor | Animal Model | Tissue | Biomarker Assay | Result |
| This compound (Compound 5) | α-syn PFF Mouse Model | Brain (Cortical Neurons) | Immunohistochemistry for phosphorylated c-Abl (p-c-Abl) | Significant reduction in p-c-Abl levels |
| Imatinib | CML Xenograft | Tumor | Western Blot for phosphorylated CRKL (p-CRKL) | Dose-dependent decrease in p-CRKL levels |
| Nilotinib | CML Xenograft | Tumor | Western Blot for phosphorylated Bcr-Abl (p-Bcr-Abl) | Dose-dependent decrease in p-Bcr-Abl levels |
Experimental Protocols for Target Engagement Validation
Validating that a c-Abl inhibitor reaches its target and exerts its intended pharmacological effect in vivo is paramount. Below are detailed protocols for key assays.
Western Blot for Phosphorylated CRKL (p-CRKL) in Brain Tissue
Crk-like protein (CRKL) is a direct substrate of c-Abl, and its phosphorylation status is a reliable biomarker of c-Abl kinase activity.
Methodology:
-
Tissue Homogenization:
-
Excise brain tissue from treated and control animals on ice.
-
Homogenize the tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Electrotransfer:
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated CRKL (p-CRKL) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Normalize p-CRKL signal to total CRKL or a loading control like GAPDH or β-actin.
-
Immunohistochemistry (IHC) for Phosphorylated c-Abl (p-c-Abl) in Brain Tissue
IHC allows for the visualization of target engagement within the cellular context of the tissue.
Methodology:
-
Tissue Preparation:
-
Perfuse animals with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the tissue by incubating in a 30% sucrose solution until it sinks.
-
Embed the tissue in OCT compound and freeze.
-
Cut 20-40 µm sections using a cryostat.
-
-
Antigen Retrieval:
-
Mount sections on slides.
-
Perform antigen retrieval by heating the slides in a citrate-based buffer (pH 6.0).
-
-
Staining:
-
Wash sections with PBS.
-
Permeabilize with 0.3% Triton X-100 in PBS for 15 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour.
-
Incubate with a primary antibody against phosphorylated c-Abl (p-c-Abl) overnight at 4°C.
-
Wash sections three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 2 hours at room temperature.
-
Wash sections three times with PBS.
-
-
Imaging:
-
Mount coverslips with a mounting medium containing DAPI for nuclear counterstaining.
-
Image the sections using a fluorescence or confocal microscope.
-
Quantify the fluorescence intensity of p-c-Abl staining in the region of interest.
-
Visualizing Pathways and Workflows
c-Abl Signaling Pathway
Caption: c-Abl signaling pathway and point of inhibition.
Experimental Workflow for In Vivo Target Engagement
Caption: Workflow for validating c-Abl target engagement in vivo.
Conclusion
This compound represents a promising next-generation c-Abl inhibitor with the significant advantage of being brain-penetrant. The validation of its target engagement in relevant animal models is a critical step in its development pipeline. While direct comparative efficacy data with established inhibitors like imatinib in oncology models is still emerging, the methodologies outlined in this guide provide a robust framework for researchers to assess its in vivo activity. By utilizing biomarkers such as p-CRKL and p-c-Abl, and employing techniques like Western blotting and immunohistochemistry, researchers can effectively quantify the extent of target engagement and build a strong preclinical data package for this compound.
References
The Evolving Landscape of Neuroprotection: A Comparative Analysis of c-Abl Inhibitors and Other Neuroprotective Compounds
An In-depth Guide for Researchers in Neurodegenerative Disease
The relentless progression of neurodegenerative diseases such as Parkinson's and Alzheimer's disease necessitates the exploration of novel therapeutic strategies that move beyond symptomatic treatment to actively protect and preserve neuronal function. One of the most promising targets to emerge in recent years is the non-receptor tyrosine kinase c-Abl. Its activation by oxidative stress triggers a cascade of pathological events, including the aggregation of alpha-synuclein (α-syn) and the functional impairment of crucial cellular proteins, leading to neuronal death.
This guide provides a comprehensive comparison of a novel, selective, and brain-penetrant c-Abl inhibitor, here referred to as c-ABL-IN-5 (based on published data for a similar molecule, "Compound 5"), against other c-Abl inhibitors and established neuroprotective compounds from different mechanistic classes. The data presented is collated from preclinical studies, offering a quantitative and objective assessment of their therapeutic potential.
The Central Role of c-Abl in Neurodegeneration
Oxidative stress, a common factor in neurodegenerative pathologies, activates c-Abl. Once active, c-Abl phosphorylates key proteins implicated in Parkinson's disease pathogenesis. It phosphorylates α-synuclein, promoting its misfolding and aggregation into toxic Lewy bodies. Furthermore, c-Abl inactivates the E3 ubiquitin ligase Parkin via phosphorylation, impairing its ability to clear damaged mitochondria and toxic protein substrates, thereby contributing to a vicious cycle of cellular stress and demise. C-Abl inhibitors aim to break this cycle by preventing these detrimental phosphorylation events.[1][2]
Comparative Efficacy: In Vitro Studies
In vitro assays provide the first crucial insights into a compound's potential by assessing its ability to protect neurons from toxic insults in a controlled environment. Key metrics include the reduction of cytotoxicity and the mitigation of pathology-specific markers.
| Compound Class | Compound | Model / Cell Type | Key Finding | Reference |
| Selective c-Abl Inhibitor | This compound (Compound 5) | α-syn PFF-treated primary cortical neurons | Significantly reduced α-syn PFF-induced neurotoxicity and Lewy body-like pathology. | [3][4] |
| c-Abl Inhibitor | Radotinib HCl | α-syn PFF-treated primary cortical neurons | Protected against neuronal toxicity and reduced Lewy body/neurite-like pathology. | [5] |
| c-Abl Inhibitor | Nilotinib | α-syn PFF-treated primary cortical neurons | Showed protective effects against α-syn PFF-induced pathology. | |
| MAO-B Inhibitor | Rasagiline | Rat embryonic mesencephalic neurons | Demonstrated neuroprotection at 1 µM, greater than selegiline at equimolar concentrations. | |
| Natural Polyphenol | Resveratrol | 6-OHDA-treated PC12 cells | Activated SIRT1/PGC-1α pathway, increased antioxidant enzymes (SOD2, Trx2). | |
| Natural Polyphenol | Curcumin | 6-OHDA-treated SH-SY5Y cells | Exerted neuroprotective effects through α7-nAChR-mediated mechanisms. |
Table 1. Summary of in vitro neuroprotective performance.
Comparative Efficacy: In Vivo Animal Studies
Animal models that mimic key aspects of neurodegenerative diseases are vital for evaluating the therapeutic potential of candidate compounds in a complex biological system. The most common models for Parkinson's disease include the neurotoxin-based MPTP model and the pathology-seeding α-synuclein preformed fibril (PFF) model.
| Compound Class | Compound | Animal Model | Dose & Administration | Neuroprotective Outcome | Reference |
| Selective c-Abl Inhibitor | This compound (Compound 5) | α-syn PFF (Mouse) | Oral gavage | Markedly ameliorated the loss of dopaminergic neurons and behavioral deficits. | |
| c-Abl Inhibitor | Radotinib HCl | α-syn PFF (Mouse) | 3, 10, 30 mg/kg (Oral) for 5 months | Prevented dopaminergic neuron loss, neuroinflammation, and behavioral deficits. | |
| c-Abl Inhibitor | Bafetinib (INNO-406) | MPTP (Mouse) | 10 mg/kg (i.p.) for 2 weeks | Decreased loss of striatal dopamine by 45% and TH+ neurons in SNpc by 40%. | |
| MAO-B Inhibitor | Rasagiline | 6-OHDA (Rat) | Daily for 6 weeks | Increased survival of dopaminergic neurons in the substantia nigra by up to 119%. | |
| Natural Polyphenol | Resveratrol | MPTP (Mouse) | N/A | Limited the decline of tyrosine hydroxylase-immunoreactivity in the striatum and SNpc. | |
| Natural Polyphenol | Curcumin | Neurotoxin model (Mouse) | 100 & 200 mg/kg for 21 days | Resulted in a 30% reduction in neuronal damage; reduced oxidative stress by 35%. |
Table 2. Summary of in vivo neuroprotective performance.
Experimental Protocols
Detailed and reproducible methodologies are the bedrock of scientific comparison. Below are protocols for key experiments cited in this guide.
In Vivo Neuroprotection Models
1. α-Synuclein Preformed Fibril (PFF) Mouse Model This model recapitulates the prion-like spread of α-synuclein pathology seen in Parkinson's disease.
-
PFF Generation: Recombinant monomeric α-synuclein is incubated at 37°C for 7 days with continuous shaking (1,000 RPM) to form fibrils. Quality control is performed using sedimentation assays and Thioflavin T to confirm amyloid conformation. Fibrils are then sonicated to create shorter fragments optimal for seeding.
-
Stereotaxic Injection: Young adult (2-3 months old) C57BL/6J mice are anesthetized. A single unilateral injection of α-syn PFFs (typically 2-5 µg in 2 µL of sterile PBS) is made into the dorsal striatum.
-
Drug Administration: For compounds like Radotinib HCl, oral administration begins one month post-injection and continues daily for the duration of the study (e.g., 5 months).
-
Outcome Assessment:
-
Behavioral: Motor deficits are assessed using tests like the cylinder test or rotarod test.
-
2. MPTP Mouse Model This neurotoxin model induces acute and selective destruction of dopaminergic neurons.
-
Toxin Administration: Various regimens exist. A common subacute protocol involves intraperitoneal (i.p.) injection of MPTP (e.g., 30 mg/kg) once daily for five consecutive days in C57BL/6 mice.
-
Drug Administration: The therapeutic agent can be administered before, during, or after MPTP intoxication to assess its protective or restorative effects. For example, INNO-406 (Bafetinib) was given i.p. for one week before and one week after MPTP treatment.
-
Outcome Assessment:
-
Neurochemical: Striatal dopamine and its metabolites are quantified using high-performance liquid chromatography (HPLC) 7-21 days after the final MPTP injection.
-
Histological: Unbiased stereological counting of TH-positive neurons in the SNpc is performed to quantify neurodegeneration.
-
In Vitro Neuroprotection Assays
1. Lactate Dehydrogenase (LDH) Cytotoxicity Assay This assay measures the release of LDH from cells with compromised membrane integrity, a hallmark of cytotoxicity.
-
Cell Culture: Neuronal cells (e.g., SH-SY5Y neuroblastoma) are seeded in a 96-well plate at a predetermined density (e.g., 10,000 cells/well).
-
Treatment: Cells are pre-treated with the test compound for a specified duration (e.g., 1-24 hours) before the addition of a neurotoxin (e.g., α-syn PFFs, MPP+).
-
Assay Procedure: After the treatment period, the culture plate is centrifuged (e.g., 600 x g for 10 minutes) to pellet any detached cells. A portion of the supernatant from each well is transferred to a new plate. The LDH assay reagent, which contains a substrate and a tetrazolium salt, is added.
-
Measurement: The enzymatic reaction, which produces a colored formazan product, is measured spectrophotometrically at ~490 nm. Cytotoxicity is calculated as the percentage of LDH release compared to a maximum LDH release control (cells lysed with a detergent).
2. DCFDA Assay for Reactive Oxygen Species (ROS) This assay quantifies intracellular ROS levels using the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).
-
Cell Culture & Treatment: Adherent neuronal cells are grown in a 96-well plate and treated with the test compound.
-
Probe Loading: The culture medium is removed, and cells are washed with a buffer (e.g., PBS). A working solution of DCFDA (e.g., 20 µM) is added to each well, and the plate is incubated at 37°C for 30-45 minutes, protected from light.
-
Induction of Oxidative Stress: The DCFDA solution is removed, and cells are exposed to a ROS-inducing agent (e.g., H₂O₂, menadione) in the presence or absence of the test compound.
-
Measurement: Inside the cell, DCFDA is deacetylated and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Fluorescence is measured using a microplate reader with excitation at ~485 nm and emission at ~535 nm. Reduced fluorescence in compound-treated cells compared to controls indicates antioxidant activity.
Preclinical Evaluation Workflow
The path from compound discovery to potential clinical application follows a structured workflow. It begins with target validation and high-throughput in vitro screening to identify promising candidates, which are then subjected to rigorous testing in animal models of the disease to assess efficacy and safety.
Conclusion and Future Directions
The inhibition of c-Abl kinase is a highly compelling strategy for disease modification in neurodegenerative disorders like Parkinson's disease. Newer, selective, and brain-penetrant inhibitors like this compound (Compound 5) and Radotinib HCl demonstrate robust neuroprotective effects in preclinical models that recapitulate key aspects of human disease pathology. In direct comparisons within the α-syn PFF model, these newer agents appear to offer significant advantages in efficacy and potentially safety over less selective predecessors.
Compared to broader-acting neuroprotective compounds like the antioxidants Curcumin and Resveratrol, c-Abl inhibitors offer a more targeted approach. While antioxidants combat a general pathological state (oxidative stress), c-Abl inhibitors intervene at a specific, critical node downstream of that stress, blocking multiple pathological outputs (protein aggregation, impaired mitochondrial clearance) simultaneously. MAO-B inhibitors like Rasagiline have well-established clinical utility and preclinical neuroprotective data, but their mechanism is primarily focused on dopamine metabolism and reducing toxin formation.
The therapeutic potential of c-Abl inhibitors is significant. However, the translation from preclinical models to human patients requires careful consideration of long-term safety, optimal dosing, and brain bioavailability. Future research should focus on head-to-head comparisons of these lead candidates in multiple animal models and the development of biomarkers to track target engagement and therapeutic response in clinical trials. The continued development of potent and selective c-Abl inhibitors represents a promising path toward a therapy that could slow or halt the progression of Parkinson's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective properties of curcumin in toxin-base animal models of Parkinson’s disease: a systematic experiment literatures review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The c-Abl inhibitor, Radotinib HCl, is neuroprotective in a preclinical Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Long-Term Safety Landscape of c-ABL Kinase Inhibitors: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of the long-term safety profiles of c-ABL tyrosine kinase inhibitors (TKIs), with a focus on the investigational agent c-ABL-IN-5 (also known as Olverembatinib or GZD824) and its approved alternatives: Imatinib, Nilotinib, Dasatinib, Bosutinib, and Ponatinib. Designed for researchers, scientists, and drug development professionals, this document synthesizes available clinical data, outlines key experimental methodologies for safety assessment, and visualizes the underlying biological pathways to inform preclinical and clinical research.
Executive Summary
The advent of c-ABL TKIs has revolutionized the treatment of chronic myeloid leukemia (CML) and other related malignancies. However, long-term treatment is often associated with a spectrum of adverse events, necessitating a thorough understanding of the safety profile of each agent. This guide provides a comparative analysis of this compound and other widely used c-ABL inhibitors, highlighting their distinct long-term safety considerations. While all TKIs share some common toxicities, such as myelosuppression, the incidence and severity of other adverse events, particularly cardiovascular complications, vary significantly among these drugs.
Comparative Long-Term Safety Data
The following tables summarize the incidence of key long-term adverse events observed in clinical trials for this compound and its comparators. It is important to note that direct comparison is challenging due to variations in study populations, disease stages, and duration of follow-up.
| Adverse Event (%) | This compound (Olverembatinib) | Imatinib | Nilotinib | Dasatinib | Bosutinib | Ponatinib |
| Median Follow-up | ~1.5 - 4 years | >10 years | ~6 years | ~7 years | ~4-8 years | ~5 years |
| Grade ≥3 Thrombocytopenia | 24.2 - 51.5%[1][2] | 6.3%[3] | - | - | 25%[4] | - |
| Grade ≥3 Neutropenia | 13.6 - 25.5%[5] | 9.3% | - | - | - | - |
| Grade ≥3 Anemia | 3.0 - 8.5% | 7.6% | - | - | - | - |
| Elevated Creatine Phosphokinase (Grade ≥3) | 13.6% | - | - | - | - | - |
| Elevated Alanine Aminotransferase (Grade ≥3) | 22.7% | - | - | - | - | - |
| Diarrhea (All Grades) | - | - | - | - | 86% | - |
| Pleural Effusion (All Grades) | - | - | - | 28 - 33% | - | - |
| Arterial Occlusive Events (All Grades) | - | - | - | - | - | 17 - 25% |
| Cardiovascular Events (Ischemic Heart Disease) | - | <1% | 1-2% | - | - | - |
Data for comparator drugs are from long-term follow-up studies in patients with CML. Data for this compound is from Phase 1 and 2 studies in heavily pretreated CML patients.
Key Long-Term Safety Considerations
Cardiovascular Toxicity: A significant concern with several c-ABL inhibitors is the risk of cardiovascular events. Ponatinib has a well-documented association with arterial occlusive events. Nilotinib has also been linked to an increased risk of cardiovascular events, including ischemic heart disease. Clinical monitoring for cardiovascular risk factors is crucial for patients on these therapies. For this compound, patients with severe cardiovascular diseases were excluded from some early trials, and treatment-related arterial occlusive events were reported in a small percentage of patients in later studies.
Myelosuppression: As a class effect, all c-ABL inhibitors can cause myelosuppression, leading to thrombocytopenia, neutropenia, and anemia. The incidence and severity vary between agents and patient populations. Regular blood count monitoring is a standard practice for all patients undergoing treatment with these inhibitors.
Pleural Effusion: Dasatinib is uniquely associated with a significant risk of pleural effusion, with a steady incidence over several years of treatment. The risk is higher with twice-daily dosing and in older patients.
Gastrointestinal Toxicity: Diarrhea is a very common adverse event with bosutinib, although it is often manageable.
Experimental Protocols for Safety Assessment
Preclinical Toxicology Assessment:
Standard preclinical safety evaluation for tyrosine kinase inhibitors involves a battery of in vitro and in vivo studies to identify potential target organ toxicities.
-
In Vitro Cytotoxicity Assays: Initial screening is performed on various cell lines, including cardiomyocytes, to assess for direct cellular toxicity. Human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are increasingly used to predict cardiotoxic potential.
-
In Vivo Toxicology Studies: These are conducted in at least two animal species (one rodent, one non-rodent) to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity. Studies typically involve repeat-dose administration for durations that support the intended clinical use. Key assessments include:
-
Clinical Observations: Daily monitoring for any signs of toxicity.
-
Body Weight and Food Consumption: Measured regularly.
-
Hematology and Clinical Chemistry: Blood samples are collected at various time points to assess for myelosuppression, liver and kidney function, and other metabolic changes.
-
Cardiovascular Safety Pharmacology: In vivo studies in conscious, telemetered animals are conducted to evaluate effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters. Echocardiography may be included in chronic large animal toxicity studies to assess cardiac function.
-
Histopathology: At the end of the study, a comprehensive post-mortem examination is performed, with microscopic evaluation of all major organs and tissues.
-
Clinical Monitoring Protocols:
-
Baseline Assessment: Before initiating treatment with a c-ABL inhibitor, a thorough baseline assessment is crucial. This includes a complete medical history with a focus on cardiovascular risk factors, a physical examination, a complete blood count with differential, and evaluation of liver and renal function. For drugs with known cardiotoxicity, a baseline ECG and echocardiogram are recommended.
-
On-Treatment Monitoring:
-
Hematologic Monitoring: Complete blood counts should be monitored frequently, especially during the initial months of therapy, to detect myelosuppression.
-
Cardiovascular Monitoring: For patients on nilotinib or ponatinib, regular monitoring of blood pressure, glucose, and lipids is recommended. Periodic ECGs are also advised to monitor for QT prolongation. For patients with pre-existing cardiovascular conditions or those who develop symptoms, more intensive monitoring, including echocardiograms, may be necessary.
-
Pulmonary Monitoring: Patients on dasatinib should be monitored for signs and symptoms of pleural effusion, such as cough and dyspnea. Chest X-rays or CT scans may be required for diagnosis.
-
Biochemical Monitoring: Regular monitoring of liver function tests is important for all c-ABL inhibitors.
-
Signaling Pathways and Off-Target Effects
The therapeutic efficacy of c-ABL inhibitors stems from their ability to block the constitutively active BCR-ABL kinase in cancer cells. However, their long-term toxicities are often attributed to "off-target" inhibition of other kinases that play crucial roles in normal physiological processes.
Caption: On- and off-target effects of c-ABL inhibitors leading to therapeutic and adverse outcomes.
Caption: A simplified workflow for the safety evaluation of tyrosine kinase inhibitors.
Conclusion
The long-term safety profiles of c-ABL inhibitors are a critical consideration in their clinical use and development. While this compound (Olverembatinib) shows promise in heavily pretreated patient populations, its long-term safety profile will continue to be defined through ongoing and future clinical trials. This guide provides a framework for comparing the long-term safety of this compound with established alternatives, emphasizing the importance of continued vigilance and proactive management of treatment-related toxicities. A thorough understanding of the distinct safety profiles of these agents is paramount for optimizing patient outcomes.
References
- 1. ASH 2024 | Studies of Olverembatinib Selected for Presentations, Including an Oral Report, for the Seventh Consecutive Year - [ascentage.com]
- 2. researchgate.net [researchgate.net]
- 3. Long-term outcomes of frontline imatinib therapy for chronic myeloid leukemia in China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. firstwordpharma.com [firstwordpharma.com]
Comparative Efficacy of Novel Tyrosine Kinase Inhibitors in Imatinib-Resistant Chronic Myeloid Leukemia (CML) Models: A Focus on c-ABL-IN-5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pre-clinical efficacy of c-ABL-IN-5, a novel c-ABL inhibitor, in the context of imatinib-resistant Chronic Myeloid Leukemia (CML). As public data for this compound is not available, this document serves as a template, utilizing data from Ponatinib, a potent pan-BCR-ABL inhibitor, to illustrate the required data presentation and experimental methodologies. This framework allows for the direct insertion of this compound data as it becomes available.
The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of CML, a myeloproliferative neoplasm driven by the constitutively active BCR-ABL fusion oncoprotein.[1][2] However, the emergence of resistance to the first-line therapy, imatinib, primarily through point mutations in the ABL kinase domain, presents a significant clinical challenge.[3][4][5] This has spurred the development of next-generation TKIs with efficacy against these resistant variants.
Quantitative Efficacy Comparison of ABL Kinase Inhibitors
The following tables summarize the in vitro potency of various TKIs against wild-type BCR-ABL and common imatinib-resistant mutations. The data for Ponatinib is used here as a placeholder for this compound to demonstrate the comparative framework.
Table 1: Comparative IC50 Values (nM) of TKIs Against Imatinib-Resistant BCR-ABL Mutants
| TKI | Native BCR-ABL | T315I | E255K | Y253H |
| Imatinib | 25-100 | >10,000 | 150-500 | 200-600 |
| Dasatinib | <1 | >500 | 3 | 3 |
| Nilotinib | 20 | >10,000 | 35 | 40 |
| Bosutinib | 20 | >5,000 | 15 | 15 |
| Ponatinib (Placeholder for this compound) | 0.37 | 2.0 | 0.5 | 0.4 |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of cellular proliferation or kinase activity. Data is compiled from multiple preclinical studies.
Table 2: In Vivo Efficacy in Murine CML Models
| Compound | Mouse Model | Dosing Regimen | Outcome |
| Imatinib | Xenograft (K562 cells) | 50 mg/kg/day | Tumor regression in imatinib-sensitive models; limited activity in resistant models. |
| Ponatinib | Xenograft (Ba/F3 T315I) | 30 mg/kg/day | Significant tumor growth inhibition and prolonged survival. |
| This compound | Data Not Available | Enter Data | Enter Data |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy data. The following are standard protocols used in the pre-clinical evaluation of TKIs for CML.
Cell Viability and Proliferation Assays (IC50 Determination)
-
Cell Lines: Imatinib-sensitive (e.g., K562) and imatinib-resistant CML cell lines expressing various BCR-ABL mutations (e.g., KCL22-R with T315I, E255K, Y253H) are used.
-
Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well in appropriate growth medium.
-
Treatment: A serial dilution of the test compound (e.g., this compound) and control TKIs is added to the wells.
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTS or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Western Blotting for Phospho-BCR-ABL and Downstream Targets
-
Cell Lysis: CML cells are treated with the inhibitor for a defined period (e.g., 2-4 hours) and then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against phospho-BCR-ABL (p-BCR-ABL), total BCR-ABL, phospho-STAT5, total STAT5, phospho-CrkL, and total CrkL. A loading control like GAPDH or β-actin is also used.
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Mouse Models
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or nude mice) are used.
-
Cell Implantation: CML cells (e.g., 1-5 x 10^6 cells) expressing either wild-type or mutant BCR-ABL are injected subcutaneously or intravenously into the mice.
-
Tumor Growth and Monitoring: Tumor volume is measured regularly using calipers. For systemic disease models, leukemia progression is monitored by bioluminescence imaging or flow cytometry of peripheral blood.
-
Treatment: Once tumors are established or leukemia is evident, mice are randomized into vehicle control and treatment groups. The test compound is administered orally or via intraperitoneal injection at a predetermined dose and schedule.
-
Efficacy Endpoints: The primary endpoints are tumor growth inhibition and overall survival. Body weight is monitored as an indicator of toxicity.
Visualizing Mechanisms and Workflows
BCR-ABL Signaling Pathway and TKI Inhibition
Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of this compound.
Experimental Workflow for TKI Efficacy Testing
Caption: Standard workflow for preclinical evaluation of a novel TKI like this compound.
Comparison of TKI Binding Modes
Caption: TKI binding to the ABL kinase domain and the impact of the T315I mutation.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. A Therapeutically Targetable Mechanism of BCR-ABL-Independent Imatinib Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Response and Resistance to BCR-ABL1-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of c-ABL-IN-5 and Bosutinib in Neuroinflammation: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of two prominent c-Abl inhibitors, c-ABL-IN-5 and bosutinib, with a specific focus on their therapeutic potential in the context of neuroinflammation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of neurodegenerative diseases and neuropharmacology.
The aberrant activation of the non-receptor tyrosine kinase c-Abl has been increasingly implicated in the pathogenesis of various neurodegenerative disorders, where it plays a crucial role in mediating neuroinflammatory processes.[1][2][3] Inhibition of c-Abl has emerged as a promising therapeutic strategy to mitigate neuronal damage and disease progression.[1] This guide offers a detailed examination of this compound, a novel selective c-Abl inhibitor, and bosutinib, a dual Src/Abl kinase inhibitor, presenting available data on their efficacy, mechanism of action, and experimental validation.
I. Overview of c-Abl Inhibition in Neuroinflammation
Neuroinflammation is a key contributor to the pathology of a wide range of neurological conditions.[4] The activation of c-Abl in neuronal cells can trigger a cascade of events leading to neuroinflammatory changes. Consequently, the use of c-Abl inhibitors is being explored to promote the clearance of pathological protein aggregates and reduce neural inflammation.
II. Potency and Selectivity: A Quantitative Comparison
The efficacy of a kinase inhibitor is fundamentally determined by its potency and selectivity. While direct comparative studies are limited, the available data allows for an initial assessment of this compound and bosutinib.
| Inhibitor | Target(s) | IC50 (c-Abl) | Other Notable Targets | Blood-Brain Barrier Penetrant |
| This compound | Selective c-Abl | Not Explicitly Reported | - | Yes |
| Bosutinib | Dual Src/Abl | ~1-2 nM | Src family kinases | Yes |
Note: The IC50 value for this compound is not yet publicly available in the reviewed literature.
III. Experimental Evidence in Neuroinflammation Models
A. This compound: Preclinical Findings
This compound is a selective c-Abl inhibitor recognized for its neuroprotective properties, good metabolic stability, and ability to cross the blood-brain barrier. Preclinical studies have demonstrated its potential in models of neurodegenerative disease, suggesting a role in mitigating neuroinflammation.
B. Bosutinib: Modulation of Inflammatory Responses
Bosutinib has been investigated in various models of inflammation, including those relevant to neurological conditions. Studies have shown that bosutinib can modulate the inflammatory response in the central nervous system. For instance, in a model of Alzheimer's disease, bosutinib treatment was associated with an increase in the anti-inflammatory cytokine IL-10 and the chemokine CX3CL1 in both the brain and blood. In an experimental model of intracerebral hemorrhage, bosutinib was found to attenuate inflammation.
IV. Experimental Protocols
To facilitate the replication and further investigation of the anti-neuroinflammatory effects of these inhibitors, this section outlines common experimental methodologies.
A. In Vivo Model: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice
This model is widely used to study the mechanisms of neuroinflammation and to evaluate the efficacy of potential therapeutic agents.
Workflow:
Protocol:
-
Animal Acclimatization: Male C57BL/6 mice are acclimatized for at least one week before the experiment.
-
Drug Administration: Mice are pre-treated with either vehicle, this compound, or bosutinib at appropriate doses and routes of administration.
-
Induction of Neuroinflammation: A single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) is administered to induce a systemic inflammatory response leading to neuroinflammation.
-
Behavioral and Biochemical Analysis: At a specified time point post-LPS injection, behavioral tests are conducted, and brain tissues are collected for the analysis of pro-inflammatory and anti-inflammatory markers.
B. In Vitro Model: Primary Microglia Culture and Activation
Primary microglia cultures are essential for dissecting the direct effects of inhibitors on the key immune cells of the central nervous system.
Workflow:
Protocol:
-
Isolation of Mixed Glial Cells: Cortices from neonatal mouse or rat pups are dissected, minced, and enzymatically digested to obtain a single-cell suspension.
-
Culture of Mixed Glia: The cell suspension is plated onto poly-L-lysine coated flasks and cultured in appropriate media to establish a mixed glial culture.
-
Isolation of Microglia: After the mixed glial culture becomes confluent, microglia are isolated by mechanical shaking.
-
Experimental Treatment: Isolated microglia are pre-treated with this compound or bosutinib followed by stimulation with LPS to induce an inflammatory response.
-
Analysis of Inflammatory Mediators: The cell culture supernatant is collected to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA.
V. c-Abl Signaling in Neuroinflammation
The activation of c-Abl in the context of neuroinflammation triggers downstream signaling cascades that contribute to neuronal damage. Understanding these pathways is critical for the rational design and application of c-Abl inhibitors.
VI. Conclusion and Future Directions
Both this compound and bosutinib show promise as therapeutic agents for neuroinflammatory conditions by targeting the c-Abl kinase. Bosutinib, with its dual Src/Abl inhibitory activity, has demonstrated anti-inflammatory effects in relevant preclinical models. This compound, as a selective c-Abl inhibitor with favorable pharmacokinetic properties for CNS applications, represents a highly promising candidate for further investigation.
Future research should focus on direct, head-to-head comparative studies of these two inhibitors in standardized models of neuroinflammation. Elucidating the precise IC50 of this compound and conducting detailed dose-response studies for both compounds on the suppression of key inflammatory mediators will be critical for advancing their clinical development. Furthermore, exploring the long-term efficacy and safety of these inhibitors in chronic models of neurodegenerative diseases will be essential to fully realize their therapeutic potential.
References
- 1. Roles for c-Abl in postoperative neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of c-Abl Tyrosine Kinase in Brain and Its Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of c-Abl kinase in microglial activation of NLRP3 inflammasome and impairment in autolysosomal system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Reduces Neuroinflammation in Preclinical Study | Technology Networks [technologynetworks.com]
Validating the Disease-Modifying Effects of c-ABL Inhibitors in Parkinson's Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The activation of the non-receptor tyrosine kinase c-Abl has emerged as a critical pathological event in Parkinson's disease (PD), making it a promising target for disease-modifying therapies. The progression of c-Abl inhibitors from repurposed oncology drugs to novel, brain-penetrant compounds necessitates a clear comparison of their preclinical efficacy and pharmacological properties. This guide provides an objective comparison of c-ABL-IN-5 and other next-generation c-Abl inhibitors against the first-generation inhibitor, Nilotinib, with a focus on their potential to alter the course of Parkinson's disease.
The Role of c-Abl in Parkinson's Disease Pathogenesis
c-Abl is activated in the brains of Parkinson's disease patients, where it contributes to neurodegeneration through two primary pathways. First, it phosphorylates α-synuclein, a protein that aggregates to form Lewy bodies, the pathological hallmark of PD. This phosphorylation promotes the aggregation and accumulation of toxic α-synuclein species. Secondly, c-Abl phosphorylates and inactivates Parkin, an E3 ubiquitin ligase that plays a crucial role in mitochondrial quality control and the clearance of damaged proteins. Inactivation of Parkin leads to mitochondrial dysfunction and the accumulation of toxic substrates, ultimately contributing to neuronal cell death. Inhibition of c-Abl is therefore hypothesized to be neuroprotective by preventing these detrimental processes.
dot
Safety Operating Guide
Essential Safety Protocol: Proper Disposal of c-ABL-IN-5
Disclaimer: No specific Safety Data Sheet (SDS) for c-ABL-IN-5 was found in publicly available resources. The following procedures are based on general best practices for the disposal of small molecule kinase inhibitors, which should be handled as potentially hazardous compounds. Researchers, scientists, and drug development professionals must always consult their institution's Environmental Health and Safety (EHS) department and the specific SDS for any compound being used before handling or disposal. This guide provides essential safety and logistical information but should not supersede local regulations and protocols.
Proper management and disposal of chemical waste are critical for laboratory safety and environmental protection. For a selective c-Abl inhibitor like this compound, which is used in neurodegenerative disease research, adherence to strict disposal protocols is essential.[1][2]
Hazard and Disposal Information Summary
While specific quantitative data for this compound is not available, the following table summarizes general guidelines for handling potent small molecule inhibitors.
| Parameter | Guideline / Information | Citation |
| Waste Classification | Hazardous Chemical Waste. Treat all waste chemical solids, liquids, or containerized gases as hazardous unless confirmed otherwise by your institution's EHS. | [3] |
| Personal Protective Equipment (PPE) | Double nitrile gloves, safety goggles or face shield, lab coat. | [1] |
| Handling Area | All handling of the compound and its waste should be performed within a certified chemical fume hood. | [1] |
| Solid Waste | Includes contaminated items such as pipette tips, tubes, vials, gloves, and bench paper. | |
| Liquid Waste | Includes all solutions containing this compound (e.g., in DMSO, assay buffers, cell culture media). | |
| Container Requirements | Use chemically compatible, sealed, and clearly labeled containers for waste. | |
| Disposal Method | Do not dispose of down the drain or in regular trash. Arrange for pickup by your institution's EHS department for incineration or other approved disposal methods. | |
| Spill Cleanup | Absorb spills with inert material, place in a suitable container for disposal, and clean the area. Report spills to the relevant authorities. |
Detailed Disposal Procedures
The proper disposal of a potent small molecule inhibitor like this compound is a critical process that involves segregation, containment, and clear labeling to ensure personnel safety and environmental protection.
Step 1: Waste Segregation at the Point of Generation
Properly segregate waste as soon as it is generated. Never mix chemical waste with regular trash or biohazardous waste unless explicitly instructed by your EHS department.
-
Solid Waste:
-
Contaminated Materials: All items that have come into direct contact with this compound, such as pipette tips, tubes, vials, gloves, and bench paper, must be considered contaminated solid chemical waste.
-
Unused Compound: Any excess or expired solid (powder) this compound must be disposed of as hazardous chemical waste. Do not attempt to wash it down the drain.
-
-
Liquid Waste:
-
Contaminated Solutions: All solutions containing this compound, including stock solutions in solvents like DMSO, cell culture media, and assay buffers, must be collected as liquid chemical waste.
-
Solvent Compatibility: Be mindful of the solvent used. Halogenated and non-halogenated solvent waste streams should typically be collected in separate, compatible containers.
-
Step 2: Containment and Labeling
-
Containers: Use appropriate, leak-proof containers for waste collection. The original manufacturer's container, if empty, or a new, chemically compatible container is ideal. Ensure the cap provides a secure seal.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard information (e.g., "Potent Compound," "Cytotoxic").
Step 3: Storage and Disposal
-
Temporary Storage: Store sealed waste containers in a designated, well-ventilated satellite accumulation area within your laboratory. This area should have secondary containment to catch any potential leaks.
-
EHS Pickup: Once the container is full or you have completed the experiments, arrange for disposal through your institution's EHS department. Follow their specific procedures for requesting a waste pickup.
c-Abl Signaling in Oxidative Stress-Induced Neuronal Death
c-Abl is a non-receptor tyrosine kinase that is activated by oxidative stress and plays a role in oxidative stress-induced neuronal cell death. The following diagram illustrates a simplified signaling pathway where oxidative stress leads to the activation of c-Abl, which in turn activates the MST1-FOXO3 signaling cascade, ultimately promoting neuronal apoptosis.
Caption: c-Abl mediated signaling cascade in response to oxidative stress, leading to neuronal apoptosis.
References
Personal protective equipment for handling c-ABL-IN-5
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of c-ABL-IN-5, a selective c-Abl inhibitor. In the absence of a specific Safety Data Sheet (SDS), this document is based on best practices for handling potent, biologically active, powdered research compounds. It is imperative to treat this compound as a potentially hazardous substance and to conduct a thorough risk assessment before beginning any work.[1][2][3]
Hazard Assessment and Precautionary Principle
Given that this compound is a potent kinase inhibitor, it is prudent to assume it may have toxic, carcinogenic, mutagenic, or teratogenic properties at low doses.[1][4] All handling procedures should be designed to minimize exposure. A risk assessment should be conducted that considers the amount of substance being handled, the frequency of handling, and the specific procedures being performed.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when working with this compound. The required level of PPE will vary depending on the specific laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Receiving and Unpacking | - Gloves: Single pair of nitrile gloves- Eye Protection: Safety glasses with side shields- Lab Coat: Standard laboratory coat |
| Weighing and Aliquoting (Solid Form) | - Engineering Control: Certified chemical fume hood or powder containment hood- Gloves: Double-gloving (two pairs of nitrile gloves)- Eye Protection: Chemical splash goggles- Respiratory Protection: NIOSH-approved N95 or higher-rated respirator- Body Protection: Disposable gown or dedicated lab coat with tight-fitting cuffs |
| Solution Preparation and Handling | - Engineering Control: Certified chemical fume hood- Gloves: Double-gloving (two pairs of nitrile gloves)- Eye Protection: Chemical splash goggles or a face shield over safety glasses- Body Protection: Standard laboratory coat |
| Cell Culture and In Vitro Assays | - Engineering Control: Class II biological safety cabinet- Gloves: Single pair of nitrile gloves- Eye Protection: Safety glasses with side shields- Body Protection: Standard laboratory coat |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves- Eye Protection: Chemical splash goggles- Body Protection: Standard laboratory coat |
Note: Always inspect PPE for damage before use and do not wear it outside of the laboratory.
Operational Plan for Safe Handling
A systematic approach is essential for safely handling this compound from receipt to disposal. All work with the solid compound and concentrated solutions must be conducted in a designated and clearly marked area within a certified chemical fume hood.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated media should be collected in a labeled, leak-proof hazardous waste container. Do not pour down the drain.
-
Decontamination: All non-disposable equipment should be decontaminated with an appropriate solvent or cleaning agent.
-
Waste Segregation: At a minimum, the following wastes should be stored separately: acids, bases, halogenated solvents, and non-halogenated solvents.
-
Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) office for guidance on the proper disposal of chemical waste and to schedule a waste pickup.
Spill Management
In the event of a spill, immediately alert others in the area. Use a pre-prepared spill kit appropriate for chemical hazards to clean the spill, working from the outside in. All materials used for spill cleanup must be disposed of as hazardous waste.
Storage
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed and clearly labeled. Document the receipt, quantity, and storage location in the laboratory's chemical inventory.
References
- 1. benchchem.com [benchchem.com]
- 2. sbnsoftware.com [sbnsoftware.com]
- 3. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 4. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
